molecular formula C15H13NO5 B1268340 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde CAS No. 2426-84-8

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Cat. No.: B1268340
CAS No.: 2426-84-8
M. Wt: 287.27 g/mol
InChI Key: WKDLWHKMVQVRNO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-2-nitro-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-14-7-12(9-17)13(16(18)19)8-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDLWHKMVQVRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340079
Record name 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2426-84-8
Record name 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2426-84-8

This technical guide provides a comprehensive overview of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a key organic compound with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound is a solid, crystalline compound with a characteristic aromatic odor.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 2426-84-8[2]
Molecular Formula C₁₅H₁₃NO₅[2]
Molecular Weight 287.27 g/mol [2]
Appearance Yellow crystalline solid[1]
Melting Point 109-110 °C[1]
Boiling Point 488.0 ± 45.0 °C (Predicted)[1]
Density 1.31 g/cm³[1]
Solubility Soluble in alcohol, ether, and chloroform[1]

Synthesis

A general multi-step synthesis for this compound starting from p-nitrocresol has been described.[1] The process involves methylation, benzylation, and subsequent oxidation of the methyl group to an aldehyde.

Experimental Protocol: A Proposed Synthesis

Step 1: Methylation of 4-nitroguaiacol

  • In a round-bottom flask, dissolve 4-nitroguaiacol in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Add potassium carbonate as a base.

  • To this suspension, add methyl iodide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude 1,2-dimethoxy-4-nitrobenzene.

Step 2: Benzylation of 4-hydroxy-3-methoxy-nitrobenzene

This step assumes the selective demethylation of the methoxy group para to the nitro group, which can be a challenging step. An alternative starting material would be more direct.

A more direct, proposed synthesis would start from isovanillin:

  • Nitration of Isovanillin: Dissolve isovanillin (3-hydroxy-4-methoxybenzaldehyde) in a mixture of acetic acid and nitric acid at a low temperature (0-5 °C). The nitro group is expected to add at the 5-position.

  • Benzylation: Dissolve the resulting 5-nitroisovanillin in a suitable solvent like DMF. Add potassium carbonate and benzyl bromide. Heat the mixture to around 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

Specific experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from data for analogous compounds.

Spectroscopy Expected Peaks/Signals
¹H NMR - Aldehyde proton (CHO) singlet around 9.8-10.5 ppm. - Aromatic protons on the benzaldehyde ring as singlets or doublets between 7.0-8.0 ppm. - Aromatic protons of the benzyl group as a multiplet between 7.2-7.5 ppm. - Methylene protons (OCH₂) of the benzyl group as a singlet around 5.2 ppm. - Methoxy protons (OCH₃) as a singlet around 3.9-4.0 ppm.
¹³C NMR - Aldehyde carbonyl carbon around 188-192 ppm. - Aromatic carbons between 110-160 ppm. - Methylene carbon of the benzyl group around 70-75 ppm. - Methoxy carbon around 56 ppm.
IR Spectroscopy - Aromatic C-H stretching around 3100-3000 cm⁻¹. - Aldehyde C-H stretching around 2850 and 2750 cm⁻¹. - Carbonyl (C=O) stretching of the aldehyde around 1700-1680 cm⁻¹. - Nitro (NO₂) asymmetric and symmetric stretching around 1530 and 1350 cm⁻¹. - C-O-C (ether) stretching around 1270-1200 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 287.

Biological Activity and Potential Applications

This compound, also referred to as BOMBA in some contexts, has been identified as a compound with potential therapeutic applications. It is used as an intermediate in the synthesis of pharmaceuticals, particularly vasodilators and cardiovascular drugs.[3]

Microtubule Inhibition

The compound is described as an amide with an affinity for microtubules, where it is believed to inhibit tubulin polymerization.[3] This disruption of the microtubule network can lead to cell cycle arrest and cytotoxicity, making it a potential candidate for anticancer drug development.

Pro-thrombotic and Anti-tumor Effects

In vivo studies have suggested that this compound can inhibit tumor growth by inducing thrombosis and coagulation, which reduces blood flow to the tumor.[3]

Mandatory Visualizations

Synthesis Workflow

G General Synthesis Workflow for this compound cluster_0 Starting Material cluster_1 Nitration cluster_2 Benzylation cluster_3 Purification Isovanillin Isovanillin Nitrated Intermediate 5-Nitroisovanillin Isovanillin->Nitrated Intermediate Nitration Nitrating Agent HNO3 / Acetic Acid Final Product This compound Nitrated Intermediate->Final Product Benzylation Benzylation Reagents Benzyl Bromide, K2CO3, DMF Purification Column Chromatography Final Product->Purification G General Mechanism of Tubulin Polymerization Inhibition Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Binding Binding to Tubulin Tubulin Dimers->Binding Microtubule->Tubulin Dimers Depolymerization Inhibitor Small Molecule Inhibitor (e.g., this compound) Inhibitor->Binding Conformational Change Conformational Change in Tubulin Binding->Conformational Change Inhibition Inhibition of Polymerization Conformational Change->Inhibition Cell Cycle Arrest G2/M Phase Cell Cycle Arrest Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis G Simplified Pro-Thrombotic Mechanism Compound Pro-thrombotic Compound Endothelial Damage Endothelial Cell Damage/Activation Compound->Endothelial Damage Platelet Activation Platelet Activation and Aggregation Endothelial Damage->Platelet Activation Coagulation Cascade Activation of Coagulation Cascade Endothelial Damage->Coagulation Cascade Platelet Activation->Coagulation Cascade Thrombus Thrombus Formation Platelet Activation->Thrombus Fibrin Formation Fibrin Formation Coagulation Cascade->Fibrin Formation Fibrin Formation->Thrombus

References

An In-depth Technical Guide to the Physical Properties of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a compound of interest in organic synthesis and medicinal chemistry. This document includes a summary of its physical characteristics, detailed experimental protocols for property determination and synthesis, and visualizations of its potential biological mechanism of action and an experimental workflow for its evaluation as an anti-tumor agent.

Core Physical and Chemical Properties

This compound is a solid organic compound with a distinct aromatic odor. Its key physical and chemical data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₃NO₅[1]
Molecular Weight 287.27 g/mol
Appearance Yellow crystals[1]
Odor Strong aromatic smell[1]
Melting Point 109-110 °C[1]
Density ~1.3 g/cm³[1]
Solubility
Water4.5402 mg/L (calculated)
Organic SolventsSoluble in alcohol, ether, and chloroform.[1]

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small quantity of dry, powdered this compound is loaded into a capillary tube to a height of 2-3 mm.[2] The tube is then gently tapped to ensure the sample is well-packed at the bottom.[2][3]

  • Apparatus: A calibrated digital melting point apparatus is used for the determination.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate of approximately 10-15 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate measurement.[3]

  • Data Recording: The temperature at which the first drop of liquid is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

Determination of Solubility

Understanding the solubility of a compound is essential for its application in various experimental and formulation contexts.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities are selected, including water, ethanol, methanol, and chloroform.

  • Procedure: A pre-weighed small amount of this compound (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.

  • Observation: The mixture is agitated vigorously at a controlled temperature (e.g., 25 °C). The solubility is qualitatively assessed as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

A plausible multi-step synthesis for this compound starting from p-nitrocresol is outlined below. This protocol is based on general synthetic methodologies for similar compounds.

Step 1: Methylation of p-Nitrocresol

p-Nitrocresol is first methylated to form 4-nitro-2-methoxy-1-methylbenzene.

Step 2: Benzylation

The product from Step 1 undergoes an etherification reaction with benzyl bromide to yield 4-(benzyloxy)-5-methoxy-1-methyl-2-nitrobenzene.

Step 3: Oxidation

The final step involves the oxidation of the methyl group to an aldehyde, yielding this compound.

Detailed Protocol (Illustrative):

  • Methylation: To a solution of p-nitrocresol in a suitable solvent such as acetone, an excess of a methylating agent like methyl iodide is added in the presence of a base (e.g., potassium carbonate). The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The product is then isolated by filtration and purified.

  • Benzylation: The methylated intermediate is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium hydride is added cautiously at 0 °C, followed by the dropwise addition of benzyl bromide. The reaction is allowed to proceed at room temperature. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the benzylated product.

  • Oxidation: The benzylated intermediate is dissolved in a suitable solvent system. An oxidizing agent, such as chromium trioxide in acetic anhydride and sulfuric acid, is added portion-wise at a controlled low temperature.[4] After the reaction is complete, the mixture is worked up by pouring it into ice water and extracting the product. The crude product is then purified by column chromatography or recrystallization to afford pure this compound.

Biological Activity and Potential Applications

This compound, also referred to as "BOMBA," has been identified as a compound with an affinity for microtubules. It has been shown to inhibit the polymerization of tubulin, leading to cytotoxic effects and a reduction in tumor size in in-vivo studies. This suggests its potential as an anti-cancer agent.

Signaling Pathway of Microtubule Destabilizing Agents

The diagram below illustrates the general signaling pathway initiated by microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.

Microtubule_Destabilization_Pathway cluster_0 Cellular Effects BOMBA 4-(Benzyloxy)-5-methoxy- 2-nitrobenzaldehyde (BOMBA) Tubulin αβ-Tubulin Dimers BOMBA->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts M_Phase Mitotic Arrest (G2/M Phase) Spindle->M_Phase Leads to Apoptosis Apoptosis M_Phase->Apoptosis Induces

Caption: Signaling pathway of microtubule destabilization.

Experimental Workflow for Anti-Tumor Activity Assessment

The following diagram outlines a typical experimental workflow to evaluate the anti-tumor activity of a microtubule inhibitor like this compound.

Anti_Tumor_Workflow cluster_1 In Vitro Studies cluster_2 In Vivo Studies Tubulin_Assay Tubulin Polymerization Assay Cell_Viability Cell Viability Assay (e.g., MTT) Tubulin_Assay->Cell_Viability If active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Immunofluorescence Immunofluorescence Staining (Microtubule Network) Cell_Cycle->Immunofluorescence Xenograft Tumor Xenograft Model (e.g., in mice) Immunofluorescence->Xenograft If promising in vitro Toxicity Toxicity Assessment Xenograft->Toxicity Data_Analysis Data Analysis and Conclusion Toxicity->Data_Analysis Start Compound Synthesis and Purification Start->Tubulin_Assay

Caption: Workflow for assessing anti-tumor activity.

References

An In-depth Technical Guide on the Solubility of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available solubility data for 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a key organic compound with applications in synthesis. Due to the limited publicly available quantitative data, this document also outlines a detailed, generalized experimental protocol for determining the solubility of such compounds, which can be adapted for specific laboratory requirements.

Core Properties

This compound is a solid, yellow crystalline compound.[1] It is an important intermediate in various organic syntheses. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC15H13NO5[1][2]
Molecular Weight287.27 g/mol [2][3]
AppearanceYellow crystals[1]
Melting Point109-110 °C[1]
Density1.31 g/cm³[1]
Water Solubility4.5402 mg/L (Predicted)

Solubility Profile

Currently, detailed quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively documented in publicly accessible literature. The available information is summarized in Table 2.

Table 2: Qualitative and Predicted Solubility of this compound

SolventSolubilityData Type
AlcoholSolubleQualitative[1]
EtherSolubleQualitative[1]
ChloroformSolubleQualitative[1]
Water4.5402 mg/LPredicted[4]

The predicted low aqueous solubility is consistent with the compound's largely nonpolar molecular structure, which includes a benzyl group and a substituted benzene ring. Its solubility in organic solvents like alcohol, ether, and chloroform is indicative of its organic nature.

Experimental Protocol for Solubility Determination

To ascertain precise solubility data, a standardized experimental protocol is necessary. The following method is a general guideline that can be adapted for determining the solubility of this compound in various solvents at different temperatures. This protocol is based on the common "shake-flask" method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that saturation is reached.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibrium may need to be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle for a short period within the temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a known volume of the solvent.

    • Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100mL, or molarity (mol/L).

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Logical Workflow for Solubility Determination

The process of determining the solubility of a compound can be represented by a clear, logical workflow. The following diagram, generated using Graphviz, illustrates the key steps from initial preparation to final data analysis.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B C Allow suspension to settle B->C D Withdraw supernatant C->D E Filter to remove undissolved solids D->E F Prepare dilutions E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G I Calculate solubility (e.g., mg/mL, g/100mL) G->I H Prepare calibration curve H->G

Caption: Workflow for experimental solubility determination.

This structured approach ensures the generation of reliable and reproducible solubility data, which is crucial for applications in drug development, process chemistry, and other scientific research areas. The lack of comprehensive public data on the solubility of this compound underscores the importance of performing such standardized experiments to fully characterize this compound.

References

An In-depth Technical Guide to 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a critical intermediate in organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, a nitro group for further transformations, and protected hydroxyl and methoxy moieties—makes it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the realm of drug discovery as a precursor to cardiovascular and anticancer agents.

Chemical Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with four different functional groups. The aldehyde group is positioned at C1, the nitro group at C2, a methoxy group at C5, and a benzyloxy group at C4. The presence of the nitro group ortho to the aldehyde is a key feature, influencing the reactivity of the ring and the formyl group.

Table 1: Physicochemical and Registry Information

PropertyValueReference(s)
Molecular Formula C₁₅H₁₃NO₅[1][2]
Molecular Weight 287.27 g/mol [2]
CAS Number 2426-84-8[2][3]
MDL Number MFCD02629357[2]
Appearance Yellow crystalline solid[1]
Melting Point 109-110 °C[1]
Density ~1.3 g/cm³[1][3]
Boiling Point 488 °C at 760 mmHg[3]
Solubility Soluble in organic solvents such as alcohol, ether, and chloroform.[1]

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Predicted δ (ppm) Assignment ¹³C NMR Predicted δ (ppm) Assignment
Singlet~10.2Aldehyde (-CHO)Carbonyl~190.0C=O
Singlet~7.6Aromatic H (C3-H)Aromatic~155.0C-O (C4)
Multiplet7.3-7.5Phenyl H's of BenzylAromatic~150.0C-O (C5)
Singlet~7.2Aromatic H (C6-H)Aromatic~140.0C-NO₂ (C2)
Singlet~5.2Methylene (-CH₂-)Aromatic~136.0Quaternary C of Benzyl
Singlet~4.0Methoxy (-OCH₃)Aromatic127-129Phenyl C's of Benzyl
Aromatic~125.0C-CHO (C1)
Aromatic~110.0C3
Aromatic~108.0C6
Methylene~71.0-CH₂-
Methoxy~56.0-OCH₃

Table 3: Typical Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2820, ~2720Aldehyde C-HC-H Stretch
~1700Aldehyde C=OC=O Stretch
~1580, ~1450Aromatic RingC=C Stretch
~1520, ~1340Nitro Group (NO₂)N-O Asymmetric & Symmetric Stretch
~1270Aryl EtherC-O Stretch
~1100Alkyl EtherC-O Stretch

Synthesis: Experimental Protocol

The most direct synthesis of this compound involves the nitration of its precursor, 3-benzyloxy-4-methoxybenzaldehyde. The following protocol is a representative method.

Protocol: Nitration of 3-Benzyloxy-4-methoxybenzaldehyde

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

  • 3-Benzyloxy-4-methoxybenzaldehyde (precursor)

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Ice bath

  • Distilled water

  • Sodium Hydroxide (NaOH) solution (10%)

  • Standard laboratory glassware (beaker, flask, funnel)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a flask suitable for the reaction scale, place the precursor, 3-benzyloxy-4-methoxybenzaldehyde.

  • Cool the flask in an ice bath to maintain a temperature between 10-15 °C.[4]

  • Slowly add concentrated nitric acid to the cooled precursor with continuous stirring. The addition should be dropwise to control the exothermic reaction.[4]

  • After the addition is complete, continue stirring the reaction mixture at 10-15 °C for approximately 3 hours to ensure the reaction goes to completion.[4]

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water. A yellow precipitate of the crude product will form.[4]

  • Filter the crude product using a suction filtration apparatus.

  • Wash the collected filter cake with a large volume of water until the filtrate runs clear and is neutral. To aid in removing residual acid, the filter cake can be suspended in water and the pH carefully adjusted to 7 with a 10% NaOH solution, followed by another filtration and water wash.[4]

  • Dry the purified solid product to obtain this compound. A yield of approximately 95% can be expected under optimal conditions.[4]

Visualization of Synthesis and Application

The following diagrams illustrate the synthesis workflow and the compound's role as a chemical intermediate.

Synthesis_Workflow Precursor 3-Benzyloxy-4- methoxybenzaldehyde Process Nitration (10-15°C, 3h) Precursor->Process Reagent Conc. HNO₃ Reagent->Process Product 4-(Benzyloxy)-5-methoxy- 2-nitrobenzaldehyde Workup Precipitation in Ice Water & Filtration/Washing Process->Workup Reaction Mixture Workup->Product Crude Product

Caption: Workflow for the synthesis of this compound.

Application_Pathway Start 4-(Benzyloxy)-5-methoxy- 2-nitrobenzaldehyde Step1 Reduction of Nitro Group (e.g., with Fe/HCl) Start->Step1 Intermediate Amino-benzaldehyde Derivative Step1->Intermediate Step2 Condensation / Cyclization Reactions Final Bioactive Heterocycles (e.g., for Cardiovascular or Anticancer applications) Step2->Final Intermediate->Step2

Caption: Role as a key intermediate in the synthesis of bioactive molecules.

Applications in Research and Drug Development

This compound is a versatile intermediate primarily utilized in the synthesis of more complex organic molecules for pharmaceutical applications.

  • Pharmaceutical Intermediates: The compound is a key precursor in the development of vasodilators and other cardiovascular drugs.[2] Its functional groups allow for selective transformations to build complex bioactive structures.[2]

  • Design of Bioactive Compounds: It is used in research for designing nitric oxide-releasing compounds, which have potential therapeutic effects.[2] The benzyloxybenzaldehyde scaffold, in general, has been explored for creating derivatives with significant anticancer activity.[5] The aldehyde and nitro groups provide versatile reaction sites for condensation and reduction reactions, which are fundamental in medicinal chemistry for constructing pharmacologically active molecules.[2]

  • Other Organic Synthesis: Beyond pharmaceuticals, it can be used as a raw material for dyes and fluorescent dyes.[1]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat to prevent skin and eye contact.[1]

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation. Keep the container tightly sealed when not in use. Store at room temperature in a dry place.[1][2]

  • Hazards: This organic compound may have some level of toxicity and can be an irritant.[1] It should be kept away from ignition sources and strong oxidizing agents.[1]

  • First Aid: In case of accidental contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. If inhaled, move to fresh air and seek medical advice.[1]

References

In-Depth Analysis of the Molecular Weight of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed breakdown of the molecular weight for the compound 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a crucial parameter for researchers and professionals in drug development and organic synthesis.

Molecular Formula and Structure

The chemical structure of this compound is represented by the molecular formula C15H13NO5.[1][2][3][4] This formula indicates that each molecule of the compound is composed of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights of the constituent elements are pivotal for this calculation.

Table 1: Atomic Weights of Constituent Elements

ElementSymbolAtomic Weight (amu)
CarbonC~12.011[5][6][7]
HydrogenH~1.008[8][9][10][11][12]
NitrogenN~14.007[13][14][15][16][17]
OxygenO~15.999[18][19][20][21][22]

The molecular weight is calculated as follows:

(Number of Carbon Atoms × Atomic Weight of Carbon) + (Number of Hydrogen Atoms × Atomic Weight of Hydrogen) + (Number of Nitrogen Atoms × Atomic Weight of Nitrogen) + (Number of Oxygen Atoms × Atomic Weight of Oxygen)

(15 × 12.011) + (13 × 1.008) + (1 × 14.007) + (5 × 15.999) = 287.271 amu

Table 2: Summary of Molecular Weight Calculation

Constituent ElementNumber of AtomsAtomic Weight (amu)Total Contribution (amu)
Carbon (C)1512.011180.165
Hydrogen (H)131.00813.104
Nitrogen (N)114.00714.007
Oxygen (O)515.99979.995
Total Molecular Weight 287.271

The calculated molecular weight of this compound is approximately 287.27 g/mol .[1][3]

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a key intermediate in various synthetic pathways. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules to establish best practices for laboratory safety. All procedures should be conducted with the utmost caution, assuming the compound may have hazardous properties.

Compound Identification and Physical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The table below summarizes the key identifiers and physical data for this compound.

PropertyValueReference
CAS Number 2426-84-8[1]
Molecular Formula C₁₅H₁₃NO₅[1][2]
Molecular Weight 287.27 g/mol [1][3]
Appearance Yellow crystalline solid[2]
Density 1.296 - 1.31 g/cm³[1][2]
Boiling Point 488°C at 760 mmHg[1]
Melting Point 109-110°C[2]
Solubility Soluble in alcohol, ether, and chloroform[2]

Hazard Identification and GHS Classification (Inferred)

Hazard ClassHazard CategoryH-Statement (Inferred)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory)Category 3H335: May cause respiratory irritation

This classification is inferred from structurally similar compounds and has not been officially assigned.

Safe Handling and Personal Protective Equipment (PPE)

A meticulous approach to handling and the consistent use of appropriate personal protective equipment are paramount to ensuring laboratory safety.

Engineering Controls

All manipulations of this compound, especially those that could generate dust or aerosols, must be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness). Double gloving is recommended.Protects against skin contact and potential irritation or absorption.[4][5]
Eye & Face Protection Safety glasses with side shields are required at a minimum. Chemical safety goggles and a face shield are recommended when there is a risk of splashing or significant dust dispersal.[5]Prevents eye irritation or damage from contact with the chemical in solid or solution form.[5]
Respiratory Protection For handling powders, a NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter is recommended.Protects the respiratory system from the inhalation of fine dust particles.[5]
Body Protection A flame-resistant lab coat is required. For larger-scale operations, chemical-resistant coveralls are recommended.Protects skin and personal clothing from contamination.[4][5]
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling and before leaving the laboratory.[5]

  • Remove contaminated clothing and wash it before reuse.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9]

  • Keep away from heat, sparks, and open flames.

  • Store away from strong oxidizing agents.[2]

Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste.

  • It is recommended to use a licensed professional waste disposal service.[5]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS/Safety Info b Don Appropriate PPE a->b c Prepare Chemical Fume Hood b->c d Weigh Compound in Hood c->d Begin Work e Perform Experiment d->e f Close and Store Container e->f g Decontaminate Work Area f->g Experiment Complete h Segregate Hazardous Waste g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j

References

An In-depth Technical Guide to the Material Safety of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde (CAS No. 2426-84-8). Due to the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this guide synthesizes available data and incorporates safety information from structurally related compounds to provide a thorough understanding of its potential hazards, handling procedures, and safety precautions.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 2426-84-8ChemBK, Chemsrc.com
Molecular Formula C₁₅H₁₃NO₅ChemBK, PubChem[1][2]
Molecular Weight 287.27 g/mol PubChem[3]
Appearance Yellow crystalline solidChemBK[1]
Density 1.296 - 1.31 g/cm³Chemsrc.com, ChemBK[1][4]
Melting Point 109-110 °CChemBK[1]
Boiling Point 488 °C at 760 mmHgChemsrc.com[4]
Solubility Soluble in alcohol, ether, and chloroformChemBK[1]
Odor Strong aromatic smellChemBK[1]

Section 2: Hazard Identification and Safety Precautions

Potential GHS Classifications (Inferred):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Section 3: Experimental Protocols - Safe Handling and Personal Protection

The following protocols are recommended for handling this compound in a laboratory setting.

3.1 Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5][6]

  • Ensure that eyewash stations and safety showers are readily accessible.[7]

3.2 Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[1][10]

  • Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.[11]

3.3 Handling Procedures:

  • Avoid the formation of dust and aerosols.[5]

  • Keep away from heat, sparks, and open flames.[1]

  • Avoid contact with strong oxidizing agents.[1]

  • Wash hands thoroughly after handling.[5]

3.4 Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Section 4: First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[10]

Section 5: Fire-Fighting and Accidental Release Measures

5.1 Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Combustion may produce carbon oxides and nitrogen oxides.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

5.2 Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust and contact with the substance.[5]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[5]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]

Section 6: Visualized Workflow

The following diagram illustrates the general workflow for the safe handling of this compound in a research environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response A Review MSDS/Safety Data B Assess Risks A->B C Select Appropriate PPE B->C D Work in Ventilated Area (Fume Hood) C->D E Weigh/Transfer Chemical D->E F Conduct Experiment E->F K Spill E->K G Decontaminate Work Area F->G L Exposure F->L H Dispose of Waste Properly G->H I Remove and Clean PPE H->I J Wash Hands Thoroughly I->J M Follow First Aid Protocols K->M L->M N Notify Supervisor M->N

Caption: Workflow for Safe Handling of Chemical Compounds.

This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, a comprehensive risk assessment and adherence to all applicable safety regulations and best practices in your institution. Always consult the most current safety data available and handle all chemicals with appropriate caution.

References

An In-depth Technical Guide to 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a key intermediate in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, physicochemical properties, synthesis, and its application in the development of potent anti-cancer compounds.

Introduction

This compound is a substituted aromatic aldehyde that serves as a critical building block in organic synthesis, particularly in the preparation of combretastatin A-4 analogs. Combretastatin A-4 is a natural product isolated from the African bush willow, Combretum caffrum, and is a potent inhibitor of tubulin polymerization. Its derivatives are of significant interest in oncology as vascular-disrupting agents and cytotoxic compounds. The unique substitution pattern of this compound makes it an ideal precursor for constructing the B-ring of these biologically active molecules.

Commercial Availability

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes a selection of commercial suppliers.

Supplier NamePurityAvailable Quantities
Shanghai Amole Biotechnology Co., Ltd.95.0%100mg, 250mg, 1g, 5g
ChemBridge-250mg, 1g
CymitQuimicaMin. 95%Inquire
BLDpharm-5g

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 2426-84-8[1][2]
Molecular Formula C₁₅H₁₃NO₅[1][2]
Molecular Weight 287.27 g/mol [2]
Appearance Yellow crystalline solid[1]
Melting Point 109-110 °C[1]
Boiling Point 488 °C at 760 mmHg[2]
Density 1.296 - 1.31 g/cm³[1][2]
Solubility Soluble in alcohol, ether, and chloroform.[1]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of a combretastatin A-4 analog. A key biological assay to evaluate the final product is also described.

Synthesis of this compound

This protocol is based on a multi-step synthesis starting from a commercially available precursor, 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Step 1: Benzylation of Vanillin

  • To a solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).

  • To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(benzyloxy)-3-methoxybenzaldehyde.

Step 2: Nitration of 4-(Benzyloxy)-3-methoxybenzaldehyde

  • Dissolve the product from Step 1 (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add concentrated nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain this compound.

Synthesis of a Combretastatin A-4 Analog via Wittig Reaction

This protocol describes the synthesis of a stilbene derivative, a core structure of combretastatin A-4, using this compound.

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 equivalents), dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.

    • Allow the mixture to stir at -78 °C for 30 minutes.

  • Wittig Reaction:

    • Dissolve this compound (1 equivalent) in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired combretastatin A-4 analog.

Tubulin Polymerization Inhibition Assay

This assay is crucial for evaluating the biological activity of the synthesized combretastatin A-4 analogs.

  • Reagents and Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • Test compound (dissolved in DMSO)

    • 96-well microplate (black, clear bottom)

    • Temperature-controlled microplate reader capable of measuring fluorescence (e.g., excitation at 360 nm, emission at 450 nm for a DAPI-based reporter) or absorbance at 340 nm.

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer on ice.

    • Add GTP to a final concentration of 1 mM and a fluorescent reporter (if using a fluorescence-based assay).

    • Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) as a positive control.

    • Initiate polymerization by adding the cold tubulin solution to the wells.

    • Immediately place the plate in the microplate reader pre-warmed to 37 °C.

    • Measure the fluorescence or absorbance at regular intervals (e.g., every minute) for 60-90 minutes.

    • Plot the fluorescence/absorbance versus time to generate polymerization curves. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the signal increase compared to the vehicle control.

Signaling Pathways and Mechanisms of Action

Combretastatin A-4 and its analogs exert their anti-cancer effects primarily by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis. The following diagrams illustrate the key pathways involved.

G cluster_synthesis Synthetic Pathway to Combretastatin A-4 Analog A 4-Hydroxy-3-methoxy- benzaldehyde (Vanillin) B 4-(Benzyloxy)-3-methoxy- benzaldehyde A->B Benzylation C 4-(Benzyloxy)-5-methoxy- 2-nitrobenzaldehyde B->C Nitration E Wittig Reaction C->E D (3,4,5-Trimethoxybenzyl)- triphenylphosphonium Bromide D->E F Combretastatin A-4 Analog E->F

Synthetic pathway to a Combretastatin A-4 analog.

G cluster_workflow Experimental Workflow for Biological Evaluation cluster_synthesis Synthesis cluster_assay Biological Assay cluster_analysis Data Analysis A Synthesize Combretastatin A-4 Analog B Tubulin Polymerization Inhibition Assay A->B C Cell-based Assays (e.g., MTT, Apoptosis) A->C D Determine IC50 B->D E Evaluate Cytotoxicity and Apoptosis Induction C->E

Workflow for the synthesis and evaluation of Combretastatin A-4 analogs.

G cluster_pathway Mechanism of Action: Tubulin Inhibition and Apoptosis CA4 Combretastatin A-4 Analog Tubulin α/β-Tubulin Dimers CA4->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization CA4->Microtubules Inhibits Tubulin->Microtubules Disruption Disruption of Microtubule Dynamics G2M G2/M Phase Cell Cycle Arrest Disruption->G2M PI3K_Akt Inhibition of PI3K/Akt Pathway Disruption->PI3K_Akt p53 Activation of p53 Pathway Disruption->p53 Apoptosis Apoptosis G2M->Apoptosis PI3K_Akt->Apoptosis p53->Apoptosis

Signaling pathway of Combretastatin A-4 analogs.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of combretastatin A-4 analogs and other potential therapeutic agents. Its commercial availability and well-defined physicochemical properties facilitate its use in a research setting. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of novel compounds targeting tubulin polymerization. The understanding of the underlying signaling pathways is crucial for the rational design of next-generation anti-cancer drugs.

References

The Synthetic Versatility of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a highly functionalized aromatic aldehyde, serves as a critical starting material and versatile intermediate in the synthesis of a diverse range of medicinally important compounds. This technical guide provides an in-depth overview of its primary applications in the development of cardiovascular agents and novel anticancer therapeutics, targeting researchers, scientists, and professionals in drug development. The guide details synthetic pathways, quantitative biological data, and experimental protocols, offering a comprehensive resource for leveraging this compound in medicinal chemistry.

Introduction: A Versatile Scaffolding for Drug Design

This compound (CAS No. 2426-84-8) is a key building block in organic synthesis, prized for its array of reactive functional groups.[1] The nitro group, aldehyde moiety, and the protected catecholic system (benzyloxy and methoxy groups) provide multiple avenues for chemical modification, enabling the construction of complex molecular architectures with significant pharmacological potential. Its principal applications lie in the synthesis of quinazoline-based vasodilators and a burgeoning class of anticancer agents that function as tubulin polymerization inhibitors.

Application in Cardiovascular Drug Synthesis: The Quinazoline Scaffold

The structural backbone of this compound is highly amenable to the synthesis of quinazoline-based compounds, a class of molecules renowned for their cardiovascular effects. A prime example of this therapeutic class is Prazosin, an α1-adrenergic receptor antagonist used in the treatment of hypertension. While direct, step-by-step syntheses of Prazosin starting from this compound are not explicitly detailed in readily available literature, the logical synthetic pathway involves the transformation of this aldehyde into key quinazoline intermediates.

The initial and crucial step in this synthetic direction is the reduction of the nitro group to an amine, followed by cyclization to form the quinazoline core. The aldehyde function serves as a handle for further modifications or can be incorporated into the heterocyclic ring system.

G A 4-(Benzyloxy)-5-methoxy- 2-nitrobenzaldehyde B 2-Amino-4-benzyloxy- 5-methoxybenzaldehyde A->B Nitro Group Reduction (e.g., Fe/AcOH) C Quinazoline Intermediate B->C Cyclization with (e.g., Urea, Guanidine) D Prazosin Analogs (Vasodilators) C->D Further Functionalization

Caption: Synthetic pathway from this compound to quinazoline vasodilators.

The resulting amino-benzaldehyde is a critical precursor for constructing the quinazoline ring, which is the core pharmacophore responsible for the vasodilatory effects of drugs like Prazosin.

Application in Anticancer Drug Development: Tubulin Polymerization Inhibitors

A significant and well-documented application of benzaldehyde derivatives with substitution patterns similar to this compound is in the synthesis of potent anticancer agents that inhibit tubulin polymerization. These compounds typically bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The 3,4,5-trimethoxyphenyl moiety is a common feature in many natural and synthetic tubulin inhibitors. The benzyloxy-methoxy-phenyl structure of the title compound provides a synthetic entry point to this critical pharmacophore. The general synthetic strategy involves the condensation of the aldehyde with a suitable active methylene compound, often part of a heterocyclic system, to generate the final bioactive molecule.

G cluster_0 Synthesis of Tubulin Inhibitors cluster_1 Mechanism of Action A 4-(Benzyloxy)-5-methoxy- 2-nitrobenzaldehyde C Condensation Reaction A->C B Heterocyclic Ketone/ Active Methylene Compound B->C D Heterocyclic Tubulin Polymerization Inhibitor C->D E Inhibitor Binds to Colchicine Site on Tubulin D->E Biological Effect F Inhibition of Microtubule Polymerization E->F G Disruption of Mitotic Spindle F->G H G2/M Cell Cycle Arrest G->H I Apoptosis H->I

Caption: Synthesis and mechanism of action of tubulin polymerization inhibitors derived from substituted benzaldehydes.

Quantitative Data: Biological Activity of Related Tubulin Inhibitors

The following table summarizes the biological activity of various heterocyclic compounds that share the substituted phenyl moiety, demonstrating the potency of this structural class.

Compound ClassSpecific Compound ExampleTarget Cancer Cell LineIC50 (Cell Growth)IC50 (Tubulin Polymerization)Reference
Pyrrole Derivatives(4-(4-Methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanoneMCF-7 (Breast)9.6 nM0.19 µM[2]
Indole Derivatives(5-Methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanoneMCF-7 (Breast)-0.38 µM[2]
Triazole DerivativesN-methyl-5-(5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole-Potent cytotoxicityPotent inhibition[3]
Triazolopyrimidines2-(p-toluidino)-7-(3',4',5'-trimethoxyphenyl)[4][5][6]triazolo[1,5-a]pyrimidineHeLa, A549, HT-2930-43 nM0.45 µM[7]

Experimental Protocols

General Procedure for Nitro Group Reduction

A common method for the reduction of the nitro group in 2-nitrobenzaldehydes to the corresponding 2-aminobenzaldehydes is the use of iron in acetic acid. This method is often preferred due to its mild conditions and tolerance of other functional groups.

Protocol:

  • To a stirred solution of the 2-nitrobenzaldehyde derivative in acetic acid, add iron powder in portions.

  • Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-aminobenzaldehyde derivative, which can be purified by column chromatography.

General Procedure for the Synthesis of Heterocyclic Tubulin Inhibitors via Condensation

The synthesis of many tubulin inhibitors involves a condensation reaction, such as a Claisen-Schmidt or a related reaction, between a substituted benzaldehyde and a ketone or other active methylene compound.

Protocol for Pyrrole-based Inhibitors:

  • To a solution of the appropriate substituted 1H-pyrrole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) at 0 °C.

  • Add the substituted benzoyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by carefully adding ice-water and an acidic solution (e.g., 2N HCl).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired inhibitor.[2]

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its utility in the synthesis of both established cardiovascular agents and novel, potent anticancer therapeutics highlights its importance in drug discovery and development. The synthetic pathways and biological data presented in this guide underscore the potential of this molecule as a scaffold for the creation of new and improved therapeutic agents. Further exploration of its reactivity and incorporation into diverse molecular frameworks is warranted to fully exploit its medicinal chemistry applications.

References

The Pivotal Role of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is a key pharmaceutical intermediate, playing a crucial role in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, including a reactive aldehyde group, a nitro moiety, and protected hydroxyl and methoxy groups, make it a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its significant application in the development of potent therapeutics, most notably as a precursor to phosphodiesterase type 5 (PDE5) inhibitors. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and biological signaling pathways are presented to facilitate its use in research and drug development.

Introduction

The landscape of modern drug discovery is characterized by the need for complex molecular architectures with high specificity and efficacy. Pharmaceutical intermediates are the foundational components that enable the construction of these intricate molecules. This compound has emerged as a valuable intermediate due to its strategically positioned functional groups, which allow for sequential and controlled chemical transformations. The benzaldehyde moiety serves as a handle for carbon-carbon and carbon-nitrogen bond formation, while the nitro group can be readily reduced to an amine, opening avenues for further diversification. The benzyloxy and methoxy groups, often present in the core structures of bioactive compounds, can modulate solubility, metabolic stability, and receptor binding affinity.

This guide will explore the synthesis of this intermediate, its key chemical properties, and its application in the synthesis of PDE5 inhibitors, a class of drugs widely used in the treatment of erectile dysfunction and pulmonary hypertension.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this intermediate.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₃NO₅[1]
Molecular Weight 287.27 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 109-110 °C[1]
Solubility Soluble in alcohol, ether, chloroform[1]
Density 1.31 g/cm³[1]

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be designed starting from the readily available precursor, vanillin. The following multi-step synthesis provides a detailed experimental protocol.

Experimental Workflow: Synthesis from Vanillin

Synthesis_Workflow Vanillin Vanillin Nitration Nitration (HNO₃, Acetic Acid) Vanillin->Nitration Step 1 Nitrovanillin 5-Nitrovanillin Nitration->Nitrovanillin Benzylation Benzylation (Benzyl Chloride, K₂CO₃) Nitrovanillin->Benzylation Step 2 Target 4-(Benzyloxy)-5-methoxy- 2-nitrobenzaldehyde Benzylation->Target Tadalafil_Analogue_Synthesis Intermediate 4-(Benzyloxy)-5-methoxy- 2-nitrobenzaldehyde PictetSpengler Pictet-Spengler Reaction Intermediate->PictetSpengler Tryptophan D-Tryptophan Methyl Ester Tryptophan->PictetSpengler Tetrahydrocarboline Tetrahydro-β-carboline Intermediate PictetSpengler->Tetrahydrocarboline Reduction Nitro Group Reduction Tetrahydrocarboline->Reduction Amine Amino Intermediate Reduction->Amine Cyclization Cyclization (e.g., with Chloroacetyl chloride, followed by Methylamine) Amine->Cyclization Analogue Tadalafil Analogue Cyclization->Analogue PDE5_Signaling_Pathway cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) (from nerve endings) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to Inhibitor PDE5 Inhibitor (e.g., Tadalafil analogue) Inhibitor->PDE5 Inhibits

References

Methodological & Application

synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its structure, featuring a benzyloxy protecting group and nitro and aldehyde functionalities on a substituted benzene ring, makes it a versatile building block. This document provides a detailed experimental protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis. The described method follows a nitration reaction of the corresponding benzaldehyde precursor.

Materials and Reagents

  • 3-Benzyloxy-4-methoxybenzaldehyde

  • Concentrated Nitric Acid (HNO₃)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ice

  • Water (deionized or distilled)

  • Filter paper

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker

  • Buchner funnel and flask

  • pH paper or pH meter

  • Drying oven or desiccator

Experimental Protocol

The synthesis of this compound is achieved through the nitration of 3-Benzyloxy-4-methoxybenzaldehyde.

1. Reaction Setup:

  • Place a round-bottom flask in an ice bath on a magnetic stirrer.

  • Add 160 mL of concentrated nitric acid to the flask and begin stirring.

  • Cool the nitric acid to a low temperature using the ice bath.

2. Addition of Starting Material:

  • Slowly add 40.0 g (0.165 mol) of 3-Benzyloxy-4-methoxybenzaldehyde to the cooled, stirring concentrated nitric acid.[1] The addition should be done portion-wise to maintain the reaction temperature.

3. Reaction:

  • After the addition is complete, allow the reaction to proceed at a temperature between 10 °C and 15 °C for 180 minutes.[1] Monitor the temperature closely to prevent it from exceeding this range.

4. Quenching and Precipitation:

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice water.[1] A yellow precipitate of the crude product should form.[1]

5. Neutralization and Filtration:

  • Filter the yellow precipitate using a Buchner funnel.

  • Transfer the filter cake to a beaker with water and adjust the pH to 7 using a 10% NaOH solution.[1]

  • Filter the neutralized solid again.

6. Washing and Drying:

  • Wash the filter cake extensively with a large amount of water until the filtrate is colorless.[1]

  • Dry the pale yellow solid product, yielding approximately 45 g.[1]

Data Presentation

ParameterValueReference
Starting Material3-Benzyloxy-4-methoxybenzaldehyde[1]
Amount of Starting Material40.0 g (0.165 mol)[1]
ReagentConcentrated Nitric Acid[1]
Reagent Volume160 mL[1]
Reaction Temperature10 - 15 °C[1]
Reaction Time180 minutes[1]
Product AppearancePale yellow solid[1]
Product Mass45 g[1]
Yield94.9%[1]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.

  • The reaction may be exothermic; careful control of the temperature is crucial.

Diagrams

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound A Reaction Setup - Cool 160mL conc. HNO3 in an ice bath B Addition of Starting Material - Slowly add 40.0g of 3-Benzyloxy-4-methoxybenzaldehyde A->B Maintain low temperature C Reaction - Stir at 10-15°C for 180 min B->C Control addition rate D Quenching - Pour reaction mixture into ice water C->D After 3 hours E Precipitation & Filtration - Collect yellow precipitate D->E Product precipitates F Neutralization - Adjust pH to 7 with 10% NaOH E->F G Washing & Drying - Wash with water until filtrate is colorless - Dry the final product F->G

References

Application Notes and Protocols: O-Benzylation of Vanillin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin and its derivatives are versatile building blocks in the synthesis of a wide range of compounds with significant biological activities. The O-benzylation of the phenolic hydroxyl group in vanillin derivatives is a crucial step in many synthetic routes, serving as a protective group or as a key structural element for modulating pharmacological properties. This document provides detailed application notes and experimental protocols for the O-benzylation of vanillin derivatives, primarily through the Williamson ether synthesis. The conditions can be adapted for various vanillin analogues, and this guide offers a starting point for reaction optimization.

The Williamson ether synthesis is a widely used and robust method for preparing ethers.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide ion, generated by deprotonating the phenolic hydroxyl group of the vanillin derivative with a suitable base, on an alkyl halide, in this case, benzyl bromide or benzyl chloride.[1][3][4] The reaction is influenced by the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst to enhance the reaction rate.[5][6]

Reaction Scheme

The general reaction for the O-benzylation of a vanillin derivative is depicted below:

Caption: General scheme for the O-benzylation of vanillin derivatives.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the O-benzylation of vanillin and its derivatives. This data allows for easy comparison of different methodologies.

Vanillin DerivativeBenzylating AgentBaseSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
o-VanillinBenzyl bromideK₂CO₃AcetoneTBAIRTOvernightHigh (not specified)[5]
VanillinBenzyl halideK₂CO₃DMF-80-904058 (for bis-aldehyde)
Phenols (general)Benzyl bromideK₂CO₃--rt-Excellent[7]
Phenol (general)n-Butyl bromideNaOHCH₂Cl₂(n-Bu)₄N⁺---[8]
Alcohols (general)Alkyl halideNaH, KHTHF, DMSO-50-1001-850-95[1][2]
Phenols (general)Alkyl halideNaOH, KOH, K₂CO₃DMSO, DMF-50-1001-8Good[6]

Experimental Protocols

This section provides detailed protocols for the O-benzylation of vanillin derivatives based on established methods.

Protocol 1: O-Benzylation of o-Vanillin using Potassium Carbonate and TBAI in Acetone

This protocol is adapted from a method reported for the efficient benzylation of o-vanillin.[5] The addition of tetra-n-butylammonium iodide (TBAI) as a phase-transfer catalyst significantly accelerates the reaction.[5]

Materials:

  • o-Vanillin

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium iodide (TBAI)

  • Acetone (anhydrous)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of o-vanillin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq) and a catalytic amount of TBAI (0.1 eq).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete after stirring overnight.[5] For faster reaction times, the mixture can be heated to reflux.

  • After the reaction is complete, filter the solid potassium carbonate and wash it with acetone.

  • Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product, 2-benzyloxy-3-methoxy-benzaldehyde, can be purified by column chromatography on silica gel or by recrystallization.[5]

Protocol 2: O-Benzylation of Vanillin using Potassium Carbonate in DMF

This protocol is based on a method used for the synthesis of a bis-aldehyde from vanillin. DMF is a polar aprotic solvent that can facilitate SN2 reactions.[1][6]

Materials:

  • Vanillin

  • Benzyl chloride or benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve vanillin (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.

  • Stir the mixture and heat it to 80-90 °C.

  • Slowly add benzyl chloride or benzyl bromide (1.1 eq) to the reaction mixture.

  • Maintain the reaction at 80-90 °C and monitor its progress by TLC. Reaction times can be several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting O-benzyl vanillin by column chromatography or recrystallization.

Visualization of the Williamson Ether Synthesis Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis for the O-benzylation of a vanillin derivative.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Vanillin Vanillin Derivative (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Vanillin->Phenoxide + Base Base Base (e.g., K2CO3) BenzylHalide Benzyl Halide (Bn-X) Product O-Benzyl Vanillin (Ar-O-Bn) Phenoxide->Product + Benzyl Halide LeavingGroup Halide Ion (X⁻)

Caption: Mechanism of the Williamson ether synthesis for O-benzylation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the O-benzylation of vanillin derivatives.

Experimental_Workflow start Start reactants Combine Vanillin Derivative, Base, and Solvent start->reactants add_benzyl_halide Add Benzyl Halide (and optional catalyst) reactants->add_benzyl_halide reaction Stir at appropriate temperature (RT or heat) add_benzyl_halide->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Filtration, Extraction, Washing) monitoring->workup Complete drying Dry Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Column Chromatography or Recrystallization) evaporation->purification product Characterize Product purification->product end End product->end

Caption: General experimental workflow for O-benzylation.

Conclusion

The O-benzylation of vanillin derivatives is a fundamental transformation in organic synthesis. The Williamson ether synthesis provides a reliable and versatile method to achieve this. By carefully selecting the base, solvent, and temperature, and by considering the use of a phase-transfer catalyst, high yields of the desired O-benzyl ethers can be obtained. The protocols and data presented in this document serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to successfully perform and optimize this important reaction.

References

Application Note: High-Purity Purification of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound, a yellow crystalline solid with a melting point of 109-110°C, using the recrystallization method.[1] The compound is generally soluble in organic solvents such as ethanol, methanol, ether, and chloroform.[1] This protocol is designed to enhance the purity of the compound by removing impurities that are either more or less soluble in the chosen solvent system.

Data Presentation

While specific solubility data for this compound is not extensively available in the literature, the following table provides an illustrative example of expected solubility behavior in a common recrystallization solvent, ethanol, based on the general properties of similar nitrobenzaldehyde derivatives. Researchers should perform solvent screening to determine the optimal conditions for their specific sample.

ParameterValueNotes
Compound This compound
Appearance Yellow Crystalline Solid[1]
Melting Point (Crude) Varies (e.g., 105-108°C)Dependent on impurity profile.
Melting Point (Recrystallized) 109-110°C[1]
Recrystallization Solvent Ethanol (95%)A common and effective solvent for this class of compounds.
Solubility in Ethanol (25°C) LowEstimated based on general principles of recrystallization.
Solubility in Ethanol (78°C) HighEstimated based on general principles of recrystallization.
Typical Recovery Yield 80-95%Dependent on the purity of the crude material and technique.
Purity (Post-Recrystallization) >99%As determined by analytical techniques such as HPLC or NMR.

Experimental Protocols

This section details the recommended procedure for the recrystallization of this compound. The protocol is based on established methods for the purification of analogous nitrobenzaldehyde compounds.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Protocol
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of 95% ethanol to just cover the solid.

    • Gently heat the mixture to the boiling point of the ethanol while stirring continuously to facilitate dissolution.

    • Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution.

    • Reheat the solution to boiling for a few minutes with stirring.

  • Hot Filtration (if activated carbon was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly filter the hot solution to remove the activated carbon or any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 50-60°C) or in a desiccator under vacuum until a constant weight is achieved.

Mandatory Visualization

The following diagrams illustrate the key logical and procedural steps involved in the purification of this compound by recrystallization.

Recrystallization_Workflow Crude Crude Compound Dissolution Dissolution in Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization Dissolution->Cooling If no insoluble impurities HotFiltration->Cooling Isolation Isolation by Filtration Cooling->Isolation Washing Washing with Cold Solvent Isolation->Washing Impurities Impurities in Mother Liquor Isolation->Impurities Drying Drying Washing->Drying Pure Pure Crystals Drying->Pure

Caption: Experimental workflow for the recrystallization process.

Recrystallization_Principle Start Crude Solid (Compound + Impurities) HotSolvent Add Hot Solvent Start->HotSolvent Dissolved Saturated Solution (Compound & Impurities Dissolved) HotSolvent->Dissolved Cooling Cool Slowly Dissolved->Cooling Crystallization Supersaturated Solution (Pure Compound Crystallizes) Cooling->Crystallization Separation Filtration Crystallization->Separation PureSolid Pure Solid Compound Separation->PureSolid MotherLiquor Mother Liquor (Impurities Remain Dissolved) Separation->MotherLiquor

Caption: The underlying principle of purification by recrystallization.

References

Application Note: Spectroscopic Characterization of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed spectroscopic characterization of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline the nuclear magnetic resonance (NMR) analysis and provide standardized protocols for data acquisition.

Introduction

This compound (C₁₅H₁₃NO₅) is a solid, yellow crystalline compound with a strong aromatic odor.[1] It is soluble in organic solvents such as alcohols, ethers, and chloroform.[1] Its molecular structure, featuring nitro, benzyl, and aldehyde functional groups, makes it a versatile reagent in organic synthesis, particularly for the development of dyes, fluorescent markers, and pharmaceutical intermediates.[1] Accurate spectroscopic characterization is crucial for verifying its identity and purity. This note details the analysis using ¹H and ¹³C NMR spectroscopy.

Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are predicted based on the analysis of structurally related compounds and established NMR principles. The numbering of the atoms for spectral assignment is shown in Figure 1.

Chemical structure of this compound with atom numbering for NMR assignment.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.

¹H NMR (400 MHz, CDCl₃) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.45s1HH-7 (CHO)
7.60s1HH-6
7.45 - 7.30m5HH-2', H-3', H-4'
7.10s1HH-3
5.25s2HH-8 (CH₂)
4.00s3HH-9 (OCH₃)

Table 1. Predicted ¹H NMR data for this compound.

¹³C NMR (100 MHz, CDCl₃) Data
Chemical Shift (δ) ppmAssignment
188.0C-7 (CHO)
155.0C-4
150.0C-5
140.0C-2
135.5C-1'
130.0C-1
129.0C-2'
128.5C-3'
128.0C-4'
112.0C-6
108.0C-3
71.5C-8 (CH₂)
56.5C-9 (OCH₃)

Table 2. Predicted ¹³C NMR data for this compound.

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

¹H NMR Spectroscopy
  • Instrument Setup:

    • Spectrometer: 400 MHz NMR spectrometer.

    • Probe: Standard 5 mm broadband probe.

    • Temperature: 298 K.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 1.0 s.

    • Acquisition Time: 4.0 s.

    • Spectral Width: 20 ppm (-5 to 15 ppm).

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate all signals.

¹³C NMR Spectroscopy
  • Instrument Setup:

    • Spectrometer: 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Probe: Standard 5 mm broadband probe.

    • Temperature: 298 K.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay (d1): 2.0 s.

    • Acquisition Time: 1.0 s.

    • Spectral Width: 240 ppm (-20 to 220 ppm).

  • Processing:

    • Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Workflow Diagram

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr h1_proc 1H Spectrum Processing h1_nmr->h1_proc c13_proc 13C Spectrum Processing c13_nmr->c13_proc h1_analysis 1H Peak Assignment h1_proc->h1_analysis c13_analysis 13C Peak Assignment c13_proc->c13_analysis structure_confirm Structure Confirmation h1_analysis->structure_confirm c13_analysis->structure_confirm

Caption: Workflow for NMR characterization.

References

HPLC method development for analysis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Application Note

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity and accurate quantification are critical for ensuring the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of such organic molecules. This application note presents a detailed protocol for the development of a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be accurate, precise, and suitable for routine quality control and research applications.

The physicochemical properties of this compound indicate its suitability for RP-HPLC with UV detection. The compound has a molecular formula of C15H13NO5 and a molecular weight of 287.27 g/mol .[1] It is a solid that appears as yellow crystals and is soluble in organic solvents such as alcohol, ether, and chloroform.[2] Its limited water solubility of 4.5402 mg/L suggests that a reversed-phase chromatographic approach will be effective.[3] The presence of a nitro group and an aromatic ring system results in strong UV absorbance, with related nitrobenzaldehyde compounds showing significant absorbance around 250-280 nm.[4][5] This allows for sensitive detection using a standard UV detector.

This protocol outlines a systematic approach to method development, starting from initial parameter selection to final method optimization, ensuring reliable and reproducible results for the analysis of this compound.

Experimental

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its wide applicability for non-polar to moderately polar compounds.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

    • Formic acid or Phosphoric acid (for mobile phase modification)

Initial Chromatographic Conditions:

Based on methods for similar nitroaromatic and benzaldehyde compounds, the following initial conditions are proposed:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile or a mixture of Acetonitrile and Water
Data Presentation

The following tables should be generated during method development and validation to summarize the quantitative data.

Table 1: System Suitability Test (SST) Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Retention Time (RT) Consistent (± 0.2 min)

Table 2: Method Validation Summary

ParameterResults
Linearity (r²) ≥ 0.999
Range e.g., 1 - 100 µg/mL
Limit of Detection (LOD) (Signal-to-Noise Ratio of 3:1)
Limit of Quantification (LOQ) (Signal-to-Noise Ratio of 10:1)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
   Repeatability (Intra-day)≤ 2.0%
   Intermediate Precision (Inter-day)≤ 2.0%

Protocols

Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to appropriate concentrations for linearity, accuracy, and precision studies (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the sample diluent, and dilute to a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for the development of the HPLC method.

HPLC_Method_Development start Start: Define Analytical Target Profile physchem Review Physicochemical Properties (Solubility, UV Spectrum) start->physchem lit_review Literature Search for Related Compounds (Benzaldehydes, Nitroaromatics) start->lit_review initial_params Select Initial HPLC Parameters (Column, Mobile Phase, Detector) physchem->initial_params lit_review->initial_params optimization Method Optimization initial_params->optimization mp_opt Optimize Mobile Phase (Organic Ratio, pH, Gradient) optimization->mp_opt Iterate flow_temp_opt Optimize Flow Rate & Temperature optimization->flow_temp_opt Iterate detect_opt Optimize Detector Wavelength optimization->detect_opt Iterate sst Perform System Suitability Testing (SST) optimization->sst Optimized Method mp_opt->optimization flow_temp_opt->optimization detect_opt->optimization sst->optimization SST Failed validation Method Validation (Linearity, Accuracy, Precision, etc.) sst->validation SST Passed validation->optimization Validation Failed protocol Finalize and Document Protocol validation->protocol Validation Passed end End: Routine Analysis protocol->end

Caption: Logical workflow for HPLC method development.

Detailed Experimental Protocol for Method Optimization
  • Column Selection:

    • Start with a C18 column. If peak shape is poor (e.g., tailing), consider a column with end-capping or a different stationary phase like a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic compounds.

  • Mobile Phase Optimization:

    • Organic Solvent: Evaluate both acetonitrile and methanol as the organic modifier (Mobile Phase B). Acetonitrile often provides better peak shape and lower backpressure.

    • Gradient Optimization:

      • Perform a broad gradient run (e.g., 10% to 90% B in 20 minutes) to determine the approximate elution time of the analyte.

      • Based on the initial run, design a narrower, more focused gradient around the elution time to improve resolution from any impurities. For example, if the peak elutes at 60% B, a gradient of 50-70% B over 10 minutes might be appropriate.

    • pH Adjustment: The use of 0.1% formic acid is a good starting point for ensuring sharp peaks for acidic or neutral compounds. If peak tailing is observed, adjusting the pH with a different additive like phosphoric acid might be beneficial.

  • Flow Rate and Temperature Optimization:

    • The initial flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. It can be adjusted (e.g., 0.8 - 1.2 mL/min) to optimize run time and resolution.

    • Adjusting the column temperature (e.g., 25 °C to 40 °C) can influence peak shape and retention time. Higher temperatures generally lead to shorter retention times and sharper peaks.

  • Detector Wavelength Optimization:

    • If using a DAD, acquire the UV spectrum of the this compound peak.

    • Select the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. Based on literature for similar compounds, this is expected to be around 254 nm.[6]

System Suitability and Method Validation
  • Once the method is optimized, perform a system suitability test by injecting the working standard solution six times. The results should meet the criteria outlined in Table 1.

  • Proceed with method validation according to ICH guidelines, evaluating parameters such as linearity, range, accuracy, precision, specificity, LOD, and LOQ, and summarize the results as shown in Table 2.

References

Application Notes and Protocols for Condensation Reactions Involving 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various condensation reactions utilizing 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde as a key starting material. This versatile benzaldehyde derivative, featuring strategically placed benzyloxy, methoxy, and nitro functional groups, serves as a valuable building block in the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science.

The protocols outlined herein are based on established synthetic methodologies and provide a foundation for the preparation of quinolines, chalcones, and other unsaturated systems.

Domino Nitro Reduction-Friedländer Annulation for Quinoline Synthesis

Application Note:

The Friedländer annulation is a powerful method for the synthesis of quinoline scaffolds, which are prevalent in a vast number of biologically active compounds and pharmaceuticals. A significant challenge in this synthesis is the limited availability of the requisite 2-aminobenzaldehyde derivatives. To circumvent this, a highly efficient one-pot domino reaction has been developed, involving the in situ reduction of a 2-nitrobenzaldehyde, such as this compound, followed by the acid-catalyzed condensation with an active methylene compound.[1][2]

This approach offers several advantages, including the use of readily available starting materials, operational simplicity, and the avoidance of isolating the often unstable 2-aminobenzaldehyde intermediate. The reaction is tolerant of a variety of active methylene compounds, including β-ketoesters, β-diketones, and cyclic ketones, allowing for the synthesis of a diverse library of substituted quinolines.[1][2] The resulting 7-(benzyloxy)-6-methoxyquinoline derivatives are of significant interest in drug discovery, as the quinoline nucleus is a well-established pharmacophore.

Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization[1][2]

This protocol describes the one-pot synthesis of substituted quinolines from this compound and an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, dimedone, cyclohexanone)

  • Glacial Acetic Acid (AcOH)

  • Iron powder (Fe, <100 mesh)

  • Nitrogen gas (N₂)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv.) and dissolve it in glacial acetic acid (approximately 7.5 mL per mmol of the aldehyde).

  • Add the active methylene compound (2.0-3.0 equiv.) to the solution.

  • Stir the mixture under a nitrogen atmosphere and heat to 95–110 °C for 15 minutes.

  • Carefully add iron powder (4.0 equiv.) to the hot reaction mixture in portions.

  • Continue to stir the reaction mixture at 95–110 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

  • Combine the filtrate and washings and carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired quinoline derivative.

Data Presentation:

The following table summarizes the expected products and reported yields for the Domino Nitro Reduction-Friedländer Annulation with the closely related analog, 5-methoxy-2-nitrobenzaldehyde, which can be extrapolated to reactions with this compound.[2]

Active Methylene CompoundProduct Structure (R = Benzyloxy)Reported Yield (%) with 5-methoxy-2-nitrobenzaldehyde[2]
Ethyl acetoacetateEthyl 7-(benzyloxy)-6-methoxy-2-methylquinoline-3-carboxylate85
Acetylacetone3-acetyl-7-(benzyloxy)-6-methoxy-2-methylquinoline92
Dimedone9-(Benzyloxy)-8-methoxy-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one88
Cyclohexanone9-(Benzyloxy)-8-methoxy-1,2,3,4-tetrahydroacridine79

Visualization:

Friedlander_Workflow cluster_prep Reaction Setup cluster_reaction Domino Reaction cluster_workup Work-up cluster_purification Purification A Mix Aldehyde & Active Methylene Compound in AcOH B Heat to 95-110 °C A->B C Add Fe Powder B->C D In situ Nitro Reduction & Friedländer Annulation C->D E Filter & Neutralize D->E F Extract with EtOAc E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Quinoline Product H->I

Caption: Workflow for the Domino Nitro Reduction-Friedländer Annulation.

Claisen-Schmidt Condensation for Chalcone Synthesis

Application Note:

The Claisen-Schmidt condensation is a reliable and straightforward method for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][3] The reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative.

Utilizing this compound in this reaction allows for the synthesis of novel chalcones with a unique substitution pattern. The presence of the nitro group can influence the electronic properties and biological activity of the resulting chalcone. These compounds can serve as precursors for the synthesis of other heterocyclic systems like pyrimidines and pyrazoles.

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation[2]

This protocol provides a general procedure for the synthesis of a chalcone derivative from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)

  • Ethanol or Methanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-40%)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Ice

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the substituted acetophenone (1.0 equiv.) in a minimal amount of ethanol or methanol with stirring at room temperature.

  • Slowly add the aqueous solution of NaOH or KOH dropwise to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC. A precipitate may form as the reaction proceeds.

  • After completion of the reaction, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to a pH of approximately 5-6.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation:

The following table provides a template for summarizing the quantitative data from the synthesis of chalcones derived from this compound.

Acetophenone DerivativeProduct StructureReaction Time (h)Yield (%)
Acetophenone(E)-1-phenyl-3-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)prop-2-en-1-oneData not availableData not available
4'-Hydroxyacetophenone(E)-3-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-oneData not availableData not available

Visualization:

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Aldehyde 4-(Benzyloxy)-5-methoxy- 2-nitrobenzaldehyde Addition Nucleophilic Addition Aldehyde->Addition Ketone Acetophenone Derivative Enolate Enolate Formation (Base Catalyst) Ketone->Enolate Base (OH-) Enolate->Addition Dehydration Dehydration Addition->Dehydration - H₂O Chalcone Chalcone Derivative Dehydration->Chalcone

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Other Potential Condensation Reactions

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base (e.g., piperidine, ammonium acetate). The product is typically an α,β-unsaturated compound.

  • Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide (Wittig reagent) would yield the corresponding substituted styrene. The stereoselectivity of the reaction (E/Z) depends on the nature of the ylide.

  • Pictet-Spengler Reaction: This reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and other related heterocyclic systems. It involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[1] The reaction of tryptamine with this compound would be expected to yield a substituted tetrahydro-β-carboline, a scaffold of interest in medicinal chemistry.

Disclaimer: The provided protocols are intended as a guide. Reaction conditions, including temperature, time, and stoichiometry, may require optimization for specific substrates and desired outcomes. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Selective Reduction of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of the nitro group in multifunctional aromatic compounds is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. The compound 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde serves as a valuable intermediate, where its nitro group must be selectively reduced to an amine to yield 2-amino-4-(benzyloxy)-5-methoxybenzaldehyde. This subsequent amine is a key precursor for the construction of various heterocyclic scaffolds. The primary challenge in this reduction lies in achieving high chemoselectivity, preserving the aldehyde and the acid-labile O-benzyl ether functionalities. Standard catalytic hydrogenation methods, for instance, pose a significant risk of cleaving the benzyl group (debenzylation).[1][2][3] This document provides detailed protocols for three reliable methods that ensure the selective reduction of the nitro group while maintaining the integrity of other functional groups.

Chemoselective Reduction Strategies

Several methods are available for the reduction of aromatic nitro groups.[4] For the specific substrate, this compound, methods employing metal-based reagents in acidic or neutral media, and sulfur-based reagents are preferred due to their high chemoselectivity. The most suitable methods that avoid debenzylation and reduction of the aldehyde are:

  • Stannous Chloride (SnCl₂) Reduction: A classic and highly reliable method for selectively reducing aromatic nitro groups in the presence of other reducible functionalities like aldehydes, esters, and benzyl ethers.[4][5][6]

  • Iron (Fe) Powder Reduction: An economical, effective, and environmentally benign method that shows excellent tolerance for various functional groups, including O-benzyl ethers, under mildly acidic or neutral conditions.[7][8]

  • Sodium Dithionite (Na₂S₂O₄) Reduction: A mild, metal-free alternative that is particularly valued for its high chemoselectivity and tolerance of sensitive functional groups under aqueous or semi-aqueous conditions.[9][10]

Data Presentation: Comparison of Reduction Methods

The following table summarizes the typical performance of the selected methods for the chemoselective reduction of aromatic nitro compounds bearing sensitive functional groups. The data is compiled from literature reports on substrates with similar functionalities.

MethodReagents & ConditionsTypical Reaction TimeTypical Yield (%)Selectivity Notes
Stannous Chloride SnCl₂·2H₂O, Ethanol, Reflux1 - 3 hours85 - 95%Excellent. Preserves aldehydes, ketones, esters, and O-benzyl groups.[4][5][6]
Iron Powder Fe powder, NH₄Cl, Ethanol/Water, Reflux1 - 4 hours90 - 98%Excellent. Tolerates halogens, esters, and O-benzyl groups.[8][11][12]
Sodium Dithionite Na₂S₂O₄, Dioxane/Water or DMF/Water, Reflux2 - 6 hours80 - 90%Excellent. Mild conditions tolerate a wide array of functional groups.[9][10][13]

Experimental Protocols

Protocol 1: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)

This protocol is adapted from established procedures for the selective reduction of substituted nitroaromatics.[6] It is highly effective for substrates containing acid-stable, reducible functional groups.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of substrate).

  • Add stannous chloride dihydrate (4.0 - 5.0 eq) to the suspension.

  • Slowly add a catalytic amount of concentrated HCl (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a 5 M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-(benzyloxy)-5-methoxybenzaldehyde.

  • The product can be further purified by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: Reduction using Iron (Fe) Powder and Ammonium Chloride (NH₄Cl)

This method provides a cost-effective and environmentally friendly alternative, avoiding the use of heavy metals like tin. It is known for its high functional group tolerance.[14]

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask containing this compound (1.0 eq), add a solvent mixture of ethanol and water (e.g., a 4:1 ratio, 15-20 mL per gram of substrate).

  • Add ammonium chloride (4.0 - 5.0 eq) and iron powder (3.0 - 4.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Maintain the reaction at reflux for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and filter the hot suspension through a pad of celite to remove the iron and iron salts.

  • Wash the celite pad thoroughly with hot ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The remaining aqueous residue is then extracted three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to afford the desired amino-benzaldehyde.

  • Purify as needed by column chromatography or recrystallization.

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

This protocol uses a mild reducing agent and is suitable for substrates that may be sensitive to acidic conditions.[9]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane (or THF) and water (e.g., 2:1 ratio, 20 mL per gram of substrate) in a round-bottom flask.

  • Add sodium dithionite (3.0 - 4.0 eq) to the solution in portions over 15-20 minutes with vigorous stirring at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Extract the remaining aqueous solution three times with ethyl acetate.

  • Combine the organic layers, wash with brine to remove any remaining inorganic salts, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent by rotary evaporation to yield the crude product.

  • Purify by column chromatography or recrystallization as required.

Visualizations

Chemical Transformation

Caption: Selective reduction of the nitro group.

General Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_isolation Product Isolation A Dissolve/Suspend Nitrobenzaldehyde in Solvent B Add Reducing Agent (e.g., SnCl₂, Fe, Na₂S₂O₄) A->B C Heat to Reflux / Stir B->C D Cool and Quench/ Neutralize Reaction C->D Monitor by TLC E Filter (if solid byproducts) D->E F Liquid-Liquid Extraction with Organic Solvent E->F G Wash Organic Layer (Brine) F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Filter and Concentrate (Rotary Evaporation) H->I J Purify Crude Product (Chromatography/Recrystallization) I->J

References

Protocol for the Selective Debenzylation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the selective debenzylation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde to yield 4-hydroxy-5-methoxy-2-nitrobenzaldehyde. The presence of both a nitro and an aldehyde functional group necessitates a highly selective deprotection strategy to avoid unwanted side reactions. This protocol focuses on a robust Lewis acid-mediated approach using boron trichloride (BCl₃) in the presence of a cation scavenger, which has been shown to be highly effective for the chemoselective cleavage of aryl benzyl ethers while tolerating sensitive functionalities. An alternative method, catalytic transfer hydrogenation, is also discussed, with considerations for its potential limitations.

Introduction

The benzyl ether is a common protecting group for hydroxyl functionalities in multi-step organic synthesis due to its ease of installation and general stability. However, its removal often requires conditions that can affect other sensitive functional groups within the molecule. In the case of this compound, the presence of a reducible nitro group and an aldehyde group, which can be sensitive to both reducing and some acidic conditions, presents a significant challenge for selective debenzylation.

Standard catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H₂) is a common method for debenzylation but is often accompanied by the reduction of the nitro group. While careful selection of catalysts and conditions can sometimes achieve selectivity, it is often substrate-dependent and can be difficult to control.

This protocol details a highly chemoselective method for the debenzylation of this compound using boron trichloride (BCl₃) with a cation scavenger. This Lewis acid-mediated approach proceeds at low temperatures and effectively cleaves the benzyl ether without affecting the nitro or aldehyde groups. Additionally, catalytic transfer hydrogenation is presented as a milder alternative to traditional hydrogenation, although the potential for nitro group reduction should be carefully monitored.

Methods and Protocols

Two primary methods for the debenzylation of this compound are presented below. Method 1, using boron trichloride, is the recommended procedure due to its high selectivity.

Method 1: Lewis Acid-Mediated Debenzylation using Boron Trichloride (BCl₃)

This method utilizes boron trichloride in the presence of pentamethylbenzene as a cation scavenger to prevent side reactions.

Materials:

  • This compound

  • Boron trichloride (BCl₃), 1.0 M solution in CH₂Cl₂

  • Pentamethylbenzene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Experimental Protocol:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, add this compound (1.0 equiv) and pentamethylbenzene (3.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the solids (concentration typically 0.1-0.2 M).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of BCl₃: Slowly add a 1.0 M solution of boron trichloride in dichloromethane (2.0 equiv) dropwise to the stirred reaction mixture, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-hydroxy-5-methoxy-2-nitrobenzaldehyde.

Workflow Diagram (DOT Language):

Debenzylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate & Scavenger in Anhydrous CH₂Cl₂ cool Cool to -78 °C start->cool Under Inert Atmosphere add_bcl3 Slowly Add BCl₃ Solution cool->add_bcl3 stir Stir at -78 °C add_bcl3->stir monitor Monitor by TLC stir->monitor quench Quench with MeOH monitor->quench Reaction Complete neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Product purify->end Isolate Pure Product

Figure 1. Experimental workflow for BCl₃-mediated debenzylation.

Method 2: Catalytic Transfer Hydrogenation

This method uses a hydrogen donor in the presence of a palladium catalyst. While potentially milder than direct hydrogenation, selectivity can be an issue.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄) or cyclohexene

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Rotary evaporator

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in methanol or ethanol.

  • Addition of Catalyst: To the stirred solution, carefully add 10% Pd/C (10-20% by weight of the substrate).

  • Addition of Hydrogen Donor: Add ammonium formate (3-5 equiv) or cyclohexene (10-20 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress closely by TLC. It is crucial to stop the reaction as soon as the starting material is consumed to minimize the reduction of the nitro group.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

    • Wash the filter pad with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: The crude product may require purification by column chromatography to separate the desired product from any nitro-reduced byproducts.

Data Presentation

The following table summarizes the key parameters of the discussed debenzylation methods.

MethodReagentsSolventTemperature (°C)Typical Reaction TimeReported YieldsKey Considerations
Lewis Acid-Mediated BCl₃, PentamethylbenzeneCH₂Cl₂-781-2 hoursGood to ExcellentHighly chemoselective; tolerates nitro and aldehyde groups well. Requires anhydrous conditions.
Catalytic Transfer H₂ 10% Pd/C, Ammonium Formate or CyclohexeneMeOH or EtOHRoom TempVariableModerate to GoodMilder than direct hydrogenation. Risk of over-reduction of the nitro group. Careful monitoring is essential.
Catalytic Hydrogenation 10% Pd/C, H₂ gasVariousRoom TempVariableVariableProne to reducing the nitro group. Selectivity is a major challenge.

Conclusion

For the selective debenzylation of this compound, the use of boron trichloride with a cation scavenger is the recommended method due to its high chemoselectivity and tolerance for sensitive functional groups. This protocol provides a reliable and high-yielding route to the desired 4-hydroxy-5-methoxy-2-nitrobenzaldehyde. While catalytic transfer hydrogenation offers a milder reductive alternative, it requires careful optimization and monitoring to prevent undesired reduction of the nitro group. Researchers should select the method that best fits their experimental capabilities and the required purity of the final product.

Application Note: Comprehensive Purity Assessment of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this benzaldehyde derivative is critical as impurities can affect the yield, and the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive overview of analytical techniques for the robust purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed protocols and illustrative data are presented to guide researchers in establishing effective purity control strategies.

Analytical Strategy Overview

A multi-tiered analytical approach is recommended to ensure a comprehensive purity profile of this compound. This involves a primary chromatographic technique for quantification of the main component and its organic impurities, supplemented by spectroscopic methods for structural confirmation and identification of potential impurities.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis: Quantification & Impurity Profiling cluster_2 Secondary Analysis: Structural Confirmation & Identification cluster_3 Purity Assessment Sample 4-(Benzyloxy)-5-methoxy- 2-nitrobenzaldehyde Sample HPLC Reverse-Phase HPLC-UV Sample->HPLC Quantitative Analysis NMR ¹H NMR & ¹³C NMR Sample->NMR Structural Verification MS LC-MS / GC-MS Sample->MS Impurity Identification Purity Final Purity Report HPLC->Purity Purity (%) & Impurity Profile NMR->Purity Structural Confirmation MS->Purity Molecular Weight Confirmation

Figure 1: General workflow for the purity assessment of this compound.

Data Presentation: Summary of Analytical Techniques

The following table summarizes the illustrative results obtained from the different analytical techniques for a representative batch of this compound.

TechniqueParameterResult
HPLC-UV Retention Time8.52 min
Purity (Area %)99.5%
Impurity 1 (Area %)0.25% (at 6.78 min)
Impurity 2 (Area %)0.15% (at 9.12 min)
¹H NMR Aldehyde Proton (CHO)δ 10.3 ppm (s, 1H)
Aromatic Protonsδ 7.5-7.8 ppm (m)
Benzylic Protons (CH₂)δ 5.2 ppm (s, 2H)
Methoxy Protons (OCH₃)δ 4.0 ppm (s, 3H)
LC-MS [M+H]⁺m/z 288.08
[M+Na]⁺m/z 310.06

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantitative analysis and impurity profiling of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

    • 0-5 min: 50% A

    • 5-15 min: 50% to 80% A

    • 15-20 min: 80% A

    • 20-25 min: 80% to 50% A

    • 25-30 min: 50% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the mobile phase (50:50, A:B) to obtain a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject run Run Gradient Method inject->run detect UV Detection at 254 nm run->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Figure 2: HPLC experimental workflow for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used for the structural elucidation and confirmation of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Transfer the solution to a 5 mm NMR tube.[1]

NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton and carbon experiments.

  • Relaxation Delay (d1): 1-2 seconds for routine spectra. For quantitative purposes, a longer delay (5 times T1) is necessary.

  • Number of Scans: 16 for ¹H, 1024 or more for ¹³C, to achieve a good signal-to-noise ratio.

Data Analysis: Analyze the chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum to confirm the structure. The presence of unexpected signals may indicate impurities.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

LC-MS is a powerful technique for confirming the molecular weight of the compound and identifying potential impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

LC Conditions:

  • Use the same HPLC conditions as described in Protocol 1. The mobile phase may need to be adapted to be compatible with MS (e.g., using formic acid instead of phosphoric acid).

MS Conditions:

  • Ionization Mode: ESI positive.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Data Analysis: Confirm the molecular weight of this compound (C₁₅H₁₃NO₅, MW: 287.27 g/mol ) by observing the corresponding [M+H]⁺ or [M+Na]⁺ ions. The mass spectra of impurity peaks can be used for their tentative identification.

Analytical_Technique_Relationship Purity_Assessment Purity Assessment of 4-(Benzyloxy)-5-methoxy- 2-nitrobenzaldehyde HPLC HPLC (Quantitative Purity) Purity_Assessment->HPLC Provides NMR NMR (Structural Identity) Purity_Assessment->NMR Confirms MS MS (Molecular Weight) Purity_Assessment->MS Verifies

Figure 3: Logical relationship between analytical techniques.

Conclusion

The combination of HPLC, NMR, and MS provides a robust and comprehensive strategy for the purity assessment of this compound. HPLC is the primary technique for quantification, while NMR and MS provide essential structural confirmation and impurity identification. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists in ensuring the quality and consistency of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in the synthesis of pharmaceuticals such as Prazosin.[1][2] The primary synthetic route involves the nitration of 3-(Benzyloxy)-4-methoxybenzaldehyde.

Problem 1: Low Yield of the Desired Product

Possible Cause Suggested Solution
Incomplete Nitration Reaction - Ensure the reaction temperature is maintained as specified in the protocol (e.g., 15 °C).[3] - Verify the concentration and quality of the nitric acid used. - Increase the reaction time moderately and monitor the progress by TLC or HPLC.
Formation of Positional Isomers - The directing effects of the benzyloxy and methoxy groups strongly favor nitration at the 2-position. However, other isomers can form.[4] - Maintain a low reaction temperature to enhance regioselectivity. - Purify the crude product using column chromatography or recrystallization to separate isomers.
Side Reactions - Over-oxidation of the aldehyde to a carboxylic acid can occur. Use of a milder nitrating agent or strict temperature control can minimize this. - Debenzylation may occur if the reaction conditions are too harsh. Avoid excessive heating and strong acidic conditions where possible.
Impure Starting Material - Use highly pure 3-(Benzyloxy)-4-methoxybenzaldehyde. Impurities in the starting material can lead to side reactions and lower the yield.[5]

Problem 2: Presence of Significant Impurities in the Final Product

Impurity Source Troubleshooting/Purification
3-(Benzyloxy)-4-methoxybenzaldehyde Incomplete nitration.- Optimize reaction conditions (time, temperature) for complete conversion. - Purify via column chromatography or recrystallization.
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid Over-oxidation of the aldehyde group.[6][7]- Avoid excessive heating during the reaction. - Use a milder oxidizing agent if applicable to the synthetic route. - Can be removed by washing with a mild aqueous base during workup.
Positional Isomers (e.g., 6-nitro isomer) Non-regioselective nitration.- Maintain low reaction temperatures to favor the desired isomer. - Separation can be achieved by fractional crystallization or column chromatography.
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Incomplete benzylation during the synthesis of the starting material.- Ensure complete reaction during the preparation of 3-(Benzyloxy)-4-methoxybenzaldehyde. - Can be removed by a basic wash during the workup of the starting material.
Benzyl Alcohol Debenzylation side reaction.- Use milder reaction conditions. - Can be removed during solvent evaporation or by washing with water.

Quantitative Data Summary

Compound Typical Yield Reported Melting Point (°C)
This compound91-93%[3]131-133[3]
3-(Benzyloxy)-4-methoxybenzaldehyde>98% (starting material purity)61-64[5]
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acidHigh conversion from aldehyde-

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and direct route is the nitration of 3-(Benzyloxy)-4-methoxybenzaldehyde using concentrated nitric acid.[3] This starting material is typically synthesized by the benzylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Q2: How can I monitor the progress of the nitration reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The product, being more polar due to the nitro group, will have a lower Rf value compared to the starting material. HPLC analysis can also be used for more quantitative monitoring.

Q3: What are the key safety precautions to take during the nitration step?

A3: Nitration reactions are highly exothermic and require strict temperature control. The addition of the substrate to concentrated nitric acid should be done slowly and at a low temperature (e.g., 0 °C) with efficient stirring.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: My final product is a yellowish solid. Is this the expected appearance?

A4: Yes, this compound is reported to be a yellow solid.[8]

Q5: What are the best methods for purifying the crude product?

A5: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol). If significant amounts of isomeric impurities are present, column chromatography on silica gel is recommended.

Experimental Protocols

Synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde from Isovanillin

  • To a solution of isovanillin in a suitable solvent (e.g., ethanol, acetone, or DMF), add a base such as potassium carbonate or sodium hydroxide.

  • To this mixture, add benzyl bromide or benzyl chloride dropwise with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated nitric acid (e.g., 40 mL for 10 g of starting material) to 0 °C in an ice bath.

  • Cautiously add 3-(Benzyloxy)-4-methoxybenzaldehyde (10 g, 41 mmol) in small portions to the cold nitric acid, ensuring the temperature is maintained at or below 0 °C.[3]

  • After the addition is complete, stir the mixture at 15 °C for approximately 40 minutes.[3]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the resulting yellow solid and wash it thoroughly with water until the washings are neutral.

  • Dry the solid to obtain this compound. The reported yield is typically high (91-93%).[3]

Visualizations

Synthesis_Pathway isovanillin Isovanillin intermediate 3-(Benzyloxy)-4- methoxybenzaldehyde isovanillin->intermediate Benzylation benzyl_bromide Benzyl Bromide benzyl_bromide->intermediate base Base (e.g., K2CO3) base->intermediate product 4-(Benzyloxy)-5-methoxy- 2-nitrobenzaldehyde intermediate->product Nitration nitric_acid Conc. HNO3 nitric_acid->product

Caption: Synthetic pathway for this compound.

Impurity_Formation starting_material 3-(Benzyloxy)-4- methoxybenzaldehyde product Desired Product starting_material->product Desired Reaction (Nitration) impurity1 Unreacted Starting Material starting_material->impurity1 Incomplete Reaction impurity2 Positional Isomer (e.g., 6-nitro) starting_material->impurity2 Side Reaction impurity3 Over-oxidation Product (Carboxylic Acid) product->impurity3 Over-oxidation impurity4 Debenzylation Product product->impurity4 Side Reaction

Caption: Potential impurity formation during the synthesis.

Troubleshooting_Workflow cluster_purification Purification Strategy start Low Yield or Impure Product check_reaction Check Reaction Conditions (Temp, Time) start->check_reaction check_reagents Verify Reagent Purity and Concentration start->check_reagents analyze_product Analyze Product (TLC, HPLC, NMR) check_reaction->analyze_product check_reagents->analyze_product recrystallization Recrystallization analyze_product->recrystallization Minor Impurities column_chromatography Column Chromatography analyze_product->column_chromatography Significant Impurities/ Isomers optimize Optimize Reaction Conditions recrystallization->optimize column_chromatography->optimize

References

Technical Support Center: Nitration of Benzyloxy-Methoxy-Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of benzyloxy-methoxy-benzaldehyde isomers.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products when nitrating benzyloxy-methoxy-benzaldehyde?

The major product depends on the starting isomer. The combined directing effects of the benzyloxy and methoxy groups (both activating and ortho, para-directing) and the aldehyde group (deactivating and meta-directing) determine the regioselectivity. For common substrates, the nitro group is directed to the position activated by both the benzyloxy and methoxy groups and ortho to one of them.

  • For 3-(Benzyloxy)-4-methoxybenzaldehyde, the major product is 5-(benzyloxy)-4-methoxy-2-nitrobenzaldehyde.[1]

  • For 4-(Benzyloxy)-3-methoxybenzaldehyde, the major product is 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde.[1]

Q2: What are the most common side reactions observed during the nitration of benzyloxy-methoxy-benzaldehyde?

The most common side reactions include:

  • Oxidation of the Aldehyde: The aldehyde group can be oxidized to the corresponding carboxylic acid, especially under harsh conditions or extended reaction times.

  • Ipso-Substitution: This is the replacement of a substituent on the aromatic ring, in this case, potentially the aldehyde group, by the nitro group. This is more likely when the ring is highly activated.[2][3] The presence of strong electron-donating groups like alkoxy groups can sometimes suppress this reaction.[3]

  • Formation of Positional Isomers: Although the directing groups provide good regioselectivity, small amounts of other nitro-isomers may be formed.

  • Dinitration: Excessive nitrating agent or elevated temperatures can lead to the introduction of a second nitro group on the aromatic ring.

  • Cleavage of the Benzyl Ether: While less common under controlled nitration conditions, strongly acidic and oxidative environments can potentially lead to the debenzylation of the starting material or product.

  • Formation of Colored Impurities: The development of a dark red or brown reaction mixture can indicate the formation of degradation products and other side reactions.

Q3: My reaction mixture turned dark brown/red. What does this indicate and how can I prevent it?

A dark coloration often suggests the occurrence of side reactions, such as oxidation or polymerization, and the formation of nitro-containing byproducts. To prevent this:

  • Maintain Strict Temperature Control: The nitration reaction is highly exothermic. Ensure the temperature is kept low and constant (e.g., 0-15°C) throughout the addition of the substrate.

  • Use High-Purity Reagents: Impurities in the starting material or reagents can catalyze side reactions.

  • Control the Rate of Addition: Add the benzaldehyde derivative to the nitrating mixture slowly and dropwise to allow for effective heat dissipation.

Q4: The yield of my desired nitro-product is low. What are the potential causes and solutions?

Low yields can result from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Temperature: If the temperature is too low, the reaction rate may be too slow. If it is too high, side reactions can consume the starting material and product. Adhere to the recommended temperature range in the protocol.

  • Side Reactions: The formation of byproducts will lower the yield of the desired product. Refer to the troubleshooting guide for specific side products.

  • Losses During Work-up: Ensure efficient extraction and purification steps to minimize product loss.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Action(s)
Presence of Carboxylic Acid Impurity - Reaction temperature was too high.- Extended reaction time.- Maintain strict temperature control (0-15°C).- Monitor the reaction and quench it promptly after the consumption of the starting material.
Evidence of Ipso-Substitution (loss of CHO group) - Highly activated aromatic ring.- Harsher nitrating conditions.- Use milder nitrating agents if possible.- Carefully control the stoichiometry of the nitrating mixture.
Formation of Multiple Isomers - Incorrect starting material isomer.- Ambiguous directing effects.- Confirm the structure of the starting material using NMR or other analytical techniques.- Optimize reaction conditions (solvent, temperature, nitrating agent) to favor the desired isomer.
Presence of Dinitrated Products - Excess of nitrating agent.- Reaction temperature was too high.- Prolonged reaction time.- Use a controlled amount of the nitrating agent.- Ensure efficient cooling and slow, dropwise addition of reagents.- Monitor the reaction by TLC/HPLC and quench when the desired product is maximized.
Product is an Oil Instead of a Solid - Presence of impurities.- Incomplete reaction.- Purify the crude product using column chromatography.- Ensure the reaction has gone to completion before work-up.

Quantitative Data Summary

The following tables summarize the reported yields for the nitration of specific benzyloxy-methoxy-benzaldehyde isomers.

Table 1: Nitration of 3-(Benzyloxy)-4-methoxybenzaldehyde

Product Yield Reference
5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde93%[1]

Table 2: Nitration of 4-(Benzyloxy)-3-methoxybenzaldehyde

Product Yield Reference
This compound91%[1]

Experimental Protocols

Protocol 1: Synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde [1]

  • Preparation of Nitrating Agent: Use concentrated nitric acid.

  • Reaction Setup: In a flask suitable for the reaction scale, cool 40 mL of concentrated nitric acid to 0°C in an ice bath.

  • Addition of Substrate: Cautiously add 10 g (41 mmol) of 3-(Benzyloxy)-4-methoxybenzaldehyde to the cold nitric acid.

  • Reaction: Stir the mixture at 15°C for 40 minutes.

  • Work-up and Isolation: Pour the reaction mixture into ice water. The product will precipitate as a yellow solid. Collect the solid by filtration.

  • Yield: 10.4 g (93%).

Protocol 2: Synthesis of this compound [1]

  • Methodology: This compound was prepared in 91% yield following the same procedure as for Protocol 1, using 4-(benzyloxy)-3-methoxybenzaldehyde as the starting material.

Visualizations

Nitration_Pathway Main Nitration Pathway A Benzyloxy-methoxy-benzaldehyde C Nitration Reaction (0-15°C) A->C B Nitrating Agent (e.g., conc. HNO3) B->C D Desired Nitro-Substituted Benzyloxy-methoxy-benzaldehyde C->D

Caption: Main reaction pathway for the nitration of benzyloxy-methoxy-benzaldehyde.

Side_Reactions Potential Side Reaction Pathways Start Benzyloxy-methoxy-benzaldehyde Nitration Nitration Conditions (HNO3) Start->Nitration Main_Product Desired Nitro-Product Nitration->Main_Product Main Pathway Oxidation Oxidation Product (Carboxylic Acid) Nitration->Oxidation Side Reaction Ipso Ipso-Substitution Product (Loss of CHO) Nitration->Ipso Side Reaction Dinitration Dinitrated Product Nitration->Dinitration Side Reaction

Caption: Competing side reactions in the nitration of benzyloxy-methoxy-benzaldehyde.

Troubleshooting_Workflow Troubleshooting Workflow for Nitration Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_Temp Verify Temperature Control (0-15°C) Problem->Check_Temp Yes Success Successful Synthesis Problem->Success No Check_Reagents Check Reagent Purity and Stoichiometry Check_Temp->Check_Reagents Check_Time Monitor Reaction Time Check_Reagents->Check_Time Optimize Optimize Conditions Check_Time->Optimize

Caption: A logical workflow for troubleshooting common issues in nitration experiments.

References

Technical Support Center: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective synthetic route starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde). The synthesis involves two key steps: O-benzylation of isovanillin to form 4-(benzyloxy)-3-methoxybenzaldehyde, followed by nitration to yield the final product.

Q2: What are the critical factors influencing the yield of the O-benzylation step?

A2: The critical factors for a high-yield O-benzylation include the choice of base, solvent, and reaction temperature. Anhydrous conditions are also important to prevent side reactions. Potassium carbonate is a commonly used base, and solvents like ethanol or DMF are often employed.

Q3: How does the choice of nitrating agent affect the nitration step?

A3: The choice of nitrating agent significantly impacts the regioselectivity and yield of the nitration reaction. For the synthesis of this compound, using concentrated nitric acid has been reported to provide a high yield of the desired ortho-nitro isomer.[1] A mixture of nitric acid and sulfuric acid is also commonly used for nitrating benzaldehyde derivatives, but the ratio of the two acids can influence the isomer distribution.[2][3]

Q4: What are the most common impurities or side products in this synthesis?

A4: In the O-benzylation step, incomplete reaction leading to residual isovanillin is a common impurity. In the nitration step, potential side products include other positional isomers of the nitro group, dinitrated products, and oxidation of the aldehyde group to a carboxylic acid.[4]

Q5: What are the recommended purification methods for the final product?

A5: The final product, being a solid, is typically purified by recrystallization.[5] Common solvents for recrystallization of nitrobenzaldehydes include ethanol, methanol, or a mixed solvent system like toluene/petroleum ether.[6] Column chromatography can also be used for purification, but care should be taken as aldehydes can sometimes be sensitive to acidic silica gel.[7]

Troubleshooting Guides

Low Yield in O-Benzylation of Isovanillin
Symptom Possible Cause Suggested Solution
Low conversion of isovanillin Incomplete reaction due to insufficient base or reaction time.Ensure at least one equivalent of a suitable base like anhydrous potassium carbonate is used. Monitor the reaction by TLC and extend the reaction time if necessary.
Low reactivity of benzylating agent.Use a more reactive benzylating agent like benzyl bromide.
Formation of unknown byproducts Presence of moisture leading to hydrolysis of the benzylating agent.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions due to high temperature.Maintain a moderate reaction temperature, typically refluxing in a suitable solvent like ethanol.
Low Yield or Incorrect Isomer in Nitration Step
Symptom Possible Cause Suggested Solution
Low overall yield of nitrated product Incomplete reaction.Ensure dropwise addition of the benzylated intermediate to the nitrating agent at a low temperature (e.g., 0°C) and then allow the reaction to proceed at a slightly higher temperature (e.g., 15°C) for a sufficient time.[1]
Decomposition of starting material or product.Maintain strict temperature control throughout the reaction. Nitration is highly exothermic.[4]
Formation of the wrong nitro isomer The directing effects of the substituents are influenced by the reaction conditions.For this specific synthesis, using concentrated nitric acid alone has been shown to favor the desired 2-nitro isomer.[1] If using a mixed acid system, a higher ratio of nitric acid to sulfuric acid can favor ortho-nitration.[2][3]
Presence of dinitrated products Reaction conditions are too harsh.Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature.
Oxidation of aldehyde to carboxylic acid Presence of strong oxidizing conditions for an extended period.Monitor the reaction progress and work up the reaction as soon as the starting material is consumed.

Data Presentation

Comparison of Nitrating Agents for Benzaldehyde
Nitrating AgentCompositionTemperature (°C)o:m:p RatioTotal Yield (%)Reference
Mixed Acid (High H₂SO₄) HNO₃ / H₂SO₄5 - 15~18:80:2High[2][3]
Mixed Acid (High HNO₃) HNO₃ / H₂SO₄0 - 5Up to ~35:63:2High[2]
Acetyl Nitrate HNO₃ / Ac₂ONot Specified34:49:17Not Specified[2]
Concentrated Nitric Acid HNO₃0 - 15High ortho yield for the target substrate93% (for the target substrate)[1]

Experimental Protocols

Protocol 1: O-Benzylation of Isovanillin

This protocol describes the synthesis of 4-(benzyloxy)-3-methoxybenzaldehyde from isovanillin.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve isovanillin (1.0 eq) in ethanol.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 4-(benzyloxy)-3-methoxybenzaldehyde can be purified by recrystallization from ethanol.

Protocol 2: Nitration of 4-(Benzyloxy)-3-methoxybenzaldehyde

This protocol describes the synthesis of this compound.

Materials:

  • 4-(Benzyloxy)-3-methoxybenzaldehyde

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, place concentrated nitric acid (40 mL for 10 g of starting material).

  • Cool the nitric acid to 0°C in an ice bath.

  • Cautiously add 4-(benzyloxy)-3-methoxybenzaldehyde (10 g, 41 mmol) in portions to the cold nitric acid with stirring.

  • After the addition is complete, stir the mixture at 15°C for 40 minutes.[1]

  • Pour the reaction mixture into ice water. A yellow precipitate will form.

  • Filter the precipitate and wash it with water until the filtrate is neutral.

  • Dry the solid product to obtain this compound. A yield of approximately 93% can be expected.[1]

Visualizations

SynthesisWorkflow cluster_benzylation Step 1: O-Benzylation cluster_nitration Step 2: Nitration Isovanillin Isovanillin Benzylation O-Benzylation Reaction Isovanillin->Benzylation BenzylBromide Benzyl Bromide BenzylBromide->Benzylation K2CO3 K2CO3 K2CO3->Benzylation Ethanol Ethanol (solvent) Ethanol->Benzylation Intermediate 4-(Benzyloxy)-3-methoxybenzaldehyde Benzylation->Intermediate Yield: High Nitration Nitration Reaction Intermediate->Nitration ConcHNO3 Conc. Nitric Acid ConcHNO3->Nitration FinalProduct 4-(Benzyloxy)-5-methoxy- 2-nitrobenzaldehyde Nitration->FinalProduct Yield: ~93%

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield in Nitration Step IncompleteReaction Incomplete Reaction? Start->IncompleteReaction WrongIsomer Wrong Isomer Formation? IncompleteReaction->WrongIsomer No Sol_TimeTemp Increase reaction time or slightly raise temperature. IncompleteReaction->Sol_TimeTemp Yes SideProducts Significant Side Products? WrongIsomer->SideProducts No Sol_NitratingAgent Use conc. HNO3 or adjust HNO3/H2SO4 ratio. WrongIsomer->Sol_NitratingAgent Yes Sol_TempControl Strict temperature control. Use stoichiometric nitrating agent. SideProducts->Sol_TempControl Yes

Caption: Troubleshooting decision tree for the nitration step.

References

Technical Support Center: Recrystallization of Substituted Nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the recrystallization of substituted nitrobenzaldehydes. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable guidance for overcoming common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization of a substituted nitrobenzaldehyde?

A1: The selection of an appropriate solvent is the most crucial step. An ideal solvent should dissolve the nitrobenzaldehyde derivative completely at an elevated temperature but only sparingly at low temperatures. This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities.

Q2: How do different substituents on the nitrobenzaldehyde ring affect the choice of solvent?

A2: Substituents on the benzene ring can significantly alter the polarity and solubility of the molecule. Electron-donating groups (e.g., methoxy) may increase solubility in less polar solvents, while additional electron-withdrawing groups (e.g., another nitro group) can decrease solubility in organic solvents and may require more polar solvents or solvent mixtures.

Q3: My recrystallized nitrobenzaldehyde is still colored. How can I remove colored impurities?

A3: If your purified crystals remain colored, it may be due to persistent impurities. One common technique to address this is to use a small amount of activated charcoal in the hot solution before filtration. The charcoal can adsorb the colored impurities. However, use it sparingly, as excessive amounts can also adsorb your product, leading to a lower yield.

Q4: What are the primary safety precautions to take during the recrystallization of nitrobenzaldehydes?

A4: Substituted nitrobenzaldehydes can be irritants to the skin, eyes, and respiratory system. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The organic solvents used are often flammable and may have their own specific hazards; always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guides

This section provides solutions to common problems encountered during the recrystallization of substituted nitrobenzaldehydes.

Problem 1: No Crystals Form Upon Cooling

Symptoms: The solution remains clear even after cooling, and no solid material precipitates.

Possible Causes & Solutions:

  • Too Much Solvent: This is the most common reason for crystallization failure. The concentration of the nitrobenzaldehyde is too low to reach saturation upon cooling.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow the concentrated solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature, and crystal nucleation has not initiated.

    • Solutions:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

      • Seeding: Add a tiny crystal of the pure substituted nitrobenzaldehyde to the cooled solution. This "seed crystal" will act as a template for other crystals to grow upon.

  • Insufficient Cooling: The solution may not be cold enough to induce crystallization.

    • Solution: Once the solution has cooled to room temperature, place it in an ice bath to further decrease the temperature and maximize crystal formation.

Problem 2: The Compound "Oils Out"

Symptoms: An oily liquid separates from the solution upon cooling instead of solid crystals.

Possible Causes & Solutions:

  • High Solute Concentration and Rapid Cooling: "Oiling out" often occurs when a highly concentrated solution is cooled too quickly. The solute comes out of solution at a temperature above its melting point.

    • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to slightly lower the concentration. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.

  • Low Melting Point of the Compound: If the melting point of the substituted nitrobenzaldehyde is low, it may "oil out" in solvents with a relatively high boiling point.

    • Solution: Consider using a different recrystallization solvent with a lower boiling point.

Problem 3: Low Yield of Recovered Crystals

Symptoms: The amount of purified crystals obtained is significantly less than expected.

Possible Causes & Solutions:

  • Excessive Solvent Usage: Using more than the minimum amount of hot solvent required to dissolve the solid will result in a significant portion of the product remaining in the mother liquor even after cooling.

    • Solution: Always use the minimum volume of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization During Hot Filtration: If a hot filtration step is performed to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem.

    • Solution: Keep the filtration apparatus hot during filtration. This can be achieved by preheating the funnel and filter flask and filtering the hot solution in small portions.

  • Washing with Warm or Too Much Solvent: Washing the collected crystals with a solvent that is not ice-cold or using an excessive volume can redissolve some of the purified product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.

Data Presentation: Solubility of Nitrobenzaldehyde Isomers

The choice of a suitable recrystallization solvent is guided by the solubility of the compound at different temperatures. Below are tables summarizing the solubility of 2-, 3-, and 4-nitrobenzaldehyde in common organic solvents.

Table 1: Solubility of 2-Nitrobenzaldehyde

SolventSolubilityNotes
WaterSparingly soluble.Not a suitable primary solvent for recrystallization.
EthanolReadily soluble.A good candidate for recrystallization.
Diethyl EtherReadily soluble.May be too soluble at low temperatures for good recovery.
BenzeneReadily soluble.A potential solvent, but its toxicity should be considered.
AcetoneVery soluble.Likely too soluble for effective recrystallization.
TolueneSoluble.A good candidate, especially for less polar derivatives.

Table 2: Quantitative Solubility of 3-Nitrobenzaldehyde ( g/100g of solvent)

Solvent0°C10°C20°C30°C
1-Butanol4.297.5412.9321.98
1-Propanol6.5511.6219.7734.26
2-Propanol1.592.925.29.11
Ethanol12.1722.3340.2673.68
Methanol46.5987.12166.51339.75
Acetone--174.2367.41
Ethyl Acetate--91.39178.96
Toluene--62.62122.63
Data sourced from BenchChem.

Table 3: Solubility of 4-Nitrobenzaldehyde

SolventSolubilityNotes
WaterLimited solubility.Water solubility is reported as 2.34 g/L.
EthanolSoluble.A common and effective solvent for recrystallization.
AcetoneSoluble.May be too soluble for high recovery.
ChloroformSoluble.A potential solvent, handle with care due to toxicity.
BenzeneSoluble.Use with caution due to toxicity.
Diethyl EtherSlightly soluble.Could be a good solvent for high recovery.

Experimental Protocols

Protocol 1: General Recrystallization of a Substituted Nitrobenzaldehyde

This protocol outlines the fundamental steps for recrystallizing a substituted nitrobenzaldehyde.

Materials:

  • Crude substituted nitrobenzaldehyde

  • Selected recrystallization solvent (e.g., ethanol, toluene, or a solvent mixture)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on the solubility data and preliminary tests, choose a suitable solvent. Ethanol is often a good starting point for many nitrobenzaldehydes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent to just cover the solid. Gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals to remove any residual solvent.

Protocol 2: Recrystallization of 4-Nitrobenzaldehyde

A specific protocol for the purification of 4-nitrobenzaldehyde is recrystallization from an ether/petroleum ether mixture.

Procedure:

  • Dissolve the crude 4-nitrobenzaldehyde in a minimum amount of hot diethyl ether.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • To the hot filtrate, slowly add petroleum ether until the solution becomes slightly cloudy (turbid).

  • Reheat the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry.

Visualizations

Troubleshooting Workflow: No Crystal Formation

No_Crystals start No Crystals Form Upon Cooling check_solvent Is there too much solvent? start->check_solvent evaporate Reheat and evaporate some solvent. check_solvent->evaporate Yes supersaturated Is the solution supersaturated? check_solvent->supersaturated No cool Is the solution cold enough? evaporate->cool scratch Scratch the inside of the flask. supersaturated->scratch Yes seed Add a seed crystal. supersaturated->seed Or supersaturated->cool No end Crystals Form scratch->end seed->end ice_bath Place in an ice bath. cool->ice_bath No ice_bath->end Oiling_Out start Compound 'Oils Out' check_cooling Was cooling too rapid? start->check_cooling reheat_slow Reheat to redissolve. Add a little more solvent. Cool slowly. check_cooling->reheat_slow Yes check_solvent Is the solvent's boiling point much higher than the compound's melting point? check_cooling->check_solvent No end Crystals Form reheat_slow->end change_solvent Choose a solvent with a lower boiling point. check_solvent->change_solvent Yes check_solvent->end No change_solvent->end

preventing debenzylation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing debenzylation during reactions involving this versatile intermediate.

Troubleshooting Guides

Unwanted debenzylation during a reaction can lead to significant yield loss and purification challenges. The presence of both a nitro group and a benzyl ether in this compound requires careful consideration of reaction conditions. This guide addresses common issues and provides solutions to maintain the integrity of the benzyl protecting group.

Issue 1: Debenzylation during Nitro Group Reduction

A primary challenge is the chemoselective reduction of the nitro group to an amine without cleaving the benzyl ether. Catalytic hydrogenation, a common method for nitro group reduction, is often too harsh and results in debenzylation.

SymptomProbable CauseRecommended Solution
Loss of benzyl group (detected by NMR or MS) during nitro reduction.Use of standard catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni).Employ milder, chemoselective reducing agents.
Complex mixture of products, including the debenzylated amine and the desired aniline.Non-selective reduction conditions.Optimize reaction conditions with alternative reagents.

Recommended Chemoselective Nitro Reduction Protocols:

  • Tin(II) Chloride (SnCl₂): A mild and effective method for reducing aromatic nitro groups in the presence of sensitive functionalities.[1][2]

  • Iron powder (Fe) in acidic media (e.g., HCl, NH₄Cl, or acetic acid): A classic and robust method that is highly selective for the nitro group.[1][2]

  • Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaHS): Useful alternatives, particularly when acidic conditions are not suitable for the substrate.[1][2]

Issue 2: Debenzylation during Reactions Involving the Aldehyde Group

Reactions such as the Henry reaction, Wittig reaction, or Knoevenagel condensation involve basic or nucleophilic conditions. While benzyl ethers are generally stable to bases, prolonged reaction times or elevated temperatures can lead to cleavage.

SymptomProbable CauseRecommended Solution
Formation of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde as a byproduct.Harsh basic conditions or high temperatures.Utilize milder bases and lower reaction temperatures.
Low yield of the desired product with starting material recovery and debenzylated side-product.Incompatible catalyst or reaction conditions.Screen different catalysts and solvents to find milder conditions.

Recommendations for Aldehyde Reactions:

  • Henry Reaction: Employ base-catalyzed conditions, but with careful control of base concentration and temperature. The use of a mild base is recommended to avoid elimination to the nitroalkene if the β-hydroxy nitro-compound is the desired product.[3][4]

  • Wittig Reaction: Generally compatible with benzyl ethers. Use standard Wittig reagents (phosphonium ylides) under typical reaction conditions.

  • Knoevenagel Condensation: Use mild basic catalysts such as piperidine or ammonium acetate to minimize the risk of debenzylation.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the benzyl ether of this compound generally stable?

A1: The benzyl ether is generally stable under a wide range of conditions, including mild acidic and most basic conditions.[5][6] It is also stable to many oxidizing agents that are not specifically designed to cleave benzyl ethers. However, it is susceptible to cleavage under harsh reductive conditions and strong acidic conditions.[5][7]

Q2: I want to reduce the nitro group to an amine. What are the best conditions to avoid debenzylation?

A2: Avoid catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) and hydrogen gas, as this will almost certainly cleave the benzyl ether.[2][7] Instead, opt for chemoselective reducing agents.

ReagentTypical ConditionsSelectivity
SnCl₂·2H₂O Ethanol or Ethyl Acetate, refluxExcellent for nitro group reduction without affecting benzyl ethers.[1][2]
Fe/HCl or Fe/NH₄Cl Ethanol/Water, refluxHigh selectivity for the nitro group. A classic and reliable method.[1]
Sodium Dithionite (Na₂S₂O₄) Methanol/Water, room temperatureA mild and effective reagent for nitro group reduction.

Q3: Can I perform a Henry reaction on the aldehyde without affecting the benzyl ether?

A3: Yes, the Henry reaction is compatible with the benzyl ether protecting group. The key is to use mild basic conditions. The reaction involves the addition of a nitroalkane to the aldehyde in the presence of a base.[3][8]

Q4: Are there any oxidative conditions that I should avoid to prevent debenzylation?

A4: While generally stable, some strong oxidizing agents can cleave benzyl ethers. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative debenzylation, so these should be avoided if the benzyl group needs to be retained.[5][9] Standard oxidation of the aldehyde to a carboxylic acid using reagents like potassium permanganate under basic conditions should be approached with caution, as prolonged reaction times or high temperatures could lead to debenzylation.

Experimental Protocols

Protocol 1: Chemoselective Reduction of the Nitro Group using Tin(II) Chloride

Objective: To selectively reduce the nitro group of this compound to an amine without causing debenzylation.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (4-5 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction by adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(Benzyloxy)-5-methoxy-2-aminobenzaldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Henry Reaction with Nitromethane

Objective: To perform a Henry (nitroaldol) reaction with this compound while preserving the benzyl ether.

Materials:

  • This compound

  • Nitromethane

  • A mild base (e.g., triethylamine, DBU, or a catalytic amount of a solid base)

  • A suitable solvent (e.g., THF, CH₂Cl₂)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add nitromethane (excess, e.g., 5-10 eq).

  • Cool the mixture in an ice bath.

  • Slowly add the mild base (e.g., 0.1-0.2 eq) to the reaction mixture.

  • Stir the reaction at 0°C to room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting β-nitro alcohol by column chromatography.

Visualizations

Debenzylation_Troubleshooting start Unwanted Debenzylation Observed reaction_type Identify Reaction Type start->reaction_type nitro_reduction Nitro Group Reduction reaction_type->nitro_reduction e.g., -NO₂ → -NH₂ aldehyde_reaction Aldehyde Reaction reaction_type->aldehyde_reaction e.g., Henry, Wittig other_reaction Other Reaction reaction_type->other_reaction h2_pdc Using H₂/Pd-C or Raney Ni? nitro_reduction->h2_pdc harsh_base Using Strong Base or High Temp? aldehyde_reaction->harsh_base check_reagents Check for Debenzylating Reagents (e.g., strong acids, DDQ) other_reaction->check_reagents use_chemoselective Switch to Chemoselective Reagent (SnCl₂, Fe/HCl, Na₂S) h2_pdc->use_chemoselective Yes use_mild_base Use Milder Base and Lower Temperature harsh_base->use_mild_base Yes replace_reagent Replace with Compatible Reagent check_reagents->replace_reagent Yes

Caption: Troubleshooting workflow for preventing debenzylation.

Reaction_Decision_Tree start Planning a Reaction with This compound target_functional_group Which functional group is reacting? start->target_functional_group nitro_group Nitro Group target_functional_group->nitro_group aldehyde_group Aldehyde Group target_functional_group->aldehyde_group nitro_reduction Reduction to Amine? nitro_group->nitro_reduction reaction_class Reaction Type? aldehyde_group->reaction_class avoid_h2_pdc AVOID: Catalytic Hydrogenation (H₂/Pd-C, Raney Ni) nitro_reduction->avoid_h2_pdc Yes use_selective_reagents USE: SnCl₂, Fe/HCl, Na₂S nitro_reduction->use_selective_reagents Recommended henry_wittig Henry, Wittig, Knoevenagel reaction_class->henry_wittig oxidation Oxidation to Carboxylic Acid reaction_class->oxidation mild_conditions Use Mild Base & Low Temp henry_wittig->mild_conditions caution_strong_oxidants CAUTION: Strong Oxidants & High Temps oxidation->caution_strong_oxidants

Caption: Decision tree for selecting reaction conditions.

References

stability of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde under various experimental conditions. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The two primary points of instability for this molecule are the benzyloxy group and the aldehyde functional group. The benzyloxy group is susceptible to cleavage under strong acidic conditions, while the aldehyde group, lacking an α-hydrogen, is prone to a disproportionation reaction (the Cannizzaro reaction) under strong basic conditions.

Q2: What are the expected degradation products under strong acidic conditions?

A2: Under strong acidic conditions, the main degradation pathway is the acid-catalyzed cleavage of the benzyl ether bond. This process, known as debenzylation, is expected to yield 4-hydroxy-5-methoxy-2-nitrobenzaldehyde and a benzyl cation, which can subsequently react with available nucleophiles in the medium.

Q3: What degradation is expected under basic conditions?

A3: In the presence of a strong base, this compound is expected to undergo the Cannizzaro reaction.[1][2] This is a redox disproportionation where two molecules of the aldehyde react to produce one molecule of the corresponding carboxylic acid, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid, and one molecule of the corresponding primary alcohol, (4-(benzyloxy)-5-methoxy-2-nitrophenyl)methanol.[1][3][4]

Q4: Are there any other potential degradation pathways?

A4: While acid-catalyzed ether cleavage and base-catalyzed disproportionation are the primary concerns, other degradation pathways could exist under specific conditions. For instance, the nitro group can be reduced under certain reductive conditions, and the aldehyde can be susceptible to oxidation, especially in the presence of oxidizing agents.[1] Photolytic degradation may also occur upon exposure to UV light.[1]

Q5: How can I monitor the stability of this compound during my experiment?

A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] HPLC is particularly well-suited for quantifying the disappearance of the starting material and the appearance of degradation products.[6]

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of the compound in an acidic medium.

  • Possible Cause: The acidic conditions are too harsh (e.g., high concentration of a strong acid, elevated temperature). Benzyl ethers are known to be cleaved by strong acids.[7]

  • Solution:

    • Reduce the concentration of the acid.

    • Use a weaker acid if the reaction chemistry allows.

    • Lower the reaction temperature.

    • Minimize the reaction time.

    • Consider using an alternative acid-labile protecting group if the benzyloxy group is not compatible with the required conditions.

Issue 2: Formation of multiple unexpected products in a basic medium.

  • Possible Cause: Besides the expected Cannizzaro reaction, other side reactions may be occurring. The nitro group can sometimes participate in side reactions under strongly basic conditions.

  • Solution:

    • Lower the concentration of the base.

    • Reduce the reaction temperature to improve selectivity.

    • Ensure the complete absence of α-hydrogens in any other aldehyde impurities that might be present, which could lead to aldol condensation reactions.

    • Analyze the product mixture by LC-MS to identify the unexpected products, which can provide clues about the side reactions.

Issue 3: Inconsistent results in stability studies.

  • Possible Cause: Variability in experimental conditions such as temperature, pH, and light exposure. Impurities in solvents or reagents can also catalyze degradation.

  • Solution:

    • Carefully control and monitor the pH and temperature of your reaction mixture.

    • Protect the reaction from light if photolability is suspected.

    • Use high-purity, HPLC-grade solvents and fresh reagents.

    • Ensure your analytical method is validated for stability-indicating studies.[3]

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various stress conditions. The quantitative data is illustrative and based on the known reactivity of similar compounds. Actual degradation rates should be determined experimentally.

Stress ConditionReagent/ParameterTemperature (°C)Time (hours)Expected Degradation (%)Primary Degradation Products
Acidic Hydrolysis 1M HCl602415 - 30%4-hydroxy-5-methoxy-2-nitrobenzaldehyde, Benzyl alcohol
Basic Hydrolysis 1M NaOH602420 - 40%4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid, (4-(benzyloxy)-5-methoxy-2-nitrophenyl)methanol
Oxidative 3% H₂O₂25 (Room Temp)245 - 15%4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid
Thermal Dry Heat8072< 5%-
Photolytic UV light (254 nm)25 (Room Temp)2410 - 25%Complex mixture of products

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: To 1 mL of the stock solution, add 1 mL of 1M hydrochloric acid.

  • Incubation: Incubate the solution at 60°C for 24 hours. A control sample with 1 mL of stock solution and 1 mL of purified water should be incubated under the same conditions.

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with 1M sodium hydroxide.

  • Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study under Basic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.

  • Stress Conditions: To 1 mL of the stock solution, add 1 mL of 1M sodium hydroxide.

  • Incubation: Incubate the solution at 60°C for 24 hours. A control sample with 1 mL of stock solution and 1 mL of purified water should be incubated under the same conditions.

  • Neutralization: After incubation, cool the solution and neutralize it with 1M hydrochloric acid.

  • Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by HPLC to quantify the degradation.

Protocol 3: HPLC Method for Stability Analysis (Example)
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Prepare Stock Solution of Compound Stress_Acid Acidic Stress (e.g., 1M HCl, 60°C) Start->Stress_Acid Stress_Base Basic Stress (e.g., 1M NaOH, 60°C) Start->Stress_Base Control Control (Solvent + Water, 60°C) Start->Control Neutralize Neutralize Samples Stress_Acid->Neutralize Stress_Base->Neutralize Control->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation (Quantify Degradation) HPLC->Data

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions Compound 4-(Benzyloxy)-5-methoxy- 2-nitrobenzaldehyde Acid_Product 4-Hydroxy-5-methoxy- 2-nitrobenzaldehyde Compound->Acid_Product H+ / H2O (Debenzylation) Base_Product_Acid 4-(Benzyloxy)-5-methoxy- 2-nitrobenzoic acid Compound->Base_Product_Acid OH- (Cannizzaro Reaction) Base_Product_Alcohol (4-(Benzyloxy)-5-methoxy- 2-nitrophenyl)methanol Compound->Base_Product_Alcohol OH- (Cannizzaro Reaction)

Caption: Major degradation pathways for the target compound under acidic and basic conditions.

References

Technical Support Center: Optimization of HPLC Separation for Nitrobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of nitrobenzaldehyde isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating nitrobenzaldehyde isomers by HPLC?

A1: The main difficulty in separating o-, m-, and p-nitrobenzaldehyde isomers lies in their similar chemical structures and polarities. This often results in co-elution or poor resolution with standard reversed-phase HPLC methods.[1]

Q2: Which type of HPLC column is most effective for separating nitrobenzaldehyde isomers?

A2: While standard C18 columns can be used, achieving baseline separation of all three isomers is often challenging.[2] More specialized columns, such as phenyl-hexyl or biphenyl columns, may provide better selectivity due to alternative interactions like pi-pi stacking.[2] Some success has also been reported with mixed-mode columns, for instance, a C18 and 5-fluorophenyl mixed bonded silica gel stationary phase.[1][3] For specific applications, normal-phase chromatography on a chiral column has also been explored.[2]

Q3: What are the recommended starting mobile phases for reversed-phase HPLC separation of nitrobenzaldehyde isomers?

A3: A common starting point for reversed-phase separation is a mobile phase consisting of a mixture of acetonitrile (ACN) or methanol (MeOH) and water.[4][5] The organic modifier content can be adjusted to optimize retention and resolution. The addition of an acid, such as phosphoric acid or formic acid, can help to improve peak shape.[4] For methods requiring MS compatibility, formic acid is preferred over phosphoric acid.[4]

Q4: Can the pH of the mobile phase improve the separation of nitrobenzaldehyde isomers?

A4: Yes, adjusting the pH of the mobile phase can influence the separation. For example, one patented method utilizes a mobile phase of dipotassium hydrogen phosphate-methanol-organic alkali solution with the pH adjusted to 7.5 with phosphoric acid.[3] The pH can affect the ionization state of any acidic or basic functional groups on the analytes or the stationary phase, thereby altering their retention characteristics.

Troubleshooting Guides

Problem 1: Poor Resolution Between Isomers

If you are observing overlapping peaks or poor resolution between the nitrobenzaldehyde isomers, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

Caption: Troubleshooting logic for improving isomer separation.

  • Adjust the Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and may improve resolution.

  • Change the Organic Solvent: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try switching to methanol or a combination of both. Methanol can offer different selectivity for aromatic compounds due to its ability to engage in hydrogen bonding.

  • Modify the Mobile Phase pH: Adjusting the pH can alter the interactions between the isomers and the stationary phase, potentially leading to better separation.[3]

  • Switch to a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase. Phenyl-based columns can provide enhanced selectivity for aromatic isomers through pi-pi interactions.[2]

  • Optimize the Column Temperature: Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and slowing down mass transfer. Conversely, increasing the temperature can improve efficiency but may decrease retention.

Problem 2: Peak Tailing

Peak tailing can be caused by a variety of factors, from secondary interactions with the stationary phase to issues with the HPLC system itself.

  • Check for Active Sites on the Column: Peak tailing for all isomers can indicate strong interactions with active sites on the silica backbone of the column. Adding a small amount of a competitive base, like triethylamine, to the mobile phase can help to mask these sites.

  • Ensure Appropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, it can lead to peak tailing. While nitrobenzaldehydes are not strongly acidic or basic, this can be a factor to consider.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes. Try flushing the column with a strong solvent or replace it if necessary.

Problem 3: Retention Time Drifting

Inconsistent retention times can compromise the reliability of your analytical method.

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase.

  • Mobile Phase Instability: If the mobile phase is not properly mixed or degassed, its composition can change over time, leading to retention time shifts.[6] Premixing the mobile phase and using an online degasser is recommended.

  • Temperature Fluctuations: Inconsistent column temperature can cause retention times to drift.[6] Using a column oven is crucial for maintaining a stable temperature.

  • Pump Malfunction: Issues with the HPLC pump can lead to inconsistent flow rates and, consequently, shifting retention times.

Experimental Protocols

The following is a general experimental protocol for the HPLC separation of nitrobenzaldehyde isomers. This should be used as a starting point and may require optimization for your specific instrumentation and requirements.

HPLC Method Development Workflow

HPLCMethodDevelopment Start Define Separation Goal (e.g., baseline resolution of 3 isomers) ColumnSelection Select Initial Column (e.g., C18, Phenyl-Hexyl) Start->ColumnSelection MobilePhaseSelection Select Initial Mobile Phase (e.g., ACN/Water or MeOH/Water) ColumnSelection->MobilePhaseSelection InitialRun Perform Initial Isocratic/Gradient Run MobilePhaseSelection->InitialRun EvaluateResults Evaluate Resolution, Peak Shape, and Retention Time InitialRun->EvaluateResults OptimizeMobilePhase Optimize Mobile Phase Composition (Organic %, pH, Additives) EvaluateResults->OptimizeMobilePhase Not Acceptable MethodValidation Validate Optimized Method EvaluateResults->MethodValidation Acceptable OptimizeConditions Optimize Other Parameters (Flow Rate, Temperature) OptimizeMobilePhase->OptimizeConditions OptimizeConditions->InitialRun End Final Method MethodValidation->End

Caption: A typical workflow for developing an HPLC separation method.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of each nitrobenzaldehyde isomer (o-, m-, and p-) in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. From the stock solutions, prepare a mixed standard solution containing all three isomers at a final concentration of around 0.1 mg/mL in the mobile phase.[5]

  • Sample Solution: Prepare your sample by dissolving it in the mobile phase to a similar concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[5]

2. HPLC Conditions

The following table summarizes starting conditions for the separation of nitrobenzaldehyde isomers.

ParameterCondition 1 (Reversed-Phase)Condition 2 (Reversed-Phase with Buffer)
Column C18, 4.6 x 150 mm, 5 µmC18 and 5-fluorophenyl mixed bonded silica gel
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid0.05M Dipotassium hydrogen phosphate:Methanol (80:20 v/v) with triethylamine, pH adjusted to 7.5 with phosphoric acid
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C40 °C
Detection UV at 240 nm or 254 nmUV at 240 nm
Injection Volume 10 µLNot Specified

Data Presentation

The following table provides an example of how to present quantitative data from your HPLC experiments for easy comparison.

Mobile Phase CompositionRetention Time (min) - o-isomerRetention Time (min) - m-isomerRetention Time (min) - p-isomerResolution (o-m)Resolution (m-p)
40% ACN in Water8.59.210.11.21.5
50% ACN in Water6.26.87.51.11.3
60% ACN in Water4.14.55.01.01.1
50% MeOH in Water7.17.98.81.31.6

Note: The data in this table is illustrative and will vary depending on the specific column, instrument, and other experimental conditions.

References

Technical Support Center: Purification of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a key intermediate in various synthetic pathways, including the synthesis of Prazosin. This guide focuses on the removal of common impurities, particularly positional isomers that may arise during synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

ProblemPotential Cause(s)Suggested Solutions
Low Purity After Recrystallization - Inappropriate solvent choice: The solvent may dissolve the target compound and impurities equally well, or the target compound may be too soluble at low temperatures.- Cooling too rapidly: Rapid cooling can lead to the co-precipitation of impurities.- Insufficient washing of crystals: Residual mother liquor containing impurities remains on the crystal surface.- Solvent Screening: Perform small-scale recrystallization trials with different solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture) to find a system where the target compound has high solubility in hot solvent and low solubility in cold solvent, while impurities remain in solution.- Slow Cooling: Allow the recrystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.- Thorough Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Poor Separation in Column Chromatography - Incorrect solvent system: The eluent polarity may be too high, causing all compounds to elute together, or too low, resulting in no elution.- Column overloading: Too much crude material is loaded onto the column, exceeding its separation capacity.- Improper column packing: Channeling or cracks in the stationary phase lead to inefficient separation.- TLC Optimization: Develop an optimal solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for the target compound. A good starting point is a mixture of hexane and ethyl acetate.- Sample Load: As a general rule, the amount of crude material should be 1-5% of the weight of the silica gel.- Proper Packing: Ensure the silica gel is packed uniformly in the column without any air bubbles. A slurry packing method is generally recommended.
Co-elution of Isomers in HPLC - Inadequate column chemistry: The stationary phase does not provide sufficient selectivity for the isomers.- Mobile phase not optimized: The mobile phase composition does not resolve the isomeric peaks.- Column Selection: If a standard C18 column does not provide separation, consider using a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic compounds.- Mobile Phase Optimization: Systematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. The addition of a small amount of an amine modifier (e.g., triethylamine) can sometimes improve peak shape and resolution for basic compounds.
"Oiling Out" During Recrystallization - High concentration of impurities: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil.- Solution is too concentrated: The saturation point is exceeded at a temperature above the compound's melting point.- Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.- Adjust Concentration: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the concentration before attempting to cool again slowly.

Frequently Asked Questions (FAQs)

Q1: What are the likely positional isomers of this compound that I need to remove?

A1: During the nitration of the precursor, 3-(benzyloxy)-4-methoxybenzaldehyde, the nitro group can be directed to other positions on the aromatic ring. The most probable positional isomer is 5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde, where the positions of the benzyloxy and methoxy groups are swapped relative to the nitro and aldehyde groups. Another possibility, though generally less favored due to steric hindrance, is the formation of the 6-nitro isomer.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is an effective and rapid technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from its impurities. Visualization can be achieved under UV light (254 nm) and/or by using a staining reagent. For nitroaromatic compounds, a solution of stannous chloride followed by diazotization and coupling with a dye-forming reagent like β-naphthol can produce colored spots.[1]

Q3: What is a good starting point for a recrystallization solvent?

A3: Based on the polarity of this compound, ethanol or isopropanol are good starting solvents to try for recrystallization. A mixed solvent system, such as ethyl acetate/hexane, can also be effective. It is always recommended to perform small-scale trials with a few solvent systems to determine the optimal conditions. The target compound is a yellow crystalline solid with a melting point of 109-110 °C and is soluble in alcohols, ether, and chloroform.[2]

Q4: For column chromatography, what solvent system should I start with?

A4: A gradient of hexane and ethyl acetate is a good starting point for column chromatography on silica gel. You can begin with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The separation should be monitored by TLC to identify the fractions containing the pure product.

Q5: When should I consider using preparative HPLC?

A5: If recrystallization and standard column chromatography fail to provide the desired purity, especially for the separation of closely related positional isomers, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative.[3][4] It offers higher resolution and is suitable for isolating high-purity compounds.

Data Presentation

The following tables summarize key quantitative data relevant to the purification of this compound.

Table 1: Physical Properties

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Appearance
This compoundC15H13NO5287.27109-110Yellow Crystalline Solid[2]

Table 2: Representative Chromatographic Data

CompoundTLC Rf Value (Hexane:Ethyl Acetate 7:3)HPLC Retention Time (min) (C18 column)
This compound0.3512.5
Positional Isomer 10.4011.8
Positional Isomer 20.3013.2

Note: These are representative values and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The target compound should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack it into a glass column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity as the separation progresses.

  • Fraction Collection: Collect fractions in test tubes or vials and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Purification by Preparative HPLC
  • Analytical Method Development: Develop an analytical HPLC method to separate the target compound from its isomers. A C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume for the larger column.

  • Purification: Inject the crude sample onto the preparative HPLC system.

  • Fraction Collection: Collect the fraction corresponding to the peak of the pure this compound.

  • Solvent Removal: Remove the HPLC solvents, typically by lyophilization or rotary evaporation, to yield the purified solid.

Mandatory Visualization

PurificationWorkflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_outcome Outcome cluster_final_analysis Final Purity Check Crude Crude 4-(Benzyloxy)-5-methoxy- 2-nitrobenzaldehyde TLC_Analysis TLC Analysis of Crude Crude->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization High Purity & Few Impurities ColumnChromatography Column Chromatography TLC_Analysis->ColumnChromatography Multiple/ Close-spotting Impurities Final_Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Final_Analysis Prep_HPLC Preparative HPLC ColumnChromatography->Prep_HPLC Isomers Co-elute ColumnChromatography->Final_Analysis Prep_HPLC->Final_Analysis Pure_Product Pure Product Impure_Product Impure Product Impure_Product->ColumnChromatography Re-purify Final_Analysis->Pure_Product Purity > 98% Final_Analysis->Impure_Product Purity < 98%

Caption: Workflow for selecting a purification method.

References

challenges in the oxidation step of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, with a specific focus on the critical oxidation step of the corresponding nitrotoluene precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the oxidation of 4-(benzyloxy)-5-methoxy-2-nitrotoluene?

A1: The primary challenges include:

  • Over-oxidation: The desired aldehyde is susceptible to further oxidation to the corresponding carboxylic acid, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.

  • Cleavage of the Benzyl Protecting Group: The benzyloxy ether linkage can be unstable under certain oxidative or harsh reaction conditions, leading to the formation of the corresponding phenol.

  • Low Yield/Incomplete Conversion: Milder reaction conditions chosen to prevent side reactions may result in incomplete conversion of the starting material.

  • Byproduct Formation: Besides over-oxidation and debenzylation, other side reactions on the electron-rich aromatic ring can occur.

  • Reagent Hazards and Waste Disposal: Traditional strong oxidants like chromium trioxide are toxic and generate hazardous waste.[1]

Q2: Which oxidizing agents are typically used for the conversion of a nitrotoluene to a nitrobenzaldehyde?

A2: A range of oxidizing agents can be employed, from classical stoichiometric oxidants to modern catalytic systems. Common choices include:

  • Chromium-based reagents: Chromium trioxide (CrO₃) in acetic anhydride is a classic method, which proceeds via a diacetate intermediate.[1][2]

  • Manganese-based reagents: Potassium permanganate (KMnO₄) is a powerful oxidant, though it often leads to over-oxidation.[3] Activated manganese dioxide (MnO₂) is a milder, heterogeneous oxidant often used for benzylic and allylic alcohols, and can be applied to the oxidation of activated methyl groups.[4][5][6]

  • Catalytic Aerobic Oxidation: Modern methods often utilize molecular oxygen or air as the terminal oxidant in the presence of a catalyst. These systems can involve N-hydroxyphthalimide (NHPI) analogues combined with metal co-catalysts (e.g., Co(OAc)₂, Mn(OAc)₂) or metalloporphyrins.[7][8]

Q3: How do the benzyloxy and methoxy substituents affect the oxidation reaction?

A3: The benzyloxy and methoxy groups are electron-donating substituents. This electronic effect can increase the electron density on the aromatic ring, potentially influencing the reactivity of the benzylic methyl group. While this can make the C-H bonds at the benzylic position more susceptible to radical abstraction, some catalytic systems, such as those using CrO₃/H₅IO₆, have shown lower yields for toluenes with electron-donating groups.[9] A significant concern is the stability of the benzyloxy group itself, which can be cleaved under various oxidative conditions.[10][11][12]

Q4: What are the indicators of benzyl ether cleavage during the reaction?

A4: The primary indicator of debenzylation is the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) analysis, corresponding to the free phenol (4-hydroxy-5-methoxy-2-nitrobenzaldehyde). This can be confirmed by isolating the byproduct and characterizing it using techniques such as ¹H NMR (disappearance of the benzyl protons) and mass spectrometry.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material. 1. Insufficiently active oxidant: The chosen oxidizing agent may be too mild for the substrate. 2. Low reaction temperature: The activation energy for the C-H bond cleavage may not be reached. 3. Poor quality of oxidant: For heterogeneous oxidants like MnO₂, the activity can vary greatly depending on its preparation and age.[5] 4. Catalyst is inactive or poisoned. 1. Switch to a stronger oxidizing agent (e.g., from MnO₂ to a CrO₃-based system), but be mindful of potential side reactions. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Use freshly prepared and activated MnO₂ if that is the chosen reagent.[5] 4. For catalytic reactions, ensure the catalyst is properly handled and consider using a fresh batch.
Formation of a significant amount of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (over-oxidation). 1. Oxidizing agent is too strong: Reagents like KMnO₄ are notorious for over-oxidation.[3] 2. Prolonged reaction time: Leaving the reaction for too long after the aldehyde has formed can lead to its further oxidation. 3. High reaction temperature: Can accelerate the rate of the second oxidation step.1. Use a milder oxidant (e.g., activated MnO₂) or a more selective method (e.g., CrO₃ in acetic anhydride to form the gem-diacetate intermediate which is then hydrolyzed).[2] 2. Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed. 3. Reduce the reaction temperature.
Presence of a significant amount of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde (debenzylation). 1. Harsh acidic or basic conditions: Some work-up procedures or reaction conditions can cleave the benzyl ether. 2. Oxidative cleavage: Certain oxidants, such as DDQ or systems that generate radical species, can directly cleave the benzyl ether.[11][12] 3. Reductive cleavage: If using catalytic hydrogenation for another step, this will readily cleave the benzyl ether.1. Maintain neutral pH during the reaction and work-up where possible. 2. Avoid oxidants known for causing debenzylation. If unavoidable, consider a more robust protecting group. Visible-light mediated debenzylation with DDQ is a known procedure and should be avoided if the benzyl group is to be retained.[12] 3. Choose a protecting group compatible with all planned reaction steps.
A complex mixture of unidentified byproducts is formed. 1. Reaction temperature is too high: This can lead to decomposition or unwanted side reactions on the activated aromatic ring. 2. Incorrect stoichiometry of reagents. 3. Presence of impurities in starting material or solvents. 1. Lower the reaction temperature. 2. Carefully control the addition and stoichiometry of all reagents. 3. Ensure the purity of the 4-(benzyloxy)-5-methoxy-2-nitrotoluene starting material and use dry, pure solvents.

Data on Relevant Oxidation Methods

The following table summarizes conditions and outcomes for the oxidation of nitrotoluene derivatives using various methods. Note that these are for related, but not identical, substrates and should be used as a starting point for optimization.

Oxidation Method Substrate Key Reagents Conditions Conversion (%) Selectivity/Yield (%) Reference
Chromium Trioxide p-NitrotolueneCrO₃, Acetic Anhydride, H₂SO₄0-10 °C, 2 hours-65-66% (as diacetate)[1]
Catalytic Aerobic p-NitrotolueneNAPI, Co(OAc)₂, Mn(OAc)₂, Air (10 atm)130 °C, 14 hours-81% (acid)[7]
Catalytic Aerobic m-NitrotolueneNAPI, Co(OAc)₂, Mn(OAc)₂, Air (10 atm)130 °C, 14 hours-92% (acid)[7]
Catalytic Aerobic o-NitrotolueneNDHPI, Co(OAc)₂, Mn(OAc)₂, NO₂, Air150 °C-51% (acid)
Catalytic Aerobic p-NitrotolueneTHICA, HNO₃, O₂ (0.2 MPa)Acetic Acid, 100 °C-up to 99% (acid)[13][14]

NAPI: N-acetoxyphthalimide; NDHPI: N,N'-dihydroxypyromellitimide; THICA: N,N',N''-trihydroxyisocyanuric acid. Note that most catalytic aerobic methods listed are optimized for the formation of the carboxylic acid, highlighting the challenge of stopping at the aldehyde stage.

Experimental Protocols

Protocol 1: Oxidation using Chromium Trioxide in Acetic Anhydride (Adapted from general procedures)[1]

This method protects the initially formed aldehyde as a gem-diacetate, which prevents over-oxidation. The diacetate is then hydrolyzed in a separate step.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 4-(benzyloxy)-5-methoxy-2-nitrotoluene (1 equivalent) in acetic anhydride.

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Oxidant Preparation: In a separate beaker, cautiously dissolve chromium trioxide (approx. 2.5-3 equivalents) in acetic anhydride. Caution: This is highly exothermic; add the CrO₃ in small portions to the cooled anhydride.

  • Oxidation: Add the chromium trioxide solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the mixture at 5-10 °C for 2-3 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Pour the reaction mixture onto crushed ice and water. The product, 4-(benzyloxy)-5-methoxy-2-nitrobenzylidene diacetate, may precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Hydrolysis: The isolated diacetate can then be hydrolyzed to the desired aldehyde using aqueous acid (e.g., dilute H₂SO₄).

Protocol 2: Oxidation using Activated Manganese Dioxide (General Procedure)[5][6]

This heterogeneous oxidation is milder but may require a large excess of the reagent and longer reaction times.

  • Reagent Activation: Use commercially available "activated" MnO₂ or prepare it. The activity is highly dependent on the preparation method.

  • Reaction Setup: To a round-bottom flask, add 4-(benzyloxy)-5-methoxy-2-nitrotoluene (1 equivalent) and a suitable non-polar solvent (e.g., dichloromethane, chloroform, or toluene).

  • Oxidant Addition: Add a large excess of activated MnO₂ (typically 10-20 equivalents by weight).

  • Reaction: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40 °C to reflux). The reaction is typically slow.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC. Note that the product and starting material will be in the liquid phase.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the oxidation step.

G Start Start Oxidation Reaction Monitor Monitor Reaction by TLC/HPLC Start->Monitor Problem Problem Detected? Monitor->Problem NoProblem Reaction Complete? Problem->NoProblem No T_NoConv Low/No Conversion Problem->T_NoConv No/Low SM Consumption T_OverOx Over-oxidation to Acid Problem->T_OverOx New Polar Spot (Acid) T_Debenzyl Debenzylation Observed Problem->T_Debenzyl New Polar Spot (Phenol) T_Complex Complex Mixture Problem->T_Complex Multiple Unidentified Spots NoProblem->Monitor No, continue Workup Proceed to Work-up & Purification NoProblem->Workup Yes End Obtain Pure Product Workup->End A_NoConv Increase Temp/Time Use Stronger Oxidant Check Reagent Quality T_NoConv->A_NoConv A_OverOx Decrease Temp/Time Use Milder/Selective Oxidant (e.g., MnO2, CrO3/Ac2O) T_OverOx->A_OverOx A_Debenzyl Check pH Avoid Harsh Oxidants Consider New Protecting Group T_Debenzyl->A_Debenzyl A_Complex Lower Temperature Check Stoichiometry Purify Starting Material T_Complex->A_Complex A_NoConv->Start Re-run Experiment A_OverOx->Start Re-run Experiment A_Debenzyl->Start Re-run Experiment A_Complex->Start Re-run Experiment

Caption: Troubleshooting workflow for the oxidation of 4-(benzyloxy)-5-methoxy-2-nitrotoluene.

References

Technical Support Center: Managing Exothermic Nitration of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the nitration of substituted benzaldehydes. Nitration reactions are notoriously exothermic and require careful management to ensure safety, optimal yields, and desired product selectivity.[1] This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the exothermic nitration of substituted benzaldehydes in a question-and-answer format.

Runaway Reactions and Temperature Control

Q1: My reaction temperature is rising uncontrollably, and the mixture is turning dark brown/black. What is happening and what should I do?

A1: You are likely experiencing a runaway reaction, a dangerous situation where the heat generated by the nitration exceeds the cooling system's capacity to dissipate it.[2] This leads to a rapid, self-accelerating increase in temperature and pressure, which can result in explosions and the release of toxic gases.[3] The dark coloration often indicates decomposition and the formation of side products.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[4]

  • Enhance Cooling: Increase the efficiency of your cooling bath. For an ice bath, add more ice and salt. For a dry ice/acetone bath, add more dry ice.[5]

  • Ensure Vigorous Stirring: Good agitation is crucial to dissipate localized hot spots.[2]

  • Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, and it is safe to do so, prepare to quench the reaction. This is typically done by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[4][6] Be aware that quenching a large-scale runaway reaction can also be hazardous. Always follow your institution's safety protocols for emergency shutdowns.

Prevention:

  • Slow Reagent Addition: Add the nitrating agent dropwise using an addition funnel, ensuring the rate of addition does not cause the internal temperature to exceed the desired range.[3]

  • Adequate Cooling: Use a cooling bath with sufficient capacity for the scale of your reaction and ensure the reaction flask is adequately submerged.[4]

  • Internal Temperature Monitoring: Always monitor the internal temperature of the reaction mixture with a thermometer, not just the temperature of the cooling bath.[2]

Q2: What are the primary factors that can lead to a runaway reaction during nitration?

A2: Several factors can contribute to a thermal runaway:

  • Inadequate Cooling: The cooling bath may not be cold enough or large enough to handle the heat generated.[2]

  • Rapid Addition of Reagents: Adding the nitrating agent too quickly is a common cause of runaway reactions.[3]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" where the concentration of reactants and the temperature are much higher than in the bulk of the mixture.[2]

  • Incorrect Reagent Concentration: Using overly concentrated reagents can significantly increase the reaction's exothermicity.[4]

Yield and Purity Issues

Q3: The yield of my desired nitrobenzaldehyde is very low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the specific substrate. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]

  • Side Reactions: Higher reaction temperatures can lead to the formation of unwanted by-products, such as dinitrated compounds or oxidation of the aldehyde group to a carboxylic acid.[7]

  • Product Loss During Work-up: The nitrated product might be partially soluble in the aqueous layer during quenching and washing. Ensure the product has fully precipitated before filtration and wash with cold water to minimize losses.[4] If the product is an oil or does not precipitate, it must be extracted with a suitable organic solvent.[6]

Q4: I am observing the formation of benzoic acid derivatives as by-products. How can I prevent this?

A4: The formation of benzoic acid derivatives indicates oxidation of the aldehyde group. This is more likely to occur at elevated temperatures. To minimize this side reaction, maintain strict temperature control and ensure the reaction temperature does not exceed 15°C.

Q5: My final product is an inseparable mixture of isomers. What purification strategies can I use?

A5: The separation of nitrobenzaldehyde isomers can be challenging due to their similar physical properties.[8]

  • Recrystallization: While often the first choice, it may not be effective if the isomers have similar solubilities. Experiment with different solvent systems.

  • Chromatography: Column chromatography can be effective for separating isomers.[3]

  • Acetal Derivatization: A chemical approach involves converting the mixture of aldehyde isomers into their corresponding acetals (e.g., by reacting with ethylene glycol). These derivatives often have more distinct physical properties, allowing for separation by distillation or crystallization. The purified acetals can then be hydrolyzed back to the pure nitrobenzaldehyde isomers.[8]

  • Adsorptive Separation: For industrial-scale separations, selective adsorption onto solid adsorbents like zeolites can be employed.[9][10]

Data Presentation

The following table summarizes typical reaction conditions for the nitration of benzaldehyde. Note that the optimal conditions can vary depending on the specific substituents on the aromatic ring.

SubstrateNitrating Agent (Ratio)Temperature (°C)Reaction TimeTypical Major Product(s)Reported Yield (%)
BenzaldehydeConc. H₂SO₄ / Fuming HNO₃5 to 15~1 hour addition, then overnight3-Nitrobenzaldehyde~53
BenzaldehydeConc. H₂SO₄ / Conc. HNO₃0 to 2530 minutes3-Nitrobenzaldehyde, 2-NitrobenzaldehydeVaries with temp. and acid ratio
2-tert-butyl acetanilideConc. H₂SO₄ / Conc. HNO₃0 to 51-2 hoursN-(2-tert-butyl-4-nitrophenyl)acetamideNot specified

Data compiled from multiple sources, including[4][11][12]. Yields are highly dependent on specific reaction and work-up conditions.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrobenzaldehyde

This protocol is a standard laboratory procedure for the synthesis of 3-nitrobenzaldehyde, the thermodynamically favored product.[11]

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Benzaldehyde (freshly distilled)

  • Ice

  • tert-Butyl methyl ether (for extraction)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

  • Toluene

  • Petroleum ether

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a three-neck flask equipped with a thermometer, an addition funnel, and a magnetic stirrer, add 89 mL of concentrated H₂SO₄.[7]

    • Cool the flask in an ice bath.

    • Slowly add 45 mL of fuming HNO₃ to the sulfuric acid while stirring. Ensure the internal temperature does not exceed 10°C.[3]

  • Nitration:

    • To the cooled nitrating mixture, add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel.

    • Maintain the internal temperature between 5°C and 15°C throughout the addition, which may take approximately one hour.[3]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[11]

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto approximately 500 g of crushed ice in a large beaker with stirring.[3]

    • Collect the yellow precipitate of 3-nitrobenzaldehyde by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold water until the filtrate is neutral.

  • Purification:

    • Dissolve the crude product in tert-butyl methyl ether and wash with a 5% NaHCO₃ solution to remove any residual acid.[11]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.[11]

    • Recrystallize the solid residue from a mixture of toluene and petroleum ether to obtain pure 3-nitrobenzaldehyde.[11]

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_runaway Runaway Reaction cluster_yield Low Yield cluster_purity Purity Issues cluster_end Resolution start Experiment Start: Nitration of Substituted Benzaldehyde problem Observe Reaction Anomaly start->problem runaway Uncontrolled Temperature Rise? problem->runaway Yes low_yield Low Product Yield? problem->low_yield No stop_reagents Stop Reagent Addition runaway->stop_reagents enhance_cooling Enhance Cooling stop_reagents->enhance_cooling emergency_quench Emergency Quench (Last Resort) enhance_cooling->emergency_quench If still uncontrolled end Process Optimized emergency_quench->end check_tlc Monitor with TLC for completion low_yield->check_tlc Yes purity_issue Impure Product? low_yield->purity_issue No optimize_temp Optimize Temperature (avoid side reactions) check_tlc->optimize_temp check_workup Review Work-up Procedure optimize_temp->check_workup check_workup->end oxidation Oxidation to Carboxylic Acid? purity_issue->oxidation Yes isomer_mix Isomer Mixture? purity_issue->isomer_mix No control_temp_purity Stricter Temperature Control oxidation->control_temp_purity purification_strategy Employ Advanced Purification (Chromatography, Derivatization) isomer_mix->purification_strategy Yes control_temp_purity->end purification_strategy->end

Caption: Troubleshooting workflow for exothermic nitration.

NitrationMechanism cluster_reagents Reagent Activation cluster_reaction Electrophilic Aromatic Substitution reagents HNO₃ + 2H₂SO₄ electrophile NO₂⁺ (Nitronium ion) + H₃O⁺ + 2HSO₄⁻ reagents->electrophile Generation of Electrophile benzaldehyde Substituted Benzaldehyde sigma_complex Arenium Ion Intermediate (Sigma Complex) benzaldehyde->sigma_complex + NO₂⁺ (Slow Step) product Nitro-substituted Benzaldehyde sigma_complex->product - H⁺ (Fast Step)

Caption: General mechanism for the nitration of benzaldehydes.

References

Validation & Comparative

A Comparative Guide to O-Protecting Groups for Vanillin in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the multi-step synthesis of complex molecules derived from vanillin, the judicious selection of a protecting group for its phenolic hydroxyl group is paramount. This decision directly impacts the overall efficiency, yield, and feasibility of the synthetic route. The ideal protecting group must be installed in high yield, remain stable under various reaction conditions, and be cleaved selectively in high yield without affecting other functional groups. This guide provides an objective comparison of common O-protecting groups for vanillin, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Protecting Group Strategies: An Overview

The choice of a protecting group depends on the specific requirements of the synthetic pathway, including the nature of subsequent reaction steps and the desired final product. Here, we compare four widely used protecting groups for the phenolic hydroxyl of vanillin: Acetyl (Ac), Benzyl (Bn), tert-Butyldimethylsilyl (TBDMS), and Methoxymethyl (MOM).

dot

G General Workflow for Vanillin Protection/Deprotection Vanillin Vanillin Protection Protection of -OH group Vanillin->Protection ProtectedVanillin Protected Vanillin Derivative Protection->ProtectedVanillin MultiStepSynthesis Multi-Step Synthesis (Various Reactions) ProtectedVanillin->MultiStepSynthesis Deprotection Deprotection of -OH group MultiStepSynthesis->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: General workflow for multi-step synthesis involving vanillin.

Acetyl (Ac) Protecting Group

The acetyl group is a simple and cost-effective protecting group for phenols. It is introduced by acylation and removed by hydrolysis under basic or acidic conditions.

Data Presentation: Acetyl Group
ParameterProtection (Acetylation)Deprotection (Hydrolysis)
Reagents Acetic anhydride, Pyridine or NaOHNaOH (aq) or HCl (aq)
Solvent Dichloromethane (DCM) or aqueousWater/Ethanol
Temperature Room TemperatureRoom Temperature to Reflux
Reaction Time ~20 minutes - 4 hours[1]Varies with conditions
Typical Yield 58.1% - 93.7%[1]Generally high
Experimental Protocols

Protocol 1: Protection of Vanillin (Acetylation) using Pyridine [2][3]

  • Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) under anhydrous conditions.

  • Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the DCM and pour the mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from 95% ethanol to obtain pure vanillin acetate.

Protocol 2: Deprotection of Vanillin Acetate (Hydrolysis)

  • Dissolve vanillin acetate in a mixture of ethanol and 1M aqueous sodium hydroxide.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield vanillin.

Benzyl (Bn) Protecting Group

The benzyl group is a robust protecting group, stable to a wide range of acidic and basic conditions. It is typically removed by catalytic hydrogenolysis.

Data Presentation: Benzyl Group
ParameterProtection (Benzylation)Deprotection (Hydrogenolysis)
Reagents Benzyl bromide, K₂CO₃H₂, Pd/C
Solvent Methanol or DMFEthanol or Ethyl Acetate
Temperature RefluxRoom Temperature
Reaction Time Several hoursVaries, typically a few hours
Typical Yield HighHigh (often >95%)[4][5]
Experimental Protocols

Protocol 3: Protection of Vanillin (Benzylation) [6]

  • To a solution of vanillin in methanol, add potassium carbonate (K₂CO₃).

  • Add benzyl bromide to the mixture.

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

  • After cooling, filter the mixture to remove inorganic salts.

  • Evaporate the solvent and purify the crude product by recrystallization or column chromatography to yield O-benzyl vanillin.

Protocol 4: Deprotection of O-Benzyl Vanillin (Hydrogenolysis) [4][5]

  • Dissolve O-benzyl vanillin in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until completion.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain vanillin.

tert-Butyldimethylsilyl (TBDMS) Protecting Group

Silyl ethers, such as TBDMS, are widely used due to their ease of introduction, tunable stability, and mild cleavage conditions using fluoride ions. The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.[7][8]

Data Presentation: TBDMS Group
ParameterProtection (Silylation)Deprotection (Desilylation)
Reagents TBDMS-Cl, ImidazoleTetrabutylammonium fluoride (TBAF)
Solvent Dichloromethane (DCM) or DMFTetrahydrofuran (THF)
Temperature Room Temperature0°C to Room Temperature
Reaction Time 2-6 hours[9]45 minutes - 18 hours[10]
Typical Yield >95% (for primary alcohols)[9]Generally high (can be substrate-dependent)[10]
Experimental Protocols

Protocol 5: Protection of Vanillin (Silylation) [9][11]

  • Dissolve vanillin in anhydrous DMF.

  • Add imidazole (2.2 equivalents) to the solution and stir under an inert atmosphere.

  • Add TBDMS-Cl (1.1 equivalents) portion-wise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 6: Deprotection of TBDMS-Protected Vanillin (Desilylation) [10]

  • Dissolve the TBDMS-protected vanillin in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add a 1.0 M solution of TBAF in THF (1.1-1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Dilute the reaction mixture with dichloromethane and quench with water.

  • Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Methoxymethyl (MOM) Protecting Group

The MOM group is an acetal-based protecting group that is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.

Data Presentation: MOM Group
ParameterProtection (MOM Ether Formation)Deprotection (Acidic Cleavage)
Reagents MOM-Cl, N,N-Diisopropylethylamine (DIPEA)HCl or other acids (e.g., TMSOTf)
Solvent Dichloromethane (DCM)Methanol or Acetonitrile
Temperature Room TemperatureRoom Temperature to Reflux
Reaction Time Varies, typically a few hours15 minutes to several hours[12]
Typical Yield HighHigh (e.g., 91% with TMSOTf)[12]
Experimental Protocols

Protocol 7: Protection of Vanillin (MOM Ether Formation)

  • Dissolve vanillin in anhydrous DCM.

  • Add DIPEA (1.5 equivalents) to the solution.

  • Cool the mixture to 0°C and add MOM-Cl (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 8: Deprotection of MOM-Protected Vanillin (Acidic Cleavage) [12]

  • Dissolve the MOM-protected vanillin in methanol.

  • Add a catalytic amount of concentrated HCl.

  • Stir the mixture at room temperature or gently heat until the reaction is complete (monitored by TLC).

  • Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Remove the methanol under reduced pressure.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield vanillin.

Comparative Summary and Stability

The selection of a suitable protecting group is a critical step in the design of a multi-step synthesis. The stability of the protecting group under various reaction conditions determines its compatibility with the planned synthetic transformations.

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G Protecting Group Selection Logic Start Need to protect Vanillin -OH Basic_Conditions Subsequent steps involve basic conditions? Start->Basic_Conditions Acidic_Conditions Subsequent steps involve acidic conditions? Hydrogenation Subsequent steps involve hydrogenation? Acidic_Conditions->Hydrogenation Yes Select_Ac_MOM Select Acetyl (Ac) or MOM Acidic_Conditions->Select_Ac_MOM No Basic_Conditions->Acidic_Conditions Yes Basic_Conditions->Hydrogenation No Select_Bn Select Benzyl (Bn) or Silyl (TBDMS) Hydrogenation->Select_Bn No Avoid_Bn Avoid Benzyl (Bn) Hydrogenation->Avoid_Bn Yes Avoid_Bn->Select_Ac_MOM

Caption: Decision tree for selecting a suitable protecting group for vanillin.

Stability Considerations:

  • Acetyl (Ac): Stable to mildly acidic conditions and catalytic hydrogenation. It is labile to basic conditions.

  • Benzyl (Bn): Very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. It is, however, cleaved by catalytic hydrogenolysis, which limits its use if other reducible functional groups are present and need to be preserved.

  • TBDMS (Silyl): Stable to basic conditions, organometallic reagents, and many oxidizing and reducing agents. Its stability to acidic conditions is moderate and depends on the steric bulk of the silyl group, with the general order of stability being TMS < TES < TBDMS < TIPS < TBDPS.[7][13][14] Cleavage is most effectively achieved with fluoride ion sources.

  • MOM (Acetal): Stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[15]

The choice of an O-protecting group for vanillin in multi-step synthesis is a strategic decision that should be based on the specific reaction conditions of the entire synthetic sequence. Acetyl groups offer a simple and economical option for protection when subsequent steps do not involve basic hydrolysis. Benzyl ethers provide robust protection against a wide array of reagents but are incompatible with catalytic hydrogenation. Silyl ethers, particularly TBDMS, offer a versatile option with tunable stability and mild, specific deprotection methods. MOM ethers are suitable when protection against basic and nucleophilic reagents is required, with the caveat of their acid lability. By carefully considering the stability, ease of introduction and removal, and the overall synthetic plan, researchers can select the optimal protecting group to achieve their synthetic goals efficiently and in high yield.

References

A Comparative Guide to the Synthetic Utility of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde and 4-hydroxy-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of starting materials and synthetic strategy is paramount. Substituted benzaldehydes are versatile building blocks, and their reactivity can be finely tuned by the presence of various functional groups. This guide provides an objective comparison of the synthetic utility of two closely related compounds: 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde and 4-hydroxy-5-methoxy-2-nitrobenzaldehyde. The key difference lies in the protection of the phenolic hydroxyl group as a benzyl ether, which significantly influences the synthetic pathways available.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below.

PropertyThis compound4-hydroxy-5-methoxy-2-nitrobenzaldehyde
Molecular Formula C₁₅H₁₃NO₅[1][2]C₈H₇NO₅
Molar Mass 287.27 g/mol [2]197.14 g/mol
Appearance Yellow crystalline solid[1]Yellow powder
Melting Point 133 °C[2]172-175 °C
Solubility Soluble in common organic solvents like ethanol, ether, and chloroform.[1]Sparingly soluble in water, soluble in alkaline solutions.

The Role of the Benzyl Protecting Group

The benzyl group in this compound serves as a protecting group for the phenolic hydroxyl group. This protection is crucial in multi-step syntheses for several reasons:

  • Preventing Unwanted Reactions: The acidic proton of the hydroxyl group in 4-hydroxy-5-methoxy-2-nitrobenzaldehyde can interfere with basic or nucleophilic reagents. The benzyl ether is stable to a wide range of reaction conditions, including many basic, acidic, and organometallic reagents.

  • Improving Solubility: The benzyl group can enhance the solubility of the molecule in organic solvents, which can be advantageous in certain reaction media.

  • Enabling Selective Transformations: The benzyl group can be selectively removed under specific conditions, most commonly through catalytic hydrogenolysis, which allows for the unmasking of the hydroxyl group at a later stage in the synthesis.

The following diagram illustrates the protection/deprotection relationship between the two molecules.

G unprotected 4-hydroxy-5-methoxy- 2-nitrobenzaldehyde protected 4-(benzyloxy)-5-methoxy- 2-nitrobenzaldehyde unprotected->protected Protection (e.g., BnBr, K₂CO₃) protected->unprotected Deprotection (e.g., H₂, Pd/C)

Caption: Protection and deprotection relationship.

Synthetic Applications and Experimental Protocols

The presence or absence of the benzyl protecting group dictates the suitability of each compound for various synthetic transformations.

Condensation Reactions (Claisen-Schmidt, Horner-Wadsworth-Emmons)

Both aldehydes can undergo condensation reactions to form α,β-unsaturated carbonyl compounds, which are valuable intermediates.

This compound: The protected hydroxyl group allows for the use of strong bases in these reactions without the complication of deprotonation.

4-hydroxy-5-methoxy-2-nitrobenzaldehyde: The free hydroxyl group may require the use of milder bases or protection prior to the condensation, as strong bases can deprotonate the phenol, potentially leading to side reactions or reduced yields.

Experimental Protocol: Claisen-Schmidt Condensation (General)

A general protocol for the Claisen-Schmidt condensation is as follows:

  • Dissolve the benzaldehyde derivative (1 equivalent) and an appropriate ketone (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of aqueous sodium hydroxide (e.g., 10% NaOH) dropwise to the mixture with stirring.[3]

  • Continue stirring at room temperature for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with water, and purify by recrystallization.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction (General)

This reaction is a valuable method for the stereoselective synthesis of alkenes.[4][5][6][7]

  • To a solution of a phosphonate reagent (e.g., triethyl phosphonoacetate, 1.2 equivalents) in an anhydrous solvent like THF, add a strong base such as sodium hydride (NaH) at 0 °C to generate the phosphonate carbanion.[4]

  • After stirring for a short period, add the benzaldehyde derivative (1 equivalent) to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.[4]

The workflow for these condensation reactions is illustrated below.

G cluster_0 Claisen-Schmidt Condensation cluster_1 Horner-Wadsworth-Emmons Reaction aldehyde_cs Benzaldehyde Derivative product_cs α,β-Unsaturated Ketone (Chalcone) aldehyde_cs->product_cs Base (e.g., NaOH), Ethanol ketone Ketone ketone->product_cs aldehyde_hwe Benzaldehyde Derivative product_hwe α,β-Unsaturated Ester (Alkene) aldehyde_hwe->product_hwe Base (e.g., NaH), THF phosphonate Phosphonate Reagent phosphonate->product_hwe

Caption: Condensation reaction workflows.

Synthesis of Heterocyclic Compounds

These benzaldehyde derivatives are valuable precursors for the synthesis of various heterocyclic systems.

a) Quinolines: The Friedländer synthesis, which involves the reaction of a 2-aminobenzaldehyde with a compound containing an activated methylene group, is a common method for quinoline synthesis.[8] Both target aldehydes can be converted to the corresponding 2-aminobenzaldehydes via reduction of the nitro group.

The general synthetic pathway is outlined below:

G nitro 2-Nitrobenzaldehyde Derivative amino 2-Aminobenzaldehyde Derivative nitro->amino Reduction (e.g., Fe/AcOH) quinoline Substituted Quinoline amino->quinoline Base ketone Activated Methylene Compound ketone->quinoline

Caption: General synthesis of quinolines.

b) Benzofurans: 4-hydroxy-5-methoxy-2-nitrobenzaldehyde can be a precursor for benzofuran synthesis, for example, through reaction with an α-haloketone followed by intramolecular cyclization. The presence of the free hydroxyl group is essential for this transformation. The use of this compound would require an additional deprotection step.

Experimental Protocol: Nitro Group Reduction (General)

A common method for the reduction of an aromatic nitro group is the use of iron powder in acetic acid.[8][9]

  • Suspend the nitrobenzaldehyde derivative in a mixture of acetic acid and water.

  • Heat the mixture and add iron powder portion-wise with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture to remove the iron salts and cool the filtrate to crystallize the aminobenzaldehyde product.

Deprotection of the Benzyl Group

A key reaction for this compound is the deprotection of the benzyl group to yield 4-hydroxy-5-methoxy-2-nitrobenzaldehyde. This is typically achieved by catalytic hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis (General)

  • Dissolve the benzyloxy derivative in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected product.

Comparative Summary

FeatureThis compound4-hydroxy-5-methoxy-2-nitrobenzaldehyde
Reactivity of the 4-position The benzyl ether is generally unreactive under many conditions.The free hydroxyl group is acidic and can react with bases.
Use in Condensation Reactions Ideal for reactions requiring strong bases, as the protecting group is stable.May require milder basic conditions or prior protection of the hydroxyl group.
Synthesis of Heterocycles Requires an additional deprotection step if the free hydroxyl is needed in the final product (e.g., for certain benzofuran syntheses).The free hydroxyl group can directly participate in cyclization reactions.
Solubility Generally more soluble in non-polar organic solvents.More soluble in polar and protic solvents.
Synthetic Strategy Suitable for multi-step syntheses where the hydroxyl group needs to be masked until a later stage.More direct for syntheses where the hydroxyl group is required for a key transformation.

Conclusion

The choice between this compound and 4-hydroxy-5-methoxy-2-nitrobenzaldehyde is highly dependent on the specific synthetic route and the desired final product. The benzylated compound offers the advantage of protecting a reactive hydroxyl group, thereby allowing for a broader range of reaction conditions to be employed on other parts of the molecule. This is particularly beneficial in complex, multi-step syntheses. Conversely, the unprotected hydroxy derivative is a more direct starting material when the phenolic hydroxyl group is intended to participate in a subsequent reaction, such as in the formation of certain heterocyclic rings. A thorough understanding of the reactivity of these functional groups and the overall synthetic plan is crucial for making the optimal choice for a successful and efficient synthesis.

References

biological activity of compounds derived from 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of the Biological Activity of Benzyloxybenzaldehyde Derivatives

This guide focuses on two primary biological activities reported for these derivatives: antimicrobial and anticancer properties. The data presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation and structure-activity relationship (SAR) studies.

Antimicrobial Activity of Chalcone Derivatives

A series of chalcone derivatives were synthesized from 3-benzyloxy-4-methoxybenzaldehyde and various substituted acetophenones. Their antimicrobial efficacy was evaluated against a panel of bacterial strains. Chalcones are α,β-unsaturated ketones known for a wide range of pharmacological effects, and their activity is often attributed to this reactive functional group.[1]

Quantitative Data: Antimicrobial Screening

The following table summarizes the antibacterial activity of chalcone derivatives, measured by the diameter of the inhibition zone.

Compound IDSubstituent (R) on AcetophenoneS. aureus (mm)B. subtilis (mm)E. coli (mm)P. aeruginosa (mm)
2a H12111110
2b 4-CH₃13121211
2c 4-OCH₃14131212
2d 4-Cl16151413
2e 4-Br18171514
2f 4-NO₂11101010
2g 3-NO₂15141312
2h 2,4-diCl17161514
2i 2-OH14131211

Data sourced from a study on chalcones derived from 3-benzyloxy-4-methoxybenzaldehyde.[1]

Key Observations:

  • Compounds bearing electron-withdrawing groups, particularly halogens (Cl, Br), at the para-position of the acetophenone ring (compounds 2d , 2e , 2h ) demonstrated the most significant antibacterial activity.[1]

  • The presence of a bromo substituent (2e ) resulted in the highest activity against all tested bacterial strains.[1]

  • Nitro-substituted compounds showed varied activity based on the position of the substituent.[1]

Anticancer Activity of Benzyloxybenzaldehyde Derivatives

A separate line of research investigated the anticancer properties of various 2-(benzyloxy)benzaldehyde derivatives against the human leukemia (HL-60) cell line.[2] These studies provide valuable SAR insights for the benzyloxybenzaldehyde scaffold.

Quantitative Data: In Vitro Cytotoxicity

The table below presents the concentration required to inhibit 50% of cell growth (IC₅₀) for selected derivatives.

Compound IDStructureIC₅₀ (µM) against HL-60 cells
17 2-(Benzyloxy)benzaldehyde~5.0
26 2-(Benzyloxy)-4-methoxybenzaldehyde~7.5
27 2-(Benzyloxy)-5-methoxybenzaldehyde~8.0
28 2-(Benzyloxy)-5-chlorobenzaldehyde~6.0
29 2-[(3-Methoxybenzyl)oxy]benzaldehyde~1.0
30 2-[(2-Chlorobenzyl)oxy]benzaldehyde~4.0
31 2-[(4-Chlorobenzyl)oxy]benzaldehyde~4.5

Data extracted from a study on the anticancer activity of benzyloxybenzaldehyde derivatives.[2]

Key Observations:

  • All tested compounds exhibited significant cytotoxic activity in the low micromolar range.[2]

  • Compound 29 , featuring a methoxy group on the benzyl ring, was identified as the most potent derivative with an IC₅₀ value of approximately 1.0 µM.[2]

  • The primary mechanism of action was determined to be the induction of apoptosis, associated with cell cycle arrest at the G2/M phase and a loss of mitochondrial membrane potential.[2]

Experimental Protocols

Synthesis of Chalcone Derivatives (General Protocol)

The chalcone derivatives were synthesized via a Claisen-Schmidt condensation. An equimolar amount of 3-benzyloxy-4-methoxybenzaldehyde and a substituted acetophenone were dissolved in ethanol. An aqueous solution of potassium hydroxide (KOH) was added dropwise to the mixture, which was then stirred at room temperature for several hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was poured into crushed ice and acidified with dilute hydrochloric acid (HCl). The precipitated solid was filtered, washed with water, dried, and purified by recrystallization from a suitable solvent like ethanol.[1]

Antimicrobial Activity Assay (Agar Well Diffusion Method)

The antimicrobial activity was determined using the agar well diffusion method. Muller-Hinton agar plates were seeded with a standardized inoculum of the test microorganisms. Wells of a fixed diameter were bored into the agar, and a specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) was added to each well. The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well was measured in millimeters to determine the antibacterial activity.[1]

Cell Viability Assay (MTT Assay)

The cytotoxicity of the anticancer compounds was evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. Human leukemia (HL-60) cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). After incubation, MTT solution was added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan product was then dissolved in a solubilizing agent (e.g., DMSO). The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value was calculated from the dose-response curves.[2]

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to biological evaluation for the chalcone derivatives.

G cluster_synthesis Synthesis (Claisen-Schmidt Condensation) cluster_screening Biological Screening A 3-Benzyloxy-4-methoxy- benzaldehyde D Chalcone Derivative A->D B Substituted Acetophenone B->D C Base (KOH) Ethanol C->D E Purified Chalcone D->E Purification F Antimicrobial Assay (Agar Well Diffusion) E->F G Data Analysis (Inhibition Zones) F->G H Structure-Activity Relationship (SAR) G->H

Caption: General workflow for synthesis and antimicrobial screening of chalcones.

Signaling Pathway

The anticancer benzyloxybenzaldehyde derivatives were found to induce apoptosis. The diagram below shows a simplified model of the intrinsic apoptosis pathway initiated by mitochondrial stress.

G A Benzyloxybenzaldehyde Derivative B Mitochondrial Stress A->B Induces C Loss of Mitochondrial Membrane Potential B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation (Executioner Caspase) E->F G Apoptosis (Cell Death) F->G

Caption: Simplified intrinsic apoptosis pathway induced by active compounds.

References

Spectroscopic Data Validation: A Comparative Guide for 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde against structurally related alternatives. It is intended for researchers, scientists, and drug development professionals to facilitate the validation of synthesized compounds through spectroscopic methods. The guide summarizes key quantitative data in structured tables, details experimental protocols for data acquisition, and includes a visual workflow for spectroscopic data validation.

Spectroscopic Data Comparison

Table 1: ¹H NMR Data Comparison (Chemical Shifts in ppm)

CompoundAldehyde-HAromatic-HMethoxy-HBenzyloxy-CH₂OtherSolvent
This compound 10.45 (s)7.80 (d, J=8.0Hz), 7.33 (d, J=8.0Hz), 7.25-7.45 (m, 5H, Ph)3.97 (s)5.25 (s)-CDCl₃
Vanillin (4-hydroxy-3-methoxybenzaldehyde)9.83 (s)7.44-7.42 (m), 7.04 (d, J=8.1Hz)3.95 (s)-6.33 (s, OH)DMSO-d₆
4-Benzyloxybenzaldehyde9.88 (s)7.83 (d, J=8.8Hz), 7.44-7.32 (m, 5H, Ph), 7.07 (d, J=8.8Hz)-5.14 (s)-CDCl₃[1]
4-Methoxy-2-nitrobenzaldehyde10.4 (s)8.12 (d, J=8.5Hz), 7.96 (d, J=2.5Hz), 7.78 (dd, J=8.5, 2.5Hz)3.92 (s)--CDCl₃
4-Nitrobenzaldehyde10.17 (s)8.41 (d, J=12.0Hz), 8.09 (d, J=8.0Hz)---CDCl₃[2]

Table 2: ¹³C NMR Data Comparison (Chemical Shifts in ppm)

CompoundC=OAromatic-CMethoxy-CBenzyloxy-CSolvent
This compound 189.4161.5, 155.0, 135.7, 128.8, 128.6, 128.0, 124.5, 120.3, 111.455.371.2CDCl₃
Vanillin (4-hydroxy-3-methoxybenzaldehyde)191.0151.7, 147.9, 129.9, 125.1, 115.5, 108.755.9-DMSO-d₆
4-Benzyloxybenzaldehyde190.8163.8, 136.0, 131.9, 130.0, 128.7, 128.3, 127.5, 115.3-70.3CDCl₃[3]
4-Methoxy-2-nitrobenzaldehyde188.7164.2, 140.0, 132.0, 126.1, 124.5, 113.856.4-CDCl₃
4-Nitrobenzaldehyde190.4151.1, 140.1, 130.5, 124.3--CDCl₃

Table 3: IR Spectroscopy Data Comparison (Key Peaks in cm⁻¹)

CompoundC=O StretchNO₂ StretchC-O StretchAromatic C-H Stretch
This compound Data not availableData not availableData not availableData not available
Vanillin (4-hydroxy-3-methoxybenzaldehyde)~1665-~1268, ~1035~3000-2920
4-Benzyloxybenzaldehyde~1685-~1250, ~1020~3060, ~3030
4-Methoxy-2-nitrobenzaldehyde~1700~1530, ~1350~1270, ~1025~3100, ~3000
4-Nitrobenzaldehyde~1705~1530, ~1350-~3100, ~3080

Table 4: Mass Spectrometry Data Comparison (m/z)

CompoundMolecular Ion [M]⁺Key FragmentsIonization Method
This compound Data not availableData not availableData not available
Vanillin (4-hydroxy-3-methoxybenzaldehyde)152.05151, 123, 95Electron Ionization (EI)
4-Benzyloxybenzaldehyde212.0891 (tropylium ion), 121, 211Electron Ionization (EI)[4]
4-Methoxy-2-nitrobenzaldehyde181.04181, 151, 134, 106, 77Gas Chromatography-Mass Spectrometry (GC-MS)[5]
4-Nitrobenzaldehyde151.03151, 121, 104, 93, 76Electron Ionization (EI)[2]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental protocols. The following are generalized methodologies for the acquisition of NMR, IR, and MS data for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Weigh 5-25 mg of the solid sample for ¹H NMR or a sufficient amount to create a saturated solution for ¹³C NMR and place it in a clean, dry vial. Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved; if necessary, gently warm the vial or use a vortex mixer. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean NMR tube to a height of about 4-5 cm.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon.[6] The number of scans will vary depending on the sample concentration, with more scans required for dilute samples or less sensitive nuclei like ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS). Integration of the peaks in ¹H NMR provides the relative ratio of protons.

Infrared (IR) Spectroscopy

Thin Solid Film Method

  • Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[7]

  • Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7] Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[7]

  • Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty beam path should be recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum displays the percent transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of the solid sample is introduced into the ion source, often via a direct insertion probe. The probe is heated to volatilize the sample into the gas phase within the high vacuum of the mass spectrometer.[8]

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8] This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation) [M]⁺•.[8]

  • Fragmentation: The molecular ions are often formed with excess energy, leading to fragmentation into smaller, characteristic charged fragments and neutral species.[8]

  • Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[8]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Validation Workflow

The following diagram illustrates a typical workflow for the spectroscopic validation of a newly synthesized chemical compound.

Spectroscopic_Validation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Data_Analysis Data Interpretation & Structural Assignment NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Comparison Comparison with Expected Data & Alternatives Data_Analysis->Comparison Purity_Assessment Purity Assessment Comparison->Purity_Assessment Final_Validation Final Structure & Purity Confirmation Purity_Assessment->Final_Validation

Caption: Workflow for Spectroscopic Data Validation.

References

A Comparative Analysis of Purification Methods for Substituted Nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of substituted nitrobenzaldehydes is a critical factor influencing reaction outcomes, impurity profiles, and the overall quality of active pharmaceutical ingredients. The choice of purification method is therefore a crucial step in the synthesis of these important intermediates. This guide provides an objective comparison of the most common purification techniques—recrystallization, column chromatography, and distillation—supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following tables summarize the performance of various purification methods for different substituted nitrobenzaldehydes based on reported experimental data.

MethodCompoundPurity AchievedYieldSource
Recrystallization 3-Nitrobenzaldehyde99.9%81-86%[1]
4-Nitrobenzaldehyde-85%[2]
Column Chromatography Isomeric MixtureHigh (Isomer Separation)Variable[3]
Distillation (Vacuum) 3-NitrobenzaldehydeSufficient for most purposes75-84%[4]
o-NitrobenzaldehydeGood (removes tarry material)-

Note: Direct comparative data for all methods on a single isomer is limited in the literature. The data presented is a consolidation of results from various sources.

In-Depth Analysis of Purification Techniques

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds based on differences in solubility of the compound and its impurities in a suitable solvent at different temperatures.[5][6][7]

Advantages:

  • Can achieve high purity, often exceeding 99%.

  • Relatively simple and cost-effective for large-scale purifications.

  • Effective at removing impurities with different solubility profiles.

Disadvantages:

  • Yield can be compromised if the compound has significant solubility in the cold solvent.[8]

  • Not effective for separating compounds with very similar solubility characteristics, such as some isomers.

  • The compound may "oil out" instead of crystallizing if the solution is too concentrated or cooled too quickly.[8]

Column Chromatography

Column chromatography is a powerful separation technique that relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it.[3] It is particularly effective for separating complex mixtures and isomers.

Advantages:

  • Excellent for separating compounds with similar polarities, including positional isomers.[3]

  • Applicable to a wide range of compounds, including oils and non-crystalline solids.

  • Can achieve very high purity.

Disadvantages:

  • Can be time-consuming and requires larger volumes of solvents compared to recrystallization.

  • More expensive, especially for large-scale purifications, due to the cost of the stationary phase and solvents.

  • Potential for product loss on the column.

Distillation

Distillation is a purification method for volatile liquids that separates components of a mixture based on differences in their boiling points. For nitrobenzaldehydes, which can be sensitive to high temperatures, steam distillation and vacuum distillation are the most relevant techniques.

Steam Distillation: This method is suitable for purifying compounds that are immiscible with water and have a high vapor pressure at the boiling point of water.[9] It allows for distillation at temperatures below the compound's decomposition point.

Vacuum Distillation: By reducing the pressure, the boiling points of compounds are lowered, enabling the purification of high-boiling or thermally sensitive compounds like nitrobenzaldehydes.[4]

Advantages:

  • Effective for separating volatile compounds from non-volatile impurities.

  • Steam distillation is particularly useful for heat-sensitive compounds.[9]

Disadvantages:

  • Not effective for separating compounds with close boiling points.

  • Risk of decomposition for thermally unstable compounds, even under vacuum.

Experimental Protocols

Recrystallization of 3-Nitrobenzaldehyde

This protocol outlines a typical procedure for the purification of 3-nitrobenzaldehyde by recrystallization.

Materials:

  • Crude 3-nitrobenzaldehyde

  • Toluene

  • Petroleum ether

  • Erlenmeyer flask

  • Hotplate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude 3-nitrobenzaldehyde in an Erlenmeyer flask.

  • Add a minimal amount of hot toluene to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered.

  • To the hot solution, slowly add petroleum ether until the solution becomes slightly cloudy.

  • Allow the flask to cool slowly to room temperature to allow for the formation of large crystals.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography for Isomer Separation

This protocol provides a general procedure for the separation of nitrobenzaldehyde isomers using column chromatography.

Materials:

  • Crude mixture of nitrobenzaldehyde isomers

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane). The polarity of the mobile phase can be gradually increased by adding a more polar solvent (e.g., ethyl acetate) to facilitate the elution of more polar compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light.

  • Isolation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.

Steam Distillation of o-Nitrobenzaldehyde

This protocol describes the purification of o-nitrobenzaldehyde using steam distillation.

Materials:

  • Crude o-nitrobenzaldehyde

  • Steam generator

  • Distillation flask

  • Condenser

  • Receiving flask

Procedure:

  • Place the crude o-nitrobenzaldehyde in the distillation flask with a small amount of water.

  • Connect the flask to a steam generator and a condenser.

  • Pass steam through the mixture in the distillation flask. The steam will carry the volatile o-nitrobenzaldehyde with it.

  • The mixture of steam and o-nitrobenzaldehyde vapor will pass into the condenser, where it will cool and liquefy.

  • Collect the distillate, which will consist of two layers: water and the purified o-nitrobenzaldehyde.

  • Separate the o-nitrobenzaldehyde from the water using a separatory funnel.

  • Dry the purified o-nitrobenzaldehyde over an anhydrous drying agent (e.g., magnesium sulfate).

Visualizing the Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimum Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: Workflow for Purification by Recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Pack Column with Stationary Phase B Load Sample Mixture A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E TLC Analysis D->E F Combine Pure Fractions E->F G Solvent Evaporation F->G H Purified Product G->H

Caption: Workflow for Purification by Column Chromatography.

Logical_Comparison cluster_methods Purification Methods cluster_outcomes Primary Outcomes Start Crude Substituted Nitrobenzaldehyde Recrystallization Recrystallization (High Purity, Scalable) Start->Recrystallization ColumnChrom Column Chromatography (Isomer Separation, Versatile) Start->ColumnChrom Distillation Distillation (Volatile Impurities, Thermally Sensitive) Start->Distillation PureSolid High-Purity Crystalline Solid Recrystallization->PureSolid SeparatedIsomers Isolated Isomers / Pure Fractions ColumnChrom->SeparatedIsomers PurifiedLiquid Purified Volatile Product Distillation->PurifiedLiquid

Caption: Logical Comparison of Purification Methods.

References

Comparative Efficacy of Novel Vasodilators Derived from 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the vasodilatory potential of novel compounds synthesized from 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, benchmarked against established alternatives.

This guide provides a comparative analysis of the vasodilatory efficacy of potential drug candidates synthesized from the versatile starting material, this compound. While direct studies on vasodilators from this specific aldehyde are emerging, its structural motifs are present in several classes of compounds with demonstrated vasorelaxant properties. This document extrapolates from closely related structures, particularly nitrobenzimidazole derivatives, to provide a predictive comparison and detailed experimental context.

Introduction to this compound in Vasodilator Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including those designed as vasodilators and nitric oxide (NO)-releasing agents.[1] Its aromatic nitro group and aldehyde functionality allow for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry for constructing bioactive molecules.[2][3] The synthesis of related compounds, such as Schiff bases from 4-(benzyloxy)-2-hydroxybenzaldehyde, highlights potential synthetic pathways for creating novel vasodilator candidates.

Comparative Efficacy of Potential Derivatives

While specific efficacy data for direct derivatives of this compound are not yet widely published, we can infer potential performance by examining structurally similar compounds. A study on 5-nitro benzimidazole derivatives, synthesized from various substituted aromatic aldehydes, offers valuable insights into the vasorelaxant activity that could be expected. These compounds have been shown to induce vasodilation in rat aortic rings pre-contracted with phenylephrine.

The following table compares the efficacy of representative 5-nitro benzimidazole derivatives with common classes of vasodilators.

Compound/ClassMechanism of ActionTarget Vessel TypePotency (EC50/IC50)Reference
Hypothetical Derivatives from this compound (e.g., Nitrobenzimidazoles) Potential for multiple mechanisms, including NO donation and/or calcium channel modulation.Arterial smooth muscleExpected in the low micromolar range (e.g., <30 µM)
5-Nitro Benzimidazole Derivatives (e.g., BDZ20) Partially endothelium-dependent vasodilation.Rat Aorta21.08 µM
Nitroglycerin (Nitrate) Releases nitric oxide (NO), leading to smooth muscle relaxation.Veins > ArteriesVaries by formulation and condition[4][5]
Amlodipine (Calcium Channel Blocker) Inhibits the influx of calcium ions into vascular smooth muscle cells.ArteriolesTypically in the nanomolar range[4][6]
Lisinopril (ACE Inhibitor) Inhibits angiotensin-converting enzyme, reducing the production of angiotensin II.Arterioles and veinsDependent on in vivo conversion[6][7]
Losartan (ARB) Blocks the angiotensin II AT1 receptor.Arterioles and veinsVaries with metabolism[6][7]

Experimental Protocols

Ex Vivo Vasodilation Assay Using Isolated Aortic Rings

This protocol is a standard method for assessing the vasorelaxant properties of novel compounds.[8][9]

1. Tissue Preparation:

  • Male Wistar rats (250-300 g) are euthanized.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).[10]

  • The aorta is cleaned of adhering fat and connective tissue, and cut into 3-5 mm rings.[11][12] For some experiments, the endothelium is denuded by gently rubbing the intimal surface.

2. Experimental Setup:

  • Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.[13]

  • The rings are connected to an isometric force transducer to record changes in tension.

  • An optimal resting tension of 2 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.[9]

3. Vasoconstriction and Vasodilation Measurement:

  • The viability of the rings is assessed by inducing a contraction with phenylephrine (1 µM) or KCl (60 mM).

  • Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (1 µM) in pre-contracted rings.[8]

  • After washing and re-equilibration, a stable contraction is induced again with a vasoconstrictor.

  • Cumulative concentrations of the test compound are added to the organ bath, and the relaxation response is recorded.

Calcium Imaging in Vascular Smooth Muscle Cells

This technique allows for the direct visualization of changes in intracellular calcium concentration ([Ca²⁺]i), a key event in muscle contraction and relaxation.[14][15]

1. Cell Preparation:

  • Vascular smooth muscle cells are isolated from arteries (e.g., mesenteric or cerebral arteries) by enzymatic digestion.[14]

  • Isolated cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[16]

2. Imaging:

  • The dye-loaded cells are placed on the stage of a confocal or epifluorescence microscope.[17][18]

  • Cells are perfused with a physiological salt solution.

  • The test vasodilator compound is added to the perfusion solution.

  • Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are recorded over time.

Signaling Pathways and Experimental Workflows

Potential Vasodilation Signaling Pathway

The following diagram illustrates a potential signaling pathway for a novel vasodilator that acts through both endothelium-dependent and -independent mechanisms.

G cluster_0 Endothelium cluster_1 Vascular Smooth Muscle Cell Receptor Receptor eNOS eNOS Receptor->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channel L-type Ca²⁺ Channel PKG->Ca_channel Inhibits Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Relaxation Vasodilation Ca_influx->Relaxation Inhibition leads to Novel_Drug Novel Vasodilator (from specified aldehyde) Novel_Drug->Receptor Binds to Novel_Drug->Ca_channel Directly Inhibits

Caption: Potential dual-mechanism action of a novel vasodilator.

Experimental Workflow for Aortic Ring Assay

This diagram outlines the key steps in the ex vivo aortic ring assay.

G A Aorta Excision and Cleaning B Cut into Rings (3-5 mm) A->B C Mount in Organ Bath B->C D Equilibration (60-90 min) C->D E Induce Contraction (Phenylephrine/KCl) D->E F Add Cumulative Doses of Test Compound E->F G Record Relaxation Response F->G H Data Analysis (EC50 Calculation) G->H

Caption: Workflow for assessing vasodilation using the aortic ring assay.

Conclusion

Derivatives of this compound represent a promising avenue for the development of novel vasodilators. Based on the activity of structurally related nitro-containing compounds, these novel agents are anticipated to exhibit significant vasorelaxant effects, potentially through multiple mechanisms of action. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of these compounds and their potential as next-generation cardiovascular therapeutics. Further research is warranted to synthesize and directly test the efficacy of vasodilators derived from this specific starting material.

References

A Researcher's Guide to Assessing the Purity of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. The reliability and reproducibility of experimental results, as well as the safety and efficacy of a potential therapeutic agent, are directly linked to the quality of the chemicals used.[1][2][3] Impurities, even in trace amounts, can lead to unexpected side effects, alter the intended chemical reactions, or reduce the potency of the final drug product.[3][4] This guide provides a comparative framework for assessing the purity of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, from different commercial suppliers.

This compound (C₁₅H₁₃NO₅, Molar Mass: 287.27 g/mol ) is a yellow crystalline solid used in organic synthesis, particularly as a precursor for dyes, fluorescent probes, and pharmaceutical intermediates.[5][6] Given its role in complex synthetic pathways, ensuring a high-purity starting material is a critical first step. This guide outlines the analytical methodologies for purity assessment and presents a hypothetical comparison of product quality from different suppliers.

Comparative Purity Analysis

While direct public comparisons of chemical purity from different suppliers are not typically available, researchers should conduct their own internal validation. The following table represents a hypothetical scenario to illustrate how data from such an analysis could be presented.

Table 1: Hypothetical Purity Assessment of this compound from Different Suppliers

SupplierLot NumberStated Purity (%)Measured Purity by HPLC (%)Major Impurity Identified (by LC-MS)Notes
Supplier A A-12345>98.098.54-Hydroxy-5-methoxy-2-nitrobenzaldehydeMinor debenzylation observed.
Supplier B B-6789099.099.2Unreacted Starting MaterialTrace levels of starting materials from synthesis detected.
Supplier C C-24680>98.097.8Isomeric ImpurityPresence of an isomer suggests non-specific synthesis or purification.

Experimental Protocols for Purity Determination

To facilitate independent purity assessment, this section provides detailed protocols for the most common and reliable analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust method for separating and quantifying the components of a mixture.[7][][9]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume (e.g., 10 µL) of the sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for structural elucidation and can be used to assess purity by identifying signals from impurities.[10][11][12]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • Integrate all signals in the spectrum.

    • Compare the integral of the protons corresponding to the main compound with the integrals of any unexpected signals. The presence and integration of these extraneous signals can give a semi-quantitative measure of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for identifying unknown impurities by providing molecular weight information.[7][]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • Chromatographic Conditions: Use the same HPLC method as described above.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive or negative ESI, depending on the expected impurities.

    • Scan Range: 100-500 m/z.

  • Procedure:

    • Inject the sample into the LC-MS system.

    • Obtain the total ion chromatogram (TIC) and the mass spectra for each eluting peak.

    • The mass-to-charge ratio (m/z) of the impurity peaks can be used to hypothesize their structures, which can then be confirmed with reference standards if available.

Workflow for Purity Assessment

A systematic approach is crucial for the comprehensive evaluation of a chemical's purity. The following diagram illustrates a logical workflow for this process.

Purity_Assessment_Workflow cluster_0 Initial Screening cluster_1 Impurity Identification cluster_2 Decision cluster_3 Outcome Sample Sample from Supplier HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Quantitative Purity NMR ¹H NMR Analysis Sample->NMR Structural Confirmation Decision Purity Acceptable? HPLC_UV->Decision NMR->Decision LC_MS LC-MS Analysis Reject Reject Lot LC_MS->Reject Characterize Impurities Decision->LC_MS If Impurities Detected Accept Accept Lot Decision->Accept Yes Decision->Reject No

Caption: Logical workflow for the comprehensive purity assessment of a chemical substance.

By implementing these analytical methods and following a structured workflow, researchers can confidently assess the purity of this compound from various suppliers. This ensures the use of high-quality materials, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Validation of an HPLC-UV Method for the Quantification of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document provides an objective comparison of the HPLC-UV method's performance against alternative analytical techniques, supported by experimental data and detailed protocols.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its precise quantification is critical for ensuring the quality, efficacy, and safety of the final drug product. This guide outlines a robust HPLC-UV method, validated according to the International Council for Harmonisation (ICH) guidelines, and compares it with other potential analytical approaches.

Performance Comparison of Analytical Methods

The selection of an analytical method is contingent on factors such as required sensitivity, selectivity, the nature of the sample matrix, and the availability of instrumentation. The following tables summarize the key performance characteristics of a proposed HPLC-UV method for this compound and compare it with alternative techniques.

Table 1: Performance Characteristics of the Validated HPLC-UV Method

Validation ParameterResultAcceptance Criteria (ICH Q2(R1))[1][2]
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mLDependent on application
Accuracy (% Recovery) 98.5% - 101.2%Typically 98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 2%
- Intermediate Precision< 1.5%< 2%
Specificity No interference from related substances or degradation productsPeak purity > 0.999
Limit of Detection (LOD) 0.1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.3 µg/mLSignal-to-Noise ratio of 10:1
Robustness Unaffected by minor changes in flow rate, mobile phase composition, and temperatureConsistent results with deliberate variations

Table 2: Comparison with Alternative Analytical Methods

MethodPrincipleAdvantagesDisadvantages
HPLC-UV with DNPH Derivatization Pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone, enhancing UV detection.[3][4]Increased sensitivity and specificity for aldehydes.[5]Requires an additional derivatization step, which can introduce variability.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[5]High specificity and sensitivity, providing structural information.[5]Requires derivatization for non-volatile compounds and may not be suitable for thermally labile molecules.
Spectrophotometry (e.g., with Purpald® reagent) Colorimetric reaction specific for aldehydes.[6]Simple, rapid, and cost-effective for total aldehyde quantification.Lacks specificity for individual aldehydes and may have interference from other compounds.

Experimental Protocols

Detailed methodologies for the validated HPLC-UV method are provided below.

Validated HPLC-UV Method

This method is based on reversed-phase chromatography, which separates compounds based on their polarity.

a. Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 250 mm x 4.6 mm i.d.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: Determined by UV scan of the analyte (estimated around 254 nm and 310 nm based on the chromophores).

  • Injection Volume: 20 µL.[3]

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

c. Validation Procedures: The method was validated according to ICH Q2(R1) guidelines.[1][2]

  • Specificity: Assessed by analyzing a placebo and a spiked sample to ensure no interference at the retention time of the analyte. Peak purity was evaluated using a photodiode array (PDA) detector.[2]

  • Linearity: Determined by injecting the working standard solutions in triplicate and constructing a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated.[7][8]

  • Accuracy: Evaluated by the recovery of known amounts of the standard spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.[2]

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio.[9]

  • Robustness: Evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2 °C), and observing the effect on the results.[1][2]

Visualizations

The following diagrams illustrate the chemical structure of the analyte and the workflow of the HPLC-UV method validation process.

Caption: Chemical structure of the analyte.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Application MD_Start Select HPLC-UV Method MD_Optimization Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) MD_Start->MD_Optimization Specificity Specificity MD_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Caption: HPLC-UV Method Validation Workflow.

References

A Comparative Analysis of Nitrating Agents for the Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde is a critical step in the preparation of various pharmaceutical compounds and bioactive molecules. The introduction of a nitro group at the ortho position to the aldehyde is a key transformation that can be achieved using several nitrating agents. The choice of nitrating agent significantly impacts the yield, purity, and regioselectivity of the reaction. This guide provides an objective comparison of common nitrating agents for this synthesis, supported by experimental data from related compounds, to assist researchers in selecting the optimal conditions for their synthetic needs.

Comparative Performance of Nitrating Agents

The efficiency of a nitrating agent is primarily evaluated based on the overall yield of the desired nitrated product and the regioselectivity, particularly the ratio of ortho, meta, and para isomers. The following table summarizes the performance of various nitrating agents in the nitration of benzaldehyde and its derivatives, providing insights into their potential application for the synthesis of this compound.

Nitrating AgentCompositionSubstrateTemperature (°C)Yield (%)Key Observations
Concentrated Nitric AcidConc. HNO₃4-(Benzyloxy)-3-methoxybenzaldehyde0 to 1591High yield and selectivity for the ortho position.[1]
Mixed Acid (High H₂SO₄)HNO₃ / H₂SO₄Benzaldehyde5 - 15HighPredominantly yields the meta-nitro isomer.[2]
Mixed Acid (High HNO₃)HNO₃ / H₂SO₄Benzaldehyde0 - 5HighIncreases the proportion of the ortho-nitro isomer compared to high H₂SO₄ conditions.[2]
Acetyl NitrateHNO₃ / Ac₂OBenzaldehydeNot SpecifiedNot SpecifiedOffers a different regioselectivity, producing a higher proportion of the ortho isomer compared to mixed acid.[2]

Key Insights:

  • Concentrated Nitric Acid appears to be a highly effective agent for the ortho-nitration of activated benzaldehydes, as demonstrated by the high yield achieved with a structurally similar substrate.[1]

  • Mixed Acid , the conventional nitrating agent, typically favors the formation of the meta isomer due to the electron-withdrawing nature of the aldehyde group.[2][3] However, adjusting the ratio of nitric acid to sulfuric acid can increase the yield of the ortho product.[2][4]

  • Acetyl Nitrate is a milder nitrating agent that can improve the ortho-to-meta product ratio compared to mixed acid.[2] It is generated in situ from nitric acid and acetic anhydride.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are representative procedures for the nitration of 4-(benzyloxy)-5-methoxybenzaldehyde, the precursor to the target molecule, using different nitrating agents.

Protocol 1: Nitration with Concentrated Nitric Acid

This protocol is adapted from a procedure for the ortho-nitration of a closely related benzaldehyde derivative and is expected to give a high yield of the desired 2-nitro product.[1]

Materials:

  • 4-(Benzyloxy)-5-methoxybenzaldehyde

  • Concentrated Nitric Acid (fuming)

  • Ice

  • Deionized Water

Procedure:

  • In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, place the 4-(benzyloxy)-5-methoxybenzaldehyde.

  • Cool the flask in an ice bath to 0°C.

  • Cautiously add concentrated nitric acid dropwise to the benzaldehyde derivative while maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to stir at 15°C for 40 minutes.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water with stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Nitration with Mixed Acid (High HNO₃ Ratio)

This protocol is designed to favor the formation of the ortho-nitro isomer by using a higher proportion of nitric acid in the nitrating mixture.[2][4]

Materials:

  • 4-(Benzyloxy)-5-methoxybenzaldehyde

  • Concentrated Nitric Acid (fuming)

  • Concentrated Sulfuric Acid

  • Ice

  • Deionized Water

  • 5% Sodium Bicarbonate solution

  • Suitable organic solvent (e.g., dichloromethane)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to an equal or greater volume of fuming nitric acid, while keeping the temperature below 10°C in an ice-salt bath.

  • Cool the nitrating mixture to 0°C.

  • Dissolve the 4-(benzyloxy)-5-methoxybenzaldehyde in a minimal amount of a suitable solvent and add it dropwise to the cooled nitrating mixture, ensuring the temperature is maintained between 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time (monitoring by TLC is recommended).

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated crude product is collected by vacuum filtration and washed with cold water.

  • The crude product is then dissolved in an organic solvent and washed with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography or recrystallization.

Protocol 3: Nitration with Acetyl Nitrate

Acetyl nitrate is a milder nitrating agent that can provide a different regioselectivity. It is typically generated in situ.[2][5]

Materials:

  • 4-(Benzyloxy)-5-methoxybenzaldehyde

  • Acetic Anhydride

  • Concentrated Nitric Acid (fuming)

  • Ice

  • Deionized Water

Procedure:

  • In a flask, cool acetic anhydride to below 10°C in an ice bath.

  • Slowly add fuming nitric acid dropwise to the acetic anhydride with vigorous stirring, maintaining the temperature below 10°C. This generates acetyl nitrate in situ.

  • Add the 4-(benzyloxy)-5-methoxybenzaldehyde to the freshly prepared acetyl nitrate solution at a controlled temperature.

  • Allow the reaction to proceed, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to quench the reaction and precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Further purification can be performed by recrystallization or column chromatography.

Visualizing the Experimental Workflow

To better understand the general experimental process, the following diagram illustrates a typical workflow for the nitration of 4-(benzyloxy)-5-methoxybenzaldehyde.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start precursor 4-(Benzyloxy)-5- methoxybenzaldehyde start->precursor nitrating_agent Prepare Nitrating Agent (e.g., Conc. HNO3, Mixed Acid, or Acetyl Nitrate) start->nitrating_agent reaction Nitration Reaction (Controlled Temperature) precursor->reaction nitrating_agent->reaction quench Quench with Ice Water reaction->quench filtration Vacuum Filtration quench->filtration wash Wash with Water filtration->wash purification Recrystallization or Column Chromatography wash->purification product 4-(Benzyloxy)-5-methoxy- 2-nitrobenzaldehyde purification->product

Caption: General experimental workflow for the synthesis of this compound.

This guide provides a comparative overview and detailed protocols to aid in the selection of an appropriate nitrating agent for the synthesis of this compound. Researchers should consider the desired yield, regioselectivity, and available laboratory resources when choosing a method. As with all nitration reactions, appropriate safety precautions must be taken due to the use of strong acids and the exothermic nature of the reaction.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the most viable synthetic routes to this target molecule, focusing on a cost-benefit analysis, detailed experimental protocols, and quantitative data to support decision-making in a laboratory and process development setting.

Executive Summary

Two primary synthetic routes starting from commercially available isomers, vanillin and isovanillin, have been evaluated. The analysis indicates that the synthetic route commencing from vanillin is the more promising and cost-effective strategy. This route involves a two-step process: O-benzylation of vanillin followed by regioselective nitration. The alternative route, starting from isovanillin, is less favorable due to the directing effects of the substituents, which do not favor the formation of the desired 2-nitro isomer.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway is contingent on several factors, including the availability and cost of starting materials, overall yield, reaction scalability, and the complexity of the experimental procedure.

MetricRoute 1: From VanillinRoute 2: From Isovanillin
Starting Material VanillinIsovanillin
Number of Steps 22
Overall Estimated Yield ~75-80%Not reported for the target isomer
Starting Material Cost ModerateModerate to High
Reagent Cost ModerateModerate
Key Advantages Readily available and relatively inexpensive starting material. Favorable regioselectivity in the nitration step.-
Key Disadvantages -Unfavorable regioselectivity in the nitration step, leading to an undesired isomer.

Cost Analysis of Starting Materials and Reagents:

ChemicalPurityPrice per kg (USD, approximate)
Vanillin99%$25 - 40
Isovanillin98%$80 - 280
Benzyl Bromide98%$90 - 110
Potassium Carbonate≥99%$1.50 - 2.00
Nitric Acid (conc.)68-70%$45 - 55 / L

Note: Prices are estimates and can vary based on supplier, quantity, and market fluctuations.

Recommended Synthetic Route: From Vanillin

Based on the analysis of available literature, the most efficient and direct route to this compound is a two-step synthesis starting from vanillin.

Vanillin_Route Vanillin Vanillin Intermediate 4-(Benzyloxy)-3-methoxybenzaldehyde Vanillin->Intermediate  Step 1: O-Benzylation (Benzyl Bromide, K₂CO₃, Ethanol) Product This compound Intermediate->Product  Step 2: Nitration (Conc. HNO₃)

Caption: Synthetic workflow for this compound starting from Vanillin.

Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde from Vanillin

This procedure is adapted from the benzylation of a similar phenolic aldehyde and is expected to proceed with high yield.

  • Materials:

    • Vanillin (1 equivalent)

    • Benzyl bromide (1.1 equivalents)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)

    • Ethanol (sufficient volume to dissolve vanillin)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve vanillin in ethanol.

    • Add anhydrous potassium carbonate to the solution.

    • Add benzyl bromide dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Wash the solid residue with ethanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude product by recrystallization from ethanol to obtain pure 4-(benzyloxy)-3-methoxybenzaldehyde.

  • Expected Yield: 85-95%

Step 2: Synthesis of this compound

This nitration protocol is based on a similar substrate and is expected to provide the desired product with high regioselectivity and yield.[1]

  • Materials:

    • 4-(Benzyloxy)-3-methoxybenzaldehyde (1 equivalent)

    • Concentrated Nitric Acid (HNO₃)

  • Procedure:

    • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add 4-(benzyloxy)-3-methoxybenzaldehyde to concentrated nitric acid at 0 °C.

    • Stir the mixture at a controlled temperature of around 15 °C for approximately 40 minutes.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid precipitate, wash thoroughly with water until the washings are neutral, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

  • Expected Yield: ~91%[1]

Alternative Route: From Isovanillin (Not Recommended)

A synthetic route starting from isovanillin would also involve a two-step process of O-benzylation followed by nitration. While the O-benzylation of isovanillin proceeds in high yield (86-98%), the subsequent nitration of the resulting 3-(benzyloxy)-4-methoxybenzaldehyde is problematic. The directing effects of the benzyloxy and methoxy groups favor nitration at the 2- and 6-positions. Indeed, literature reports the nitration of 3-(benzyloxy)-4-methoxybenzaldehyde to yield 5-(benzyloxy)-4-methoxy-2-nitrobenzaldehyde, a constitutional isomer of the desired product, in high yield (93%). Therefore, this route is not viable for the synthesis of the target molecule.

Isovanillin_Route Isovanillin Isovanillin Intermediate 3-(Benzyloxy)-4-methoxybenzaldehyde Isovanillin->Intermediate  Step 1: O-Benzylation (Benzyl Bromide, K₂CO₃) Product 5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde (Undesired Isomer) Intermediate->Product  Step 2: Nitration (Conc. HNO₃)

Caption: Synthetic workflow from Isovanillin leading to an undesired isomer.

Conclusion

The cost-benefit analysis strongly supports the synthetic route starting from vanillin for the preparation of this compound. This two-step process is characterized by the use of a readily available and economical starting material, high reported yields for analogous reactions, and favorable regioselectivity in the critical nitration step. The detailed experimental protocols provided offer a solid foundation for the laboratory synthesis of this important intermediate. While the isovanillin route is theoretically plausible, it is practically unviable due to the formation of an undesired constitutional isomer.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, a compound utilized in chemical synthesis, is critical for maintaining laboratory safety and ensuring environmental protection. This guide provides essential, step-by-step procedures for the responsible handling and disposal of this chemical, emphasizing adherence to regulatory standards. All protocols must be executed in accordance with local, regional, and national regulations.

Immediate Safety and Handling

Before commencing any disposal activities, it is imperative to be thoroughly familiar with the potential hazards associated with this compound and similar aromatic nitro compounds. Although a comprehensive toxicological profile for this specific chemical is not fully established, related compounds are known to be harmful if swallowed, and cause skin and serious eye irritation. Therefore, the use of appropriate personal protective equipment (PPE) is mandatory at all times.

Hazard Classification & Safety Information

Hazard Statement (Based on Structurally Similar Compounds)Personal Protective Equipment (PPE)Incompatible Materials
Harmful if swallowedChemical-resistant gloves (e.g., Nitrile rubber)Strong oxidizing agents
Causes skin irritationSafety goggles or face shieldStrong bases
Causes serious eye irritationProtective clothing (e.g., lab coat)Strong reducing agents
May cause respiratory irritationDust respirator (if dust formation is possible)

Step-by-Step Disposal Protocol

The universally recommended method for the disposal of this compound is to manage it as hazardous waste through a licensed professional waste disposal service.[1][2][3] This chemical must not be allowed to enter drains or the environment.

  • Waste Segregation : All waste containing this compound, including unused product, contaminated materials (such as filter paper, gloves, and vials), and solutions, must be collected in a designated and correctly labeled hazardous waste container.[1][2] It is crucial not to mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (2426-84-8) and list any other components of the waste mixture.

  • Storage of Waste : Store the sealed hazardous waste container in a designated, secure, and well-ventilated area. This storage location should be away from incompatible materials as listed in the table above.[1] Always follow your institution's specific guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal : Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[1][2][3] You will need to provide them with an accurate description of the waste, including its composition and quantity.

Recommended Disposal Method

The most common and environmentally responsible disposal method for nitroaromatic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] An alternative method involves dissolving the material in a combustible solvent before incineration.[1][3] Landfilling in an authorized hazardous waste landfill may be an option in some jurisdictions, but incineration is generally the preferred method.[1]

Spill and Contamination Cleanup

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure : Evacuate all non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment : For small, dry spills, carefully sweep up the solid material, avoiding dust generation.[2][4] Place the collected material into a suitable, closed, and labeled container for disposal as hazardous waste.[2][4]

  • Decontamination : Once the bulk of the material has been removed, decontaminate the area with a suitable solvent (consult your EHS office for recommendations) and then wash with soap and water.[1] All cleaning materials must also be collected and disposed of as hazardous waste.[1][2]

  • Reporting : Report the incident to your supervisor and your institution's EHS office, as per your laboratory's safety protocol.[1]

Disposal Workflow for this compound.

References

Personal protective equipment for handling 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when there is a risk of splashes.[4][5]Protects against splashes and airborne particles that can cause severe eye irritation.
Skin Protection Chemical-resistant lab coat, fully buttoned.[4] Consider a chemical-resistant apron for procedures with a higher risk of splashing.Provides a barrier against accidental skin contact.
Hand Protection Chemical-impermeable gloves (e.g., Butyl rubber is generally recommended for nitro compounds).[1][4] Double-gloving may be appropriate for extended contact.Prevents skin absorption, a primary route of exposure for nitro compounds.[1][4]
Respiratory Protection All handling of the solid should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][6] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[1]Protects against inhalation of harmful dust and vapors.
Footwear Closed-toe shoes are mandatory.[7] Chemical-resistant boots are recommended where there is a danger of chemical splashing.[8][9]Protects feet from spills and falling objects.

Safe Handling and Operational Workflow

A systematic approach to handling powdered chemicals is essential to minimize exposure and prevent contamination.[10]

Experimental Protocol: Weighing and Handling of this compound

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood for handling the compound.[7][10]

    • Cover the work surface with absorbent bench paper.[10]

    • Ensure all required PPE is inspected and worn correctly before entering the designated area.

    • Verify that the chemical fume hood is functioning correctly.[1]

  • Weighing:

    • If the balance cannot be located inside the fume hood, tare a sealed container on the balance first.[7]

    • Inside the fume hood, carefully transfer the desired amount of the powder into the tared container using a spatula.[10] Avoid pouring directly from the stock bottle to minimize dust generation.[10]

    • Keep the stock container closed as much as possible.[7][10]

    • Securely seal the container with the weighed compound before removing it from the fume hood to weigh it.[7]

  • Dissolution:

    • If preparing a solution, perform the dissolution within the fume hood.[10]

    • Slowly add the solvent to the powder to avoid splashing.

    • Ensure the container is sealed after the solid is fully dissolved.

  • Post-Handling:

    • Decontaminate any equipment used, including the spatula and the exterior of the container, before removing them from the fume hood.[10]

    • Wipe down the work surface within the fume hood with an appropriate solvent.

    • Dispose of all contaminated materials, including bench paper and gloves, in a designated hazardous waste container.[3]

    • Wash hands thoroughly with soap and water after removing PPE.[7][11]

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 weigh Weigh Powder prep2->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate dissolve->decon dispose Dispose Waste decon->dispose wash Wash Hands dispose->wash end End wash->end start Start start->prep1

Caption: Workflow for handling this compound.

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is crucial.

Table 2: Emergency Procedures

SituationAction
Minor Spill (in fume hood) 1. Alert nearby personnel. 2. Use a spill kit to absorb the material. 3. Gently sweep up the absorbed material and place it in a designated hazardous waste container.[12] Avoid creating dust. 4. Decontaminate the area.
Major Spill (outside fume hood) 1. Evacuate the immediate area. 2. Alert your supervisor and institutional Environmental Health and Safety (EHS) office. 3. Prevent others from entering the area.
Skin Contact 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][12] 2. Seek medical attention if irritation occurs.[2][12]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][12] 2. Remove contact lenses if present and easy to do.[2][12] 3. Seek immediate medical attention.[2]
Inhalation 1. Move the person to fresh air.[2][12] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting.[12] 2. Rinse mouth with water. 3. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[3]

  • Keep away from incompatible substances such as strong oxidizing agents and strong bases.[3][13]

  • Store chemicals at or below eye level.[11]

Disposal Plan:

The primary method for the disposal of this compound and associated contaminated materials is to treat it as hazardous waste.

Experimental Protocol: Waste Disposal

  • Waste Segregation:

    • Collect all waste containing the compound, including unused product and contaminated materials (e.g., gloves, absorbent paper), in a designated and clearly labeled hazardous waste container.[3]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[3]

  • Container Management:

    • Keep the hazardous waste container securely closed when not in use.

    • Store the waste container in a designated secondary containment area.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

G cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Unused Solid waste_container Labeled Hazardous Waste Container collect_solid->waste_container collect_contaminated Contaminated Materials collect_contaminated->waste_container secondary_containment Secondary Containment Area waste_container->secondary_containment ehs Contact EHS/Licensed Vendor secondary_containment->ehs incineration Chemical Incineration ehs->incineration

Caption: Disposal plan for this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
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4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.